Vitamin B15
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO8/c1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18/h5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18)/t5-,7-,8+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTHOIGMSJMBLM-BUJSFMDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)OCC(C(C(C(C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883201 | |
| Record name | Pangamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20858-86-0 | |
| Record name | Pangamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20858-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pangamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020858860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pangamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PANGAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPQ53A9F5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the History and Scientific Scrutiny of "Vitamin B15" (Pangamic Acid)
Preamble for the Scientific Professional: This document provides a detailed historical and technical analysis of the substance known as "vitamin B15" or "pangamic acid." It is intended for an audience of researchers, chemists, and drug development professionals who require a nuanced understanding of this controversial compound. The narrative moves beyond a simple chronological account to explore the scientific rationale—and lack thereof—behind its purported discovery, isolation, and therapeutic claims. We will dissect the available literature to reconstruct claimed methodologies, evaluate the chemical evidence, and contextualize the subsequent and decisive regulatory and scientific refutation. This guide serves as both a historical record and a case study in the critical importance of chemical identity, reproducibility, and rigorous validation in the fields of nutritional science and pharmacology.
Part 1: The Emergence of a "Universal" Nutrient
The Proponents and the Genesis of the Claim
The history of pangamic acid is inextricably linked to Ernst T. Krebs, Sr., and his son, Ernst T. Krebs, Jr., figures also central to the promotion of Laetrile (amygdalin) as an alternative cancer therapy.[1] In 1951, the Krebses announced the discovery, isolation, and synthesis of a new compound they named "pangamic acid," a term derived from the Greek words pan (universal) and gamic (seed) to suggest its ubiquitous presence in nature.[2][3][4] They simultaneously designated it "this compound," a strategic nomenclature implying it was an essential nutrient required by the human body.[3] This assertion, however, was made without the evidence typically required to classify a compound as a vitamin, such as the identification of a corresponding deficiency disease.[5][6]
The initial source for this purported isolation was apricot kernels, the same raw material used for their work on Laetrile.[6][7][8] This choice was not coincidental; it was part of a broader exploration by the Krebses of compounds within apricot kernels for potential medicinal properties. Following the initial announcement, they claimed to have also crystallized the substance from a variety of other sources, including rice bran, brewer's yeast, ox blood, and horse liver, to bolster their claim of its "universal" distribution.[2][4]
Timeline of Key Events
The progression from a claimed discovery to a commercial product, followed by scientific and regulatory challenges, can be visualized through the following key events.
Caption: A timeline of the discovery, promotion, and subsequent refutation of "this compound".
Reconstructed Isolation Protocol from Apricot Kernels
While the Krebses' 1951 paper lacked sufficient detail for replication, a plausible experimental workflow for the isolation of a water-soluble compound from a natural source in that era can be reconstructed.[3] This protocol is presented for historical and technical context, not as a validated method.
Causality Behind Experimental Choices:
-
Aqueous Extraction: The choice of water as a solvent is logical for a compound purported to be a B-vitamin, which are characteristically water-soluble.[4]
-
Defatting: Apricot kernels have a high lipid content. A preliminary extraction with a nonpolar solvent (e.g., hexane) would be a necessary step to remove fats that would interfere with subsequent purification.
-
Decolorization: Activated charcoal is a standard agent used to adsorb pigments and other colored impurities from a solution, leading to a purer final product.
-
Crystallization: This is a classic and powerful technique for purifying solid compounds. The process of dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly enables the formation of a crystalline lattice of the desired compound, leaving impurities behind in the solvent.
Hypothetical Step-by-Step Methodology:
-
Preparation of Source Material: Obtain raw, debittered apricot kernels. Mechanically grind the kernels into a fine powder to maximize surface area for solvent extraction.
-
Defatting: Suspend the kernel powder in a nonpolar solvent such as hexane or petroleum ether. Agitate for several hours at room temperature. Filter the mixture, discarding the lipid-rich solvent and retaining the solid powder. Repeat until the solvent runs clear.
-
Aqueous Extraction: The defatted powder is then suspended in distilled water. The mixture is heated (e.g., to 60-80°C) with continuous stirring for several hours to facilitate the dissolution of water-soluble components.
-
Clarification: The aqueous mixture is filtered to remove insoluble plant material. The resulting aqueous extract is then treated with activated charcoal and gently heated to remove colored impurities. A second filtration step removes the charcoal.
-
Concentration: The clarified aqueous extract is concentrated under reduced pressure using a rotary evaporator. This reduces the volume of the solvent without degrading potentially heat-labile compounds.
-
Crystallization: The concentrated solution is allowed to cool slowly to room temperature, then further cooled in an ice bath to induce crystallization.
-
Isolation and Drying: The resulting crystals are isolated by vacuum filtration, washed with a small amount of ice-cold water to remove residual impurities, and then dried in a vacuum oven to yield the final product.
Caption: Hypothetical workflow for the claimed isolation of pangamic acid from apricot kernels.
Part 2: The Unverifiable Chemical Identity
The Purported Structure
The Krebses identified pangamic acid as d-gluconodimethylaminoacetic acid, an ester formed from D-gluconic acid and N,N-Dimethylglycine (DMG).[4] Its proposed molecular formula was C₁₀H₁₉NO₈, with a molecular weight of 281.26 g/mol .[3][4]
Caption: The claimed chemical structure of pangamic acid (d-gluconodimethylaminoacetic acid).
The Reproducibility Crisis
A cornerstone of scientific validity is the ability of independent researchers to reproduce experimental results. In the case of pangamic acid, this cornerstone is absent. The Krebses obtained a patent in 1955 for a method to synthesize N-substituted glycine esters of gluconic acid, which they claimed could produce pangamic acid.[3][8] However, the patent lacked the necessary supporting data to validate the process. Subsequent attempts by other researchers to follow the purported methods of synthesis proved unsuccessful.[3] This failure of reproducibility cast serious doubt on the very existence of the compound as described by its proponents.
Part 3: Scientific and Regulatory Refutation
The claims surrounding "this compound" eventually collapsed under scientific and regulatory scrutiny. The core issues were twofold: the substance does not meet the definition of a vitamin, and more critically, "pangamic acid" has no consistent, verifiable chemical identity.
The "Vitamin" Misnomer
The designation "this compound" is scientifically untenable.[9] A compound is classified as a vitamin only if it is an essential organic nutrient that the body cannot synthesize in sufficient quantities and whose absence causes a specific deficiency disease. Pangamic acid meets none of these criteria. There is no evidence that it is required by the body, nor is there any recognized "B15 deficiency" syndrome.[3][5]
The Identity Crisis: A Substance Without a Standard
The most significant challenge to the legitimacy of pangamic acid is its lack of a standard of identity.[10] Investigations by the U.S. Food and Drug Administration (FDA) and independent scientists revealed that commercial products sold as "this compound" or "pangamic acid" contained a variety of different substances.[11][12] The term "pangamic acid" became a label for any number of chemical formulations rather than a single, defined substance.[3][13]
| Substance(s) Found in "Pangamic Acid" Products | Notes | Reference(s) |
| d-gluconodimethylamino acetic acid | The originally claimed compound by the Krebses. Its synthesis has not been independently verified. | [3][4] |
| Mixtures of Dimethylglycine (DMG) and Calcium Gluconate | Promoted as the "building blocks" of calcium pangamate. This is a simple mixture, not a single chemical entity. | [5][10] |
| Diisopropylamine Dichloroacetate (DIPA) | A synthetic compound, not found in nature, included in some formulations. Readily hydrolyzes to toxic compounds. | [3][11] |
| Inert Materials | Some seized products were found to contain pharmacologically inert substances, such as pure lactose or calcium gluconate alone. | [3] |
This chemical ambiguity makes it impossible to interpret the majority of the research, particularly early studies from the former Soviet Union, as it is often unclear which compound was actually being tested.[3]
Regulatory Action and Safety Concerns
Given the lack of a clear chemical identity, unsubstantiated health claims, and emerging safety concerns, the FDA took regulatory action. The agency has stated that pangamic acid is an unsafe food additive and that products making therapeutic claims are considered unapproved new drugs.[10] The FDA has seized products labeled as pangamic acid and prohibited their importation and interstate shipment.[3][10]
Furthermore, some of the compounds sold under the "B15" label have been shown to be potentially harmful. Studies have indicated that components like diisopropylamine dichloroacetate or dimethylglycine when mixed with nitrites (which can occur in the human gut) may be mutagenic or carcinogenic.[6][14][15]
Part 4: Analysis of Purported Natural Distribution
Despite the controversy, some literature reported quantitative estimates of pangamic acid in various foods. The following table is based on data from a 1970s review, which utilized thin-layer chromatography. It is crucial to note that these findings are subject to the same identity crisis described above; the precise chemical nature of the compound being measured was not definitively established by modern standards.
| Source | Purported Pangamic Acid Content (mg/100 g whole grain) |
| Barley | 12 |
| Wheat Chaff | 31 |
| Wheat Seed | 70 |
| Oats | 106 |
| Corn | 150 |
| Rice Chaff | 200 |
| Data from Telegdy-Kovats et al. as cited in Stacpoole (1975)[4] |
Conclusion: A Case Study in Pseudoscience
The history of "this compound" serves as a compelling case study for the scientific community on the principles of chemical validation and therapeutic development. The narrative of pangamic acid began with a claim of discovery and isolation that ultimately proved to be irreproducible. The initial chemical characterization was insufficient and could not be independently verified. Consequently, "pangamic acid" became a nebulous term applied to a variety of formulations, rendering most clinical or physiological claims meaningless.
For researchers and drug development professionals, the story of pangamic acid underscores several critical tenets:
-
The Primacy of Identity: A compound must have a single, verifiable, and consistent chemical identity before any meaningful biological or clinical research can be conducted.
-
The Mandate of Reproducibility: Scientific claims, particularly regarding the isolation and synthesis of novel compounds, are invalid until they can be successfully reproduced by independent laboratories.
-
The Distinction Between Nutrient and Drug: The classification of a substance as a vitamin carries specific, rigorous requirements that cannot be circumvented. Any substance promoted for therapeutic benefit must be subject to the stringent safety and efficacy evaluations of the drug approval process.
References
-
Cott, A. (n.d.). Pangamic Acid. International Society for Orthomolecular Medicine. [Link]
-
Grill, M., & Elstner, E. F. (1999). Studies on the chemical identity and biological functions of pangamic acid. PubMed. [Link]
-
Grajewska, J. (1985). Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15. PubMed. [Link]
-
Caring Sunshine. (n.d.). Ingredient: Pangamic Acid. [Link]
-
Primal Herb. (n.d.). Ernst T. Krebs. [Link]
-
Wikipedia. (n.d.). Pangamic acid. [Link]
-
Stacpoole, P. W. (1975). Pangamic Acid (Vitamin Β15). Karger Publishers. [Link]
-
Check, W. A. (1980). This compound A Review and Update. Journal of Orthomolecular Psychiatry. [Link]
-
MedicineNet. (n.d.). What Is this compound Good For? Pangamic Acid. [Link]
-
Herbert, V. (1979). Pangamic acid ("vitamin B-15"). FAO AGRIS. [Link]
-
RxList. (n.d.). Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]
-
The Good Scents Company. (n.d.). pangamic acid this compound. [Link]
-
WebMD. (n.d.). Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
U.S. Food and Drug Administration. (1995). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. [Link]
-
Riemschneider, R., & Quelle, G. (1984). [Existence of "pangamic acid" alias "vitamin B 15"?]. PubMed. [Link]
-
Wikipedia. (n.d.). Ernst T. Krebs. [Link]
Sources
- 1. Ernst T. Krebs - Wikipedia [en.wikipedia.org]
- 2. isom.ca [isom.ca]
- 3. Pangamic acid - Wikipedia [en.wikipedia.org]
- 4. karger.com [karger.com]
- 5. isom.ca [isom.ca]
- 6. Pangamic acid ("vitamin B-15") [agris.fao.org]
- 7. caringsunshine.com [caringsunshine.com]
- 8. grokipedia.com [grokipedia.com]
- 9. [Existence of "pangamic acid" alias "vitamin B 15"?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What Is this compound Good For? Pangamic Acid [medicinenet.com]
- 13. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 14. Critical evaluation of the current studies on pangamic acid--vitamin B15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Pangamic Acid ("Vitamin B15"): A Technical Guide to a Chemical Enigma
Abstract
"Pangamic acid," also marketed as "Vitamin B15," represents a significant case study in the divergence of nutritional marketing from rigorous scientific validation. First introduced in the mid-20th century, it was purported to be a specific chemical entity, D-gluconodimethylamino acetic acid, with wideranging therapeutic benefits. However, subsequent analyses have revealed that commercial preparations sold under this name are chemically inconsistent and often contain substances with potential toxicity. This technical guide provides an in-depth review of the chemical structures and synthesis pathways associated with the term "pangamic acid." It critically examines the originally proposed molecule, which has never been verifiably synthesized, and contrasts it with the compounds actually identified in commercial products, such as diisopropylamine dichloroacetate (DADA). The guide details the scientific and regulatory consensus, highlighting the lack of evidence for its status as a vitamin and the safety concerns that led to regulatory actions by agencies like the U.S. Food and Drug Administration (FDA). This document serves as a definitive scientific reference for researchers and professionals navigating the complex and often contradictory information surrounding this controversial substance.
The Elusive Chemical Structure of Pangamic Acid
The identity of "pangamic acid" is not fixed to a single, verifiable molecule but rather encompasses a range of substances, leading the FDA to classify it as "not an identifiable substance".[1][2] This ambiguity is central to understanding the scientific and regulatory issues surrounding it.
The Original Claim: D-Gluconodimethylamino Acetic Acid
In 1951, Ernst T. Krebs, Sr., and Ernst T. Krebs, Jr., claimed to have isolated a water-soluble factor from apricot kernels, which they named pangamic acid and later "this compound".[3][4] They proposed its structure to be an ester of D-gluconic acid and dimethylglycine (DMG), specifically 6-O-(N,N-dimethylglycinyl)-D-gluconic acid.[1][5]
The purported chemical structure is as follows:
-
IUPAC Name: (2R,3S,4R,5R)-6-[(Dimethylamino)acetyl]-2,3,4,5-tetrahydroxyhexanoic acid[1]
-
Molecular Formula: C₁₀H₁₉NO₈[5]
-
Molar Mass: 281.261 g·mol⁻¹[1]
Despite this specific chemical proposal, there is no credible scientific record of this compound ever being successfully synthesized or isolated from natural sources by independent researchers.[1][6] Attempts to replicate its synthesis, including by Soviet researchers, have failed.[1]
The Commercial Reality: A Heterogeneous Mix
Analysis of commercial products marketed as "pangamic acid" or "this compound" has revealed a starkly different and inconsistent chemical reality. Instead of the Krebs' proposed ester, these products have been found to contain a variety of substances, often in mixtures.[1]
Table 1: Chemical Identities Associated with "Pangamic Acid / this compound"
| Substance Name | Chemical Formula | Key Findings and Remarks |
| D-Gluconodimethylamino Acetic Acid | C₁₀H₁₉NO₈ | The originally claimed structure. Never verifiably synthesized or isolated.[1][7] |
| Diisopropylamine Dichloroacetate (DADA) | C₈H₁₇Cl₂NO₂ | A salt of diisopropylamine and dichloroacetic acid. Frequently found in "B15" products as a patented "analogue".[1][8] Both components raise toxicity concerns.[1] |
| Dimethylglycine (DMG) | C₄H₉NO₂ | A natural metabolite. Often mixed with calcium gluconate and sold as "Calcium Pangamate".[9] |
| Calcium Gluconate | C₁₂H₂₂CaO₁₄ | A common food additive and calcium supplement, often mixed with DMG.[10] |
| Lactose | C₁₂H₂₂O₁₁ | In at least one analysis of a sample from a Krebs co-worker, only lactose was identified.[1] |
The most significant and concerning substitute is Diisopropylamine Dichloroacetate (DADA). This compound hydrolyzes to diisopropylamine and dichloroacetate, both of which are known to be toxic.[1] Ames mutagenicity tests on DADA and its components have returned positive results, suggesting a potential cancer risk.[1][11]
Synthesis Pathways: A Critical Examination
Given that the primary claimed structure of pangamic acid has not been verifiably synthesized, this section will detail the theoretical pathway for its creation, as well as the established synthesis for the components commonly found in commercial substitutes.
Theoretical Synthesis: D-Gluconodimethylamino Acetic Acid
The synthesis of the proposed pangamic acid molecule would involve an esterification reaction between D-gluconic acid and N,N-Dimethylglycine (DMG). This reaction would theoretically form an ester linkage between the carboxyl group of DMG and the primary alcohol group (at the C6 position) of D-gluconic acid.
Conceptual Protocol:
-
Activation of Dimethylglycine: The carboxylic acid of DMG would first need to be activated to facilitate esterification. This is typically achieved by converting it to a more reactive derivative, such as an acyl chloride or by using coupling agents (e.g., DCC/DMAP).
-
Protection of Gluconic Acid: The multiple hydroxyl groups on D-gluconic acid would require protection to ensure selective esterification at the desired C6 primary alcohol.
-
Coupling Reaction: The activated DMG derivative would be reacted with the protected D-gluconic acid in a suitable anhydrous solvent.
-
Deprotection: Removal of the protecting groups from the gluconic acid moiety would yield the final product.
The instability of the target ester, particularly the susceptibility of the ester bond to hydrolysis, presents a significant challenge and may explain the lack of a successful, verifiable synthesis.[6]
Caption: Theoretical synthesis pathway for the claimed structure of pangamic acid.
Established Synthesis: Diisopropylamine Dichloroacetate (DADA)
DADA is a salt formed through a straightforward acid-base neutralization reaction. This synthesis is well-established and reproducible.
Experimental Protocol:
-
Reactant Preparation: Equimolar amounts of dichloroacetic acid and diisopropylamine are prepared. Dichloroacetic acid is typically a liquid, and diisopropylamine is a volatile, corrosive liquid amine.
-
Reaction: The diisopropylamine is slowly added to the dichloroacetic acid, often in a suitable solvent like ethanol or chloroform to manage the exothermic reaction.[8] The mixture is stirred under controlled temperature conditions.
-
Isolation: The resulting salt, DADA, is a white crystalline powder.[8] It can be isolated by precipitation and filtration, followed by washing with a non-polar solvent (e.g., ether) to remove unreacted starting materials.
-
Purification: Recrystallization from a suitable solvent system can be performed to achieve high purity.
Caption: Established synthesis pathway for Diisopropylamine Dichloroacetate (DADA).
Scientific Integrity and Regulatory Status
Not a Vitamin
Pangamic acid does not meet the scientific criteria to be classified as a vitamin.[1] There is no identified deficiency disease associated with its absence in the diet, nor is there evidence of an essential physiological role.[10][12] The term "this compound" is a misnomer used for marketing purposes.[1][9]
Safety Concerns and Lack of Efficacy
There is no credible scientific evidence to support the therapeutic claims made for pangamic acid, which range from enhancing athletic performance to treating cancer, heart disease, and other serious conditions.[11]
More importantly, the substances found in "pangamic acid" preparations are a cause for concern:
-
Diisopropylamine Dichloroacetate (DADA): As noted, components of this salt have demonstrated mutagenic potential.[1]
-
Dimethylglycine (DMG) with Nitrites: Mixtures of DMG with sodium nitrite have also shown mutagenicity in the Ames test, raising concerns about the formation of carcinogenic nitrosamines.[1]
Regulatory Action
The U.S. Food and Drug Administration (FDA) has taken a clear and firm stance against pangamic acid. Citing safety concerns and the fact that it is not an identifiable substance, the FDA has deemed it an unsafe food additive.[2][11] The agency has recommended seizing any products advertised as pangamic acid and has prohibited their importation and interstate shipment.[1][2] Similar prohibitions have been enacted in other countries, such as Canada.[1]
Conclusion for the Scientific Community
Pangamic acid, or "this compound," is not a scientifically validated compound. The originally proposed structure, D-gluconodimethylamino acetic acid, remains a hypothetical molecule that has never been verifiably synthesized or isolated. The commercial products sold under this name are inconsistent mixtures of various chemicals, some of which, like diisopropylamine dichloroacetate, pose significant safety risks, including potential mutagenicity.
References
-
Wikipedia. Pangamic acid. [Link]
-
Gubski, I., & Starościak, B. (1982). Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15. Nahrung, 26(4), 363-7. [Link]
-
U.S. Food and Drug Administration. (1995). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. [Link]
-
WebMD. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
Stacpoole, P. W. (1977). Pangamic acid ('this compound'). A review. World Review of Nutrition and Dietetics, 27, 145-63. [Link]
-
Nutrition Review. (2013). This compound (Pangamic Acid). [Link]
-
International Society for Orthomolecular Medicine. Pangamic Acid. [Link]
-
Wikipedia. Diisopropylamine dichloroacetate. [Link]
-
Stacpoole, P. W. (1975). Pangamic Acid (`Vitamin Β15'). Karger Publishers. [Link]
-
Bolton, S. (1982). This compound A Review and Update. Journal of Orthomolecular Psychiatry, 11(4), 260-266. [Link]
-
RxList. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]
-
MedicineNet. What Is this compound Good For? Pangamic Acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 45934203, Pangamic acid. [Link]
-
WikiLectures. (2022). Pangamic acid. [Link]
-
Wikidata. d-gluconodimethylamino acetic acid. [Link]
Sources
- 1. Pangamic acid - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. isom.ca [isom.ca]
- 4. karger.com [karger.com]
- 5. Pangamic acid | C10H19NO8 | CID 45934203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, PANGAMIC ACID | 20858-86-0 [chemicalbook.com]
- 7. d-gluconodimethylamino acetic acid - Wikidata [wikidata.org]
- 8. Diisopropylamine dichloroacetate - Wikipedia [en.wikipedia.org]
- 9. isom.ca [isom.ca]
- 10. Critical evaluation of the current studies on pangamic acid--vitamin B15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 12. Pangamic acid - WikiLectures [wikilectures.eu]
The Enigma of Pangamic Acid ("Vitamin B15"): A Critical Scientific Review
For Researchers, Scientists, and Drug Development Professionals
Introduction: An Unsubstantiated Legacy
Pangamic acid, widely marketed as "vitamin B15," is a substance shrouded in controversy and unsubstantiated claims. First isolated from apricot kernels in the 1940s by Ernst T. Krebs, Sr., and his son, it was promoted as a panacea for a wide array of ailments, from improving athletic performance to treating cardiovascular disease.[1][2] Despite its persistent presence in the alternative health market, pangamic acid is not recognized as a vitamin by the scientific and medical communities, and its purported physiological roles lack credible scientific evidence.[1][3] This technical guide provides an in-depth, critical analysis of the available literature on pangamic acid, deconstructing its chemical ambiguity, evaluating its purported biochemical and physiological functions, and clarifying its regulatory status and safety concerns.
The Chemical Identity Crisis: A Substance Without a Standard
A fundamental challenge in evaluating the scientific literature on pangamic acid is the lack of a consistent chemical identity.[3][4] The original substance described by the Krebses was purported to be d-gluconodimethylamino acetic acid.[1][5] However, subsequent analyses of commercially available "pangamic acid" products have revealed a variety of different formulations, often with no discernible active ingredient or containing a mixture of substances such as calcium gluconate, dimethylglycine (DMG), diisopropylamine dichloroacetate, or even just lactose.[1][4][6] This chemical ambiguity renders much of the historical research, particularly from the former Soviet Union, difficult to interpret as the specific compound being studied is often not clearly identified.[1] The U.S. Food and Drug Administration (FDA) has stated that it is "not an identifiable substance."[1]
Table 1: Reported Constituents of Commercial "Pangamic Acid" Preparations
| Reported Constituent | Chemical Nature | Associated Concerns |
| d-gluconodimethylamino acetic acid | The originally claimed compound | Never successfully synthesized and verified independently[1] |
| Dimethylglycine (DMG) | A derivative of the amino acid glycine | Often marketed as a "this compound" alternative[7] |
| Diisopropylamine dichloroacetate | A synthetic compound | Readily hydrolyzes to potentially toxic compounds[1] |
| Calcium gluconate | A mineral supplement | Used as a filler or carrier[4] |
| Lactose | A sugar | Found as the sole ingredient in some tested samples[6] |
A Critical Evaluation of Purported Biochemical Roles
Proponents of pangamic acid have ascribed to it several biochemical functions, most notably as a methyl donor, an enhancer of cellular respiration, and an antioxidant. This section will critically examine the evidence, or lack thereof, for these claims.
The Methyl Donor Hypothesis: An Unproven Postulate
One of the most frequently cited mechanisms of action for pangamic acid is its role as a "methyl donor" in various metabolic pathways.[8][9][10] This hypothesis suggests that the dimethylglycine (DMG) component of some pangamic acid formulations can donate methyl groups for the synthesis of crucial molecules like creatine and methionine.[9][10] While DMG itself is a metabolite that participates in methylation processes, the evidence for "pangamic acid" as a uniquely effective methyl donor is weak and largely derived from dated and poorly controlled studies.[9][10] There is no robust, peer-reviewed evidence from modern biochemical studies to substantiate this claim or to suggest it offers any advantage over established methyl donors like S-adenosylmethionine (SAMe) or betaine.
Cellular Respiration and Oxygen Utilization: A Lack of Mechanistic Evidence
A cornerstone of the "this compound" mythos is its purported ability to enhance oxygen utilization and improve cellular respiration, particularly under hypoxic conditions.[7][9] Claims that it directly participates in the Krebs cycle or otherwise optimizes mitochondrial function are not supported by credible scientific literature. Early studies from the Soviet Union, often cited by proponents, are largely anecdotal and lack the rigorous methodology required to establish a causal link.[1] More recent, controlled studies have failed to demonstrate any significant effect on oxygen uptake or athletic performance.[11][12]
Experimental Protocol: Evaluation of Pangamic Acid on Maximal Treadmill Performance (Gray & Titlow, 1982)
This study provides an example of a controlled experimental design used to test the efficacy of pangamic acid on athletic performance.
-
Participants: Sixteen male track athletes were recruited for the study.
-
Design: A double-blind, placebo-controlled trial was conducted over three weeks.
-
Intervention: The experimental group ingested 300 mg of a pangamic acid formulation (calcium gluconate and N, N-Dimethylglycine) daily, while the control group received a placebo.
-
Outcome Measures: Maximal heart rate, treadmill time to exhaustion (Bruce protocol), recovery heart rate, and pre- and post-test blood glucose and lactate levels were measured.
-
Results: Multivariate analysis of variance (MANOVA) revealed no significant differences (P > 0.05) between the experimental and control groups after the treatment period.
Antioxidant Properties: A Plausible but Unremarkable Claim
Some sources suggest that pangamic acid possesses antioxidant properties, which could theoretically protect cells from oxidative damage.[7][13] The dimethylglycine component has been noted to have some antioxidant activity in vitro.[13] However, the evidence for a potent or unique antioxidant effect of "pangamic acid" in vivo is limited and lacks comparison to well-established antioxidants like vitamin C, vitamin E, or glutathione. The antioxidant claims are often general and not supported by specific mechanistic studies.
Review of Purported Physiological Effects: A Litany of Unsubstantiated Claims
The list of physiological benefits attributed to pangamic acid is extensive, ranging from enhanced athletic endurance to the treatment of serious medical conditions. However, a critical review of the scientific literature reveals a consistent lack of high-quality evidence to support these claims.
Athletic Performance: The Soviet Myth vs. Controlled Reality
The promotion of pangamic acid for improving athletic performance largely originated from research conducted on Soviet athletes.[7] These studies, however, are often criticized for their lack of controls and anecdotal nature.[1] As highlighted in the experimental protocol above, a double-blind, placebo-controlled study conducted in the United States found no beneficial effect of pangamic acid on maximal treadmill performance in trained athletes.[11]
Cardiovascular and Liver Health: Anecdotes Without Evidence
Pangamic acid has been anecdotally promoted for improving cardiovascular health by lowering cholesterol and for protecting the liver from toxins.[7][8] Animal studies have suggested a potential for cholesterol reduction.[7] However, these findings have not been replicated in robust human clinical trials. The claims of hepatoprotective effects are similarly based on weak evidence.
Other Health Claims: A "Quack Remedy"
Over the years, "this compound" has been marketed for the treatment of a vast number of unrelated conditions, including cancer, asthma, eczema, nerve pain, and schizophrenia.[1][4][7] The lack of any plausible mechanism of action and the absence of supporting clinical data have led reputable sources to label it a "quack remedy."[1][2]
Regulatory Status and Safety: A Clear Warning
The U.S. Food and Drug Administration (FDA) has taken a clear stance on pangamic acid. It is not recognized as a vitamin or a legitimate dietary supplement.[14] The FDA has recommended the seizure of products marketed as pangamic acid, stating that they are unsafe for use and have no known nutritional properties.[1][14] Similar prohibitions have been enacted in other countries, such as Canada.[1]
Safety concerns are paramount, given the undefined nature of "pangamic acid" products. Some of the chemical constituents found in these preparations, such as diisopropylamine dichloroacetate, can break down into potentially toxic compounds.[1] Furthermore, studies using the Ames test have indicated that some components of "pangamic acid" may be mutagenic, raising concerns about their potential to cause cancer.[1][2]
Diagram: The Disconnect Between Pangamic Acid Claims and Scientific Evidence
Caption: A diagram illustrating the contradiction between the historical claims for pangamic acid and the current scientific and regulatory consensus.
Conclusion: A Case Study in Pseudoscience
References
-
Wikipedia. Pangamic acid. [Link]
-
MedicineNet. What Is this compound Good For? Pangamic Acid. [Link]
-
International Society for Orthomolecular Medicine. Pangamic Acid. [Link]
-
RxList. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]
-
Caring Sunshine. Ingredient: Pangamic Acid. [Link]
-
Gray ME, Titlow LW. The effect of pangamic acid on maximal treadmill performance. Med Sci Sports Exerc. 1982;14(6):424-7. [Link]
-
Slepokurova, N. A. Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15. Nahrung. 1982;26(4):363-7. [Link]
-
WebMD. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
Mister-Blister. Pangamic acid (this compound): sports endurance and protection of body cells. [Link]
-
Treffler, E., et al. Studies on the chemical identity and biological functions of pangamic acid. Z Ernahrungswiss. 1999;38(2):111-8. [Link]
-
Nutrition Review. This compound (Pangamic Acid). [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Boost Your Health with Pangamic Acid: Find the Best Manufacturer for this compound Supplements. [Link]
-
Apricot Power. This compound (Pangamic Acid): Everything You Need to Know + Its Benefits. [Link]
-
LookChem. Cas 11006-56-7,PANGAMIC ACID. [Link]
-
Stacpoole, P. W. Pangamic Acid (`Vitamin Β15'). A Review. Wld Rev. Nutr. Diet. 1977;27:145-63. [Link]
-
U.S. Food and Drug Administration. CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. [Link]
-
Gaby, A. R. This compound A Review and Update. [Link]
-
FAO AGRIS. Pangamic acid ("vitamin B-15"). [Link]
-
WikiLectures. Pangamic acid. [Link]
-
van der Beek, E. J. The effect of vitamin and mineral supplements and health foods on physical endurance and performance. Cambridge University Press. 1985. [Link]
Sources
- 1. Pangamic acid - Wikipedia [en.wikipedia.org]
- 2. Pangamic acid ("vitamin B-15") [agris.fao.org]
- 3. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 5. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PANGAMIC ACID | 11006-56-7 [chemicalbook.com]
- 7. What Is this compound Good For? Pangamic Acid [medicinenet.com]
- 8. isom.ca [isom.ca]
- 9. karger.com [karger.com]
- 10. isom.ca [isom.ca]
- 11. The effect of pangamic acid on maximal treadmill performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cambridge.org [cambridge.org]
- 13. mister-blister.com [mister-blister.com]
- 14. fda.gov [fda.gov]
mechanism of action of pangamic acid in oxidative stress
An In-depth Technical Guide on the Purported Mechanisms of Pangamic Acid (Vitamin B15) in Oxidative Stress
A Critical Review for Researchers, Scientists, and Drug Development Professionals
Preamble: The Challenge of Defining Pangamic Acid
Before delving into the mechanistic discussion of "pangamic acid" and its role in oxidative stress, it is imperative to address a foundational issue that has plagued its study for decades: the lack of a consistent chemical identity. The term "pangamic acid," often marketed as "this compound," does not refer to a single, universally recognized compound.[1][2][3] Originally described as D-gluconodimethyl aminoacetic acid, products sold under this name have been shown through analysis to contain a variety of substances, including N,N-Dimethylglycine (DMG), diisopropylamine dichloroacetate (DADA), calcium gluconate, glycine, or in some cases, merely lactose.[2][3][4]
This chemical ambiguity is the primary obstacle to defining a singular mechanism of action. Consequently, this guide will deconstruct the topic by examining the distinct biological activities of its most commonly cited components, thereby providing a scientifically grounded perspective on the claims surrounding its effects on oxidative stress. It is crucial to note that pangamic acid is not recognized as a vitamin by the scientific community, as there is no evidence it is a required nutrient for the human body.[3][5]
Part 1: N,N-Dimethylglycine (DMG) - The Putative Antioxidant Component
N,N-Dimethylglycine (DMG) is a naturally occurring derivative of the amino acid glycine and a common ingredient in "pangamic acid" formulations.[6][7] Its proposed role in mitigating oxidative stress is linked to several indirect and direct mechanisms, though robust clinical evidence in humans remains sparse.
Proposed Mechanism of Action of DMG
DMG is considered an antioxidant and an enhancer of oxygenation at the cellular level.[6] Its primary functions are believed to be:
-
Direct Antioxidant Activity: Some studies suggest DMG possesses direct free-radical scavenging capabilities. An in vitro study on bovine embryos demonstrated that DMG could counteract the negative effects of exogenous hydrogen peroxide-induced oxidative stress, significantly improving blastocyst formation rates.[8] More recently, in vitro models using human keratinocytes have shown that DMG exerts robust anti-inflammatory and antioxidant effects against stressors like UVB irradiation.[9]
-
Support of Endogenous Antioxidant Systems: DMG is an intermediate metabolite in the choline cycle and a methyl donor.[7][10] Through its role in methylation, it may indirectly support the synthesis of critical molecules involved in the antioxidant defense system, such as glutathione.
Experimental Protocol: Assessing DMG's Antioxidant Capacity in vitro
To validate the antioxidant claims for a compound like DMG, researchers would typically employ a battery of standardized assays. The following protocol outlines a workflow to assess its effect on cultured cells exposed to an oxidative challenge.
Objective: To determine if DMG can protect cultured cells (e.g., human keratinocytes, HaCaT) from oxidative stress induced by H₂O₂.
Methodology:
-
Cell Culture: Culture HaCaT cells in appropriate media until they reach 80% confluency.
-
Pre-treatment: Incubate cells with varying concentrations of DMG (e.g., 0.1 µM, 1 µM, 10 µM) for 24 hours. A control group will receive no DMG.
-
Induction of Oxidative Stress: Expose the pre-treated cells to a known concentration of hydrogen peroxide (H₂O₂) for a defined period (e.g., 100 µM for 2 hours).
-
Assessment of Oxidative Stress Markers:
-
Measurement of Reactive Oxygen Species (ROS): Use a fluorescent probe like 2',7'–dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS. Measure fluorescence intensity using a plate reader or flow cytometer.
-
Lipid Peroxidation Assay (MDA/TBARS): Measure Malondialdehyde (MDA), a byproduct of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[11]
-
Antioxidant Enzyme Activity: Prepare cell lysates and measure the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) using commercially available kits.[12]
-
-
Data Analysis: Compare the levels of ROS, MDA, and enzyme activity between DMG-treated groups and the H₂O₂-only control. A significant reduction in ROS/MDA and preservation of enzyme activity would indicate a protective effect.
Workflow for Assessing DMG's Antioxidant Potential
A workflow diagram for evaluating the antioxidant effects of DMG in a cell culture model.
Part 2: Dichloroacetate (DCA) - The Metabolic Modulator
Some formulations marketed as pangamic acid contain diisopropylamine dichloroacetate (DADA), which is the diisopropylamine salt of dichloroacetic acid (DCA).[4][13] DADA is metabolized to DCA, a compound with a well-defined mechanism of action on cellular metabolism, which is fundamentally different from the antioxidant activity attributed to DMG.[13]
Core Mechanism of Action of DCA
DCA's primary target is the mitochondrial enzyme Pyruvate Dehydrogenase Kinase (PDK) .[14][15]
-
Inhibition of PDK: In many pathological states, such as cancer, PDK is upregulated. PDK phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex .[15] This inactivation shunts pyruvate away from the mitochondria and towards lactate production in the cytosol, a phenomenon known as the Warburg effect.
-
Activation of PDH: By inhibiting PDK, DCA prevents the phosphorylation of the PDH complex, thereby keeping it in its active state.[14][15]
-
Metabolic Shift: Active PDH facilitates the conversion of pyruvate into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle within the mitochondria. This promotes glucose oxidation over glycolysis.[14]
This metabolic shift from glycolysis to oxidative phosphorylation can have profound effects on cellular redox status. In cancer cells, for instance, forcing glucose oxidation can lead to an increase in mitochondria-derived ROS, which contributes to apoptosis and enhances sensitivity to radiotherapy.[15][16] Therefore, the effect of the DCA component is not necessarily a reduction in oxidative stress; in certain therapeutic contexts, it is the opposite.
DCA's Mechanism on the Pyruvate Dehydrogenase Complex
DCA inhibits PDK, leading to active PDH, which shifts metabolism from glycolysis to oxidative phosphorylation.
Part 3: Historical Claims and Lack of Clinical Validation
Much of the early research on pangamic acid, originating from the Soviet Union, claimed it improved oxygen utilization, reduced lactate buildup during exercise, and protected against hypoxia.[17][18] These studies suggested benefits for athletes and in cardiovascular conditions.[17][19]
However, these claims suffer from several critical limitations:
-
Lack of Rigor: Many of the studies are described as anecdotal or lack the double-blind, placebo-controlled design required for modern scientific validation.[5][18]
-
Undefined Substance: It is often unclear what specific chemical compound was used in these studies, making replication and interpretation impossible.[18]
-
Absence of Confirmation: Little, if any, research has been conducted in the United States to corroborate these findings.[2][20] The FDA does not recognize pangamic acid for any therapeutic use and considers it unsafe, citing that some formulations may contain mutagenic compounds.[2][3]
Quantitative Data from Relevant Component Studies
While no reliable quantitative data exists for "pangamic acid," we can summarize findings for its components from the literature.
| Component Studied | Model System | Key Finding | Effect on Oxidative Stress | Reference |
| N,N-Dimethylglycine (DMG) | In vitro bovine embryos | Addition of 0.1 µM DMG significantly improved blastocyst formation in the presence of H₂O₂ (57.1% vs. 14.3%). | Reduced oxidative stress | [8] |
| N,N-Dimethylglycine (DMG) | In vitro human keratinocytes | DMG significantly prevented UVB-induced upregulation of inflammatory genes (IL6, TNFA). | Reduced oxidative/inflammatory stress | [9] |
| Diisopropylamine Dichloroacetate (DADA) | In vitro esophageal cancer cells | DADA (8-10 mM) combined with radiotherapy significantly increased γ-H2AX (a marker of DNA damage) and apoptosis. | Increased mitochondria-derived ROS | [16] |
Conclusion for the Scientific Community
The concept of "pangamic acid" or "this compound" as a singular agent with a defined mechanism of action in oxidative stress is not supported by credible scientific evidence. The term represents a chemically undefined mixture of substances, making any systematic study impossible.
-
Deconstruction is Key: Researchers investigating historical claims should focus on the specific, individual components found in these products, namely N,N-Dimethylglycine (DMG) and Dichloroacetate (DCA).
-
DMG Shows Limited Promise: DMG has demonstrated some antioxidant and anti-inflammatory properties in preliminary in vitro studies. However, these findings require substantial further investigation through rigorous preclinical and clinical trials to determine any potential therapeutic relevance.
-
DCA is a Metabolic Modulator, Not a Classic Antioxidant: The effects of DCA are well-characterized and involve the modulation of cellular metabolism via inhibition of PDK. This mechanism can, paradoxically, increase oxidative stress in specific contexts (e.g., cancer therapy) and should not be conflated with a general antioxidant effect.
-
A Call for Clarity: The continued marketing of "pangamic acid" for health benefits is misleading. The scientific and drug development communities should address this ambiguity by demanding precise chemical identification and rigorous, evidence-based validation for any compound intended for human use.
References
-
Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15. Nahrung. 1982;26(4):363-7. Available from: [Link]
-
Barrie, M., et al. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. MDPI. Available from: [Link]
-
Diisopropylamine dichloroacetate. Wikipedia. Available from: [Link]
-
Stacpoole, P.W. Pangamic Acid ('this compound'). Karger Publishers. Available from: [Link]
-
Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. Available from: [Link]
-
Stacpoole, P.W. Pangamic acid ('this compound'). A review. World Rev Nutr Diet. 1977;27:145-63. Available from: [Link]
-
This compound (Pangamic Acid). Nutrition Review. Published October 10, 2013. Available from: [Link]
-
Marra, M., et al. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. PMC - NIH. Published November 14, 2019. Available from: [Link]
-
The Benefits of this compound. TJ Supply. Available from: [Link]
-
Pangamic acid (this compound): sports endurance and protection of body cells. Mister-Blister. Published March 20, 2025. Available from: [Link]
-
Toshikiyo, T., et al. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos. PMC - NIH. Available from: [Link]
-
Ingredient: Pangamic Acid. Caring Sunshine. Available from: [Link]
-
Superior anti-tumor efficacy of diisopropylamine dichloroacetate compared with dichloroacetate in a subcutaneous transplantation breast tumor model. NIH. Available from: [Link]
-
What Is this compound Good For? Pangamic Acid. MedicineNet. Available from: [Link]
-
This compound (Pangamic Acid): Everything You Need to Know + Its Benefits. Apricot Power. Available from: [Link]
-
Schürer, N., et al. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. PMC - PubMed Central. Published July 9, 2023. Available from: [Link]
-
Dimethylglycine. Memorial Sloan Kettering Cancer Center. Published February 9, 2022. Available from: [Link]
-
DMG Supplements: Benefits, Testing, and Recommendations. DaVinci Labs. Available from: [Link]
-
Ingredient: Dimethylglycine. Caring Sunshine. Available from: [Link]
-
Diisopropylamine dichloroacetate enhances radiosensitization in esophageal squamous cell carcinoma by increasing mitochondria-derived reactive oxygen species levels. PMC - NIH. Available from: [Link]
-
This compound A Review and Update. ISOM. Available from: [Link]
-
Hennig, B., et al. Studies on the chemical identity and biological functions of pangamic acid. PubMed. Available from: [Link]
-
Pangamic acid. Wikipedia. Available from: [Link]
-
Pettigrew, A.L. Pangamic acid (this compound) in heart disease; preliminary report of ten cases. J Am Osteopath Assoc. 1952 Feb;51(6):320-4. Available from: [Link]
-
Tuttolomondo, A., et al. The Role of Antioxidants Supplementation in Clinical Practice: Focus on Cardiovascular Risk Factors. MDPI. Available from: [Link]
-
Papada, E., et al. Antioxidative Efficacy of a Pistacia Lentiscus Supplement and Its Effect on the Plasma Amino Acid Profile in Inflammatory Bowel Disease: A Randomised, Double-Blind, Placebo-Controlled Trial. MDPI. Published November 16, 2018. Available from: [Link]
-
Effects of Ellagic Acid on Oxidative Stress Index, Inflammatory Markers and Quality of Life in Patients With Irritable Bowel Syndrome: Randomized Double-blind Clinical Trial. PubMed. Published April 27, 2022. Available from: [Link]
-
Derosa, G., et al. A Clinical Trial about a Food Supplement Containing α-Lipoic Acid on Oxidative Stress Markers in Type 2 Diabetic Patients. MDPI. Available from: [Link]
Sources
- 1. Critical evaluation of the current studies on pangamic acid--vitamin B15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 3. Pangamic acid - Wikipedia [en.wikipedia.org]
- 4. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. mskcc.org [mskcc.org]
- 7. info.davincilabs.com [info.davincilabs.com]
- 8. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caringsunshine.com [caringsunshine.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Diisopropylamine dichloroacetate - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diisopropylamine dichloroacetate enhances radiosensitization in esophageal squamous cell carcinoma by increasing mitochondria-derived reactive oxygen species levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. isom.ca [isom.ca]
- 19. tjsupply.com [tjsupply.com]
- 20. What Is this compound Good For? Pangamic Acid [medicinenet.com]
An In-depth Technical Guide on the Controversy Surrounding the Vitamin Status of Pangamic Acid
Executive Summary
Pangamic acid, often marketed as "vitamin B15," has been a subject of scientific and regulatory controversy for decades. First isolated and promoted in the 1950s by Ernst T. Krebs, Sr., and his son, it was claimed to offer a wide array of health benefits, from enhancing athletic performance to treating serious diseases.[1][2] However, these claims have been largely unsubstantiated by rigorous scientific evidence. The U.S. Food and Drug Administration (FDA) does not recognize pangamic acid as a vitamin, citing a lack of established chemical identity, no evidence of nutritional value, and safety concerns.[3][4] This guide provides a comprehensive technical overview of the historical context, scientific scrutiny, chemical inconsistencies, and regulatory actions surrounding pangamic acid, aimed at researchers, scientists, and drug development professionals.
Introduction: The Genesis of a "Vitamin"
The narrative of pangamic acid begins in 1951 when Ernst T. Krebs, Sr., and Ernst T. Krebs, Jr., claimed to have isolated a new compound from apricot kernels.[2][5] They named it "pangamic acid" from the Greek words "pan" (universal) and "gamic" (seed), suggesting its ubiquitous presence in seeds.[1] The Krebses also dubbed it "this compound," asserting it was an essential nutrient with a wide range of therapeutic applications, including improving oxygen utilization, detoxifying the body, and treating conditions like asthma, joint pain, and nerve pain.[1][6] These claims, however, were not supported by robust evidence in their original patent applications.[1][5]
The initial promotion of pangamic acid extended to both human and animal use, with claims of enhanced performance in racehorses.[1] Despite the "vitamin" designation, there has never been any scientific evidence to suggest that pangamic acid is a required nutrient for the human body.[1][6]
The Scientific Scrutiny: Deconstructing the Vitamin Claim
A substance is classified as a vitamin if it is an essential organic compound that the body cannot synthesize in sufficient quantities and must be obtained through diet. Its absence must also lead to a specific deficiency disease. Pangamic acid fails to meet these fundamental criteria. There is no recognized "pangamic acid deficiency" disease, nor is there evidence that it is a necessary component of the human diet.[1][6]
Early research, particularly from Russian sports scientists, garnered some attention for pangamic acid. However, much of this research has been criticized for methodological flaws and has not been replicated in well-controlled studies in the United States.[6] The FDA has consistently stated that it is unaware of any accepted scientific evidence that establishes the nutritional properties of pangamic acid.[3]
Chemical Identity Crisis: What is "Pangamic Acid"?
A significant part of the controversy stems from the fact that "pangamic acid" is not a single, well-defined chemical substance.[3][6] The original compound described by the Krebses was 6-O-(N,N-dimethylglycinyl)-D-gluconic acid, but subsequent attempts to synthesize this compound by other researchers proved unsuccessful.[1]
Over the years, products marketed as "this compound" or "pangamic acid" have been found to contain a variety of different substances, often in combination.[6] The FDA considers it "not an identifiable substance" due to this ambiguity.[1]
Table 1: Common Components of Products Marketed as "Pangamic Acid"
| Component | Chemical Name | Notes |
| DMG | N,N-Dimethylglycine | A derivative of the amino acid glycine.[7] |
| DIPA | Diisopropylamine Dichloroacetate | A salt of diisopropylamine and dichloroacetic acid.[1][8] |
| Calcium Gluconate | Calcium salt of gluconic acid | Often used as a filler or carrier.[6] |
| Glycine | Aminoacetic acid | A non-essential amino acid.[6] |
| Lactose | Milk sugar | Some analyses of early samples revealed only lactose.[9] |
The inconsistency in formulation makes it impossible to attribute any specific physiological effect to "pangamic acid" as a whole.
Regulatory Stance and Health Risks
The U.S. Food and Drug Administration (FDA) has taken a firm stance against pangamic acid. The agency has stated that pangamic acid and its products are unsafe for use and have no known nutritional properties.[1] Consequently, the FDA has recommended the seizure of any chemicals advertised as pangamic acid and has restrained their importation and interstate shipment.[1] In Canada, its distribution has also been prohibited.[1]
The FDA's primary concerns are twofold: the lack of a defined chemical identity and potential safety issues. If pangamic acid is marketed with claims to treat, prevent, or cure a disease, it is considered a new drug and requires FDA approval, which it does not have.[3]
Mutagenicity Concerns
A significant safety concern is the potential mutagenicity of some components found in pangamic acid formulations. Studies using the Ames test, a widely used method for identifying chemical mutagens, have shown that diisopropylamine dichloroacetate (DIPA) and its components, diisopropylamine and dichloroacetate, are mutagenic.[8][10][11] Since a high percentage of mutagens are also carcinogens, this raises serious concerns about the long-term use of products containing these substances.[8][11] N,N-dimethylglycine (DMG), when combined with nitrites (which can be found in human saliva), has also been shown to produce a mutagenic product.[12]
Modern Perspectives and Research on Components
While "pangamic acid" as a whole is discredited, some of its individual components have been the subject of legitimate scientific research.
-
N,N-Dimethylglycine (DMG): DMG is a naturally occurring derivative of the amino acid glycine.[7] It is involved in the one-carbon transfer cycle in the body. Some studies suggest that DMG may have a role in enhancing immune responses and could act as an antioxidant.[7] However, clinical trials are limited, and results have been mixed.[13] Claims regarding its effectiveness for athletic performance, autism, and other conditions are not well-supported by scientific evidence.[13][14]
-
Diisopropylamine Dichloroacetate (DIPA): DIPA has been studied for its potential as a pyruvate dehydrogenase kinase 4 (PDK4) inhibitor.[15][16] This has led to research into its potential therapeutic use for metabolic disorders and in severe influenza.[15][16] In Japan, it has been marketed for the treatment of chronic liver conditions.[15] However, its safety profile for widespread use remains a concern, particularly given the mutagenicity data.[8][10][11]
Conclusion: A Pseudovitamin with Real Risks
The enduring controversy surrounding pangamic acid, or "this compound," serves as a critical case study in the importance of rigorous scientific validation for health claims. The substance fails to meet the scientific definition of a vitamin, as there is no evidence of it being an essential nutrient or having a corresponding deficiency disease.[1][6] Furthermore, the lack of a standard chemical identity for products sold as "pangamic acid" makes it impossible to conduct meaningful clinical research.[3][6]
For researchers, scientists, and drug development professionals, the story of pangamic acid underscores the necessity of evidence-based practice and the potential dangers of pseudoscientific claims. The documented mutagenicity of key components found in "this compound" formulations presents a clear and present health risk that outweighs any of its unproven benefits.[8][10][11] The scientific and regulatory consensus is clear: pangamic acid is not a vitamin and should not be considered a safe or effective dietary supplement.[1][3]
References
-
Wikipedia. Pangamic acid. [Link]
-
U.S. Food and Drug Administration. (1995). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. [Link]
-
RxList. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]
-
G. D. E. (1982). Mutagenicity of dichloroacetate, an ingredient of some formulations of pangamic acid (trade-named "this compound"). PubMed. [Link]
-
G. D. E. (1982). Mutagenicity of diisopropylamine dichloroacetate, the “active constituent”; of this compound (pangamic acid). Taylor & Francis Online. [Link]
-
G. D. E. (1982). Mutagenicity of diisopropylamine dichloroacetate, the "active constituent" of this compound (pangamic acid). PubMed. [Link]
-
International Society for Orthomolecular Medicine. Pangamic Acid. [Link]
-
G. D. E. (1982). Mutagenicity of diisopropylamine dichloroacetate, the “active constituent”; of this compound (pangamic acid). ResearchGate. [Link]
-
Wikipedia. Ernst T. Krebs. [Link]
-
Apricot Power. This compound (Pangamic Acid): Everything You Need to Know + Its Benefits. [Link]
-
LookChem. Cas 11006-56-7,PANGAMIC ACID. [Link]
-
MedicineNet. What Is this compound Good For? Pangamic Acid. [Link]
-
FAO AGRIS. Pangamic acid ("vitamin B-15"). [Link]
-
VetriScience. Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. [Link]
-
Labomat. (2021). Diisopropylamine dichloroacetate 105150 - Safety Data Sheet. [Link]
-
Journal of Orthomolecular Psychiatry. (1981). This compound A Review and Update. [Link]
-
RxList. Dimethylglycine: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]
-
Wikipedia. Diisopropylamine dichloroacetate. [Link]
-
Memorial Sloan Kettering Cancer Center. (2022). Dimethylglycine. [Link]
-
PLOS. (2014). Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza. [Link]
-
PubMed Central. (2023). N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. [Link]
-
National Institutes of Health. (2014). Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza. [Link]
Sources
- 1. Pangamic acid - Wikipedia [en.wikipedia.org]
- 2. isom.ca [isom.ca]
- 3. CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use | FDA [fda.gov]
- 4. Pangamic acid ("vitamin B-15") [agris.fao.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 7. nbinno.com [nbinno.com]
- 8. tandfonline.com [tandfonline.com]
- 9. PANGAMIC ACID | 11006-56-7 [chemicalbook.com]
- 10. Mutagenicity of dichloroacetate, an ingredient of some formulations of pangamic acid (trade-named "this compound") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutagenicity of diisopropylamine dichloroacetate, the "active constituent" of this compound (pangamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mskcc.org [mskcc.org]
- 14. Dimethylglycine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 15. Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza | PLOS One [journals.plos.org]
- 16. Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza - PMC [pmc.ncbi.nlm.nih.gov]
Pangamic Acid (Vitamin B15): An In-depth Technical Guide to Its Botanical Sources and Distribution
Abstract
Pangamic acid, historically designated as vitamin B15, is a compound shrouded in both scientific interest and controversy. Originally isolated from apricot kernels, its precise chemical identity, nutritional necessity, and therapeutic claims have been subject to extensive debate. This technical guide provides an exhaustive review for researchers, scientists, and drug development professionals on the natural botanical sources and distribution of pangamic acid. It delves into the complex chemistry of what is referred to as "pangamic acid," outlines its prevalence in various plant species, presents detailed analytical methodologies for its extraction and quantification, and discusses the significant challenges and future directions in the study of this enigmatic molecule.
Introduction: The Pangamic Acid Enigma
Pangamic acid was first isolated from apricot kernels in the 1940s by Ernst T. Krebs, Sr., and his son, who named it for its purported ubiquitous presence in seeds (from "pan" meaning universal and "gamic" meaning seed).[1][2] They proposed a chemical structure of D-gluconodimethyl aminoacetic acid and marketed it as "this compound," claiming it was essential for cellular respiration and possessed various therapeutic benefits.[3][4]
However, the scientific and regulatory consensus has diverged significantly from these initial claims. Pangamic acid is not recognized as a vitamin by major regulatory bodies like the U.S. Food and Drug Administration (FDA), as there is no established dietary requirement or deficiency disease associated with its absence.[1][5] Furthermore, the term "pangamic acid" has been applied to a variety of chemical formulations, many of which do not match the originally proposed structure.[1][3] Commercially available products have been found to contain mixtures of substances including dimethylglycine (DMG), calcium gluconate, and diisopropylamine dichloroacetate, rather than a single, consistent compound.[3][4]
This guide will navigate the complexities surrounding pangamic acid, focusing on verifiable scientific data regarding its presence in the botanical world. The primary objective is to equip researchers with a foundational understanding of its sources and the analytical techniques required for its study, separating documented evidence from unsubstantiated claims.
Chemical Profile and Related Compounds
The identity of pangamic acid is not standardized.[3] The originally proposed structure was 6-O-(N,N-dimethylglycinyl)-D-gluconic acid, an ester of dimethylglycine (DMG) and gluconic acid.[1][6]
-
N,N-Dimethylglycine (DMG): DMG is a derivative of the amino acid glycine and is a known intermediate in the metabolism of choline.[7][8] Much of the biological activity once attributed to pangamic acid is now believed to be due to DMG, which acts as a methyl donor in various biochemical pathways.[7][9]
-
Gluconic Acid: A mild organic acid naturally occurring in fruits, honey, and wine. It is the oxidized form of glucose.
-
Commercial Formulations: It is crucial for researchers to recognize that commercial "pangamic acid" or "B15" supplements are highly variable. Analysis has shown some samples to contain only lactose, while others contain potentially mutagenic compounds like diisopropylamine dichloroacetate mixed with sodium nitrite.[1]
Given this ambiguity, this guide will consider "pangamic acid" in its broadest sense, referring to DMG and its esters as reported in botanical sources.
Natural Botanical Sources and Distribution
Despite the controversy over its chemical identity, pangamic acid (or its components) has been reported in a variety of plant-based foods, particularly in the seeds and kernels of plants.[1][6] The term "pangamic" itself was chosen to reflect this widespread distribution in seeds.[1]
Primary Botanical Sources
The most frequently cited natural sources of pangamic acid are concentrated in seeds and grains, where it may play a role in metabolic processes during germination.
| Botanical Source | Common Name | Plant Part | Notes |
| Prunus armeniaca | Apricot | Kernel (Seed) | The original source of isolation.[3][6] Bitter apricot kernels are also a significant source of the cyanogenic glycoside amygdalin.[10] |
| Oryza sativa | Brown Rice | Bran, Whole Grain | Consistently listed as a primary source.[3][11][12] |
| Hordeum vulgare | Barley | Grain | Contains various bioactive compounds alongside reported B15.[13] |
| Cucurbita pepo | Pumpkin | Seeds | A commonly cited source in nutritional literature.[11][12][14] |
| Sesamum indicum | Sesame | Seeds | Rich in oils and various vitamins, including purported B15.[11][12][14] |
| Helianthus annuus | Sunflower | Seeds | Another oilseed frequently mentioned as a source.[11][12] |
| Brewer's Yeast | Saccharomyces cerevisiae | - | A well-known source for many B vitamins and related compounds.[14] |
| Cicer arietinum | Chickpea | Seed | A 1983 study identified a principle with pangamic acid-like activity.[15] |
Distribution Patterns
The concentration of pangamic acid appears highest in the germ and bran of grains, which are the most metabolically active parts of the seed. This distribution is logical if the compound serves as a methyl donor or is involved in respiratory metabolism, processes vital for a developing plant embryo. However, quantitative data across a wide range of botanicals is scarce and often lacks the rigor of modern analytical validation.[5][16] Much of the available information is qualitative or derived from older, less specific analytical methods.
Methodologies for Botanical Analysis
The lack of a certified reference standard and the variable nature of "pangamic acid" present significant analytical challenges.[5][16] However, modern chromatographic and spectrometric techniques can be adapted to identify and quantify its key components, primarily DMG, in botanical matrices.
Extraction of Pangamic Acid and its Components
The extraction protocol must be optimized to efficiently recover these polar compounds from a complex plant matrix while ensuring their stability.[17]
Step-by-Step Protocol: General Extraction from Seeds/Grains
-
Sample Preparation: Obtain a representative sample of the botanical material. Mill the seeds, grains, or lyophilized plant tissue into a fine, homogenous powder (e.g., 40-60 mesh) to maximize surface area for extraction.
-
Defatting (for high-lipid samples): For oil-rich seeds like pumpkin or sunflower, a pre-extraction step with a non-polar solvent is critical.
-
a. Weigh 10 g of the powdered sample into a flask.
-
b. Add 50 mL of n-hexane and sonicate for 20 minutes at room temperature.
-
c. Centrifuge at 4000 rpm for 10 minutes and discard the supernatant.
-
d. Repeat the hexane wash two more times to ensure complete removal of lipids.
-
e. Allow the defatted plant material to air-dry completely in a fume hood.
-
-
Polar Extraction:
-
a. Transfer the defatted powder to a new flask.
-
b. Add 100 mL of 70% ethanol (or methanol) acidified with 0.1% formic acid. The acidic modifier helps to protonate the analytes, improving their stability and solubility.[18]
-
c. Agitate the mixture on an orbital shaker at 150 rpm for 2 hours at 40°C. Alternatively, use ultrasound-assisted extraction for 30 minutes.
-
d. Centrifuge the mixture at 4000 rpm for 15 minutes.
-
-
Concentration and Reconstitution:
-
a. Decant the supernatant into a round-bottom flask.
-
b. Concentrate the extract to near dryness using a rotary evaporator with the water bath set to 45°C.
-
c. Reconstitute the dried extract in a precise volume (e.g., 5 mL) of the initial mobile phase to be used for chromatographic analysis (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
d. Filter the final solution through a 0.22 µm syringe filter (e.g., PVDF or nylon) into an HPLC vial.
-
Analytical Workflow & Quantification
The most reliable approach for quantification is Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and specificity.[19][20]
Caption: Workflow for Pangamic Acid (DMG) Analysis in Botanicals.
Step-by-Step Protocol: LC-MS/MS Quantification of Dimethylglycine (DMG)
-
Chromatographic Separation:
-
Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior for retaining highly polar compounds like DMG.
-
Column: HILIC column (e.g., silica, amide, or zwitterionic phase), 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to 95% B and re-equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.
-
MRM Transition for DMG: Monitor the transition from the precursor ion (protonated molecule [M+H]⁺, m/z 104.07) to a characteristic product ion (e.g., m/z 58.06, corresponding to the loss of formic acid).
-
Instrument Tuning: Optimize cone voltage and collision energy using a certified DMG standard to maximize signal intensity for the selected transition.
-
-
Quantification:
-
Calibration: Prepare a calibration curve using a certified reference standard of N,N-Dimethylglycine hydrochloride across a relevant concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Data Analysis: Plot the peak area of the analyte against the known concentration of the standards. Use linear regression to determine the concentration of DMG in the botanical extracts. Express final results as mg of DMG per 100 g of dry weight of the botanical material.
-
Challenges and Future Directions
The study of pangamic acid is fraught with challenges that present opportunities for future research:
-
Lack of Standardization: The primary obstacle is the absence of a universally accepted chemical identity and analytical standard for "pangamic acid."[1][5] Future research should focus on the precise identification of DMG-esters in botanical sources.
-
Biosynthesis Pathway: The biosynthetic pathway for pangamic acid or DMG in plants is not well-elucidated.[21][22] Understanding how and why plants synthesize these compounds could provide insight into their physiological role.
-
Quantitative Analysis: There is a critical need for validated, quantitative studies using modern analytical techniques like LC-MS/MS or GC-MS to accurately map the distribution and concentration of DMG and its derivatives across a wider range of botanicals.[23][24][25]
-
Bioavailability and Bioactivity: Rigorous, controlled studies are required to determine the bioavailability of pangamic acid components from botanical sources and to validate or refute the numerous health claims associated with them.
Conclusion
Pangamic acid, or "this compound," remains a compound of interest due to its historical claims and its presence in numerous edible plants. While its status as a vitamin has been scientifically refuted, its primary active component, N,N-dimethylglycine, is a legitimate metabolite found in botanicals such as apricot kernels, rice bran, and various seeds. For researchers and drug development professionals, the key takeaway is the critical importance of precise analytical chemistry. The ambiguity surrounding pangamic acid necessitates a shift in focus from the ill-defined "B15" to the quantifiable analysis of its constituent molecules, like DMG. By applying rigorous, validated methodologies as outlined in this guide, the scientific community can build a clear and accurate understanding of the distribution, role, and potential applications of these compounds in the botanical kingdom.
References
-
RxList. (n.d.). Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from [Link]
-
MedicineNet. (n.d.). What Is this compound Good For? Pangamic Acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). pangamic acid this compound. Retrieved from [Link]
-
Apricot Power. (n.d.). This compound (Pangamic Acid): Everything You Need to Know + Its Benefits. Retrieved from [Link]
-
Wikipedia. (n.d.). Pangamic acid. Retrieved from [Link]
-
Nature's Choice Supplements. (2018). natural sources of this compound. Retrieved from [Link]
-
LookChem. (n.d.). Cas 11006-56-7,PANGAMIC ACID. Retrieved from [Link]
-
NUTRITIONAL SOURCES OF WHOLE NATURAL FOODS. (n.d.). Retrieved from [Link]
-
Scribd. (n.d.). b15 Pangamic Acid. Retrieved from [Link]
-
FDA. (1995). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. Retrieved from [Link]
-
DaVinci Labs. (n.d.). DMG Supplements: Benefits, Testing, and Recommendations. Retrieved from [Link]
-
Vita Flex. (1987). The Growing Interest in DMG for Horses. Retrieved from [Link]
-
Biolaboratorium. (n.d.). dimethylglycine pangamic acid this compound b - 15 nn - dimethy. Retrieved from [Link]
-
FAO AGRIS. (1979). Pangamic acid ("vitamin B-15"). Retrieved from [Link]
-
International Science Community Association. (n.d.). The effect of Dimethylglycine (DMG) administration on Biochemical Blood Parameters in Youth elite Basketball Players. Retrieved from [Link]
-
Health Oxygen Leve. (n.d.). Apricot Power, Super B-15 Non Toxic Pangamic Acid. Retrieved from [Link]
-
PubMed. (n.d.). Pantothenate biosynthesis in higher plants. Retrieved from [Link]
-
NIH. (2016). Biosynthesis of Pantothenic Acid and Coenzyme A - PMC. Retrieved from [Link]
-
PubMed. (1983). Pangamic acid, a stamina building, antistress and anti-hyperlipidemic principle from Cicer arietinum L. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Quantification of phytic acid in grains. Retrieved from [Link]
-
PubMed. (n.d.). Studies on the chemical identity and biological functions of pangamic acid. Retrieved from [Link]
-
This Smoothie Ingredient Is Forbidden In The USA And Can Turn You Into An Athlete. (2019). Retrieved from [Link]
-
CORE. (2013). Current initiatives for the validation of analytical methods for botanicals. Retrieved from [Link]
-
PubMed. (2014). Current initiatives for the validation of analytical methods for botanicals. Retrieved from [Link]
-
NIH. (n.d.). Integrated analytical assets aid botanical authenticity and adulteration management - PMC. Retrieved from [Link]
-
NIH. (n.d.). Biosynthesis of Jasmonic Acid by Several Plant Species - PMC. Retrieved from [Link]
-
PubMed. (1984). Biosynthesis of jasmonic Acid by several plant species. Retrieved from [Link]
-
PubMed. (1962). [Pangamic Acid (Vitamin B-15), Its Nature, Properties and Production]. Retrieved from [Link]
-
MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]
-
NIH. (n.d.). Botanical Integrity: Part 2: Traditional and Modern Analytical Approaches - PMC. Retrieved from [Link]
-
CABI. (n.d.). Role of vitamins in plant growth and their impact on regeneration of plants under in vitro condition. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of phytic acid by gas chromatography-mass spectroscopy: Application to biological samples | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Bioactive Natural Pigments' Extraction, Isolation, and Stability in Food Applications. Retrieved from [Link]
-
PubMed Central. (2022). Anticancer Potential and Other Pharmacological Properties of Prunus armeniaca L.: An Updated Overview. Retrieved from [Link]
-
PubMed. (2022). Development of LC-MS-ESI-TOF method for quantification of phytates in food using 13C-labelled maize as internal standard. Retrieved from [Link]
-
NIH. (n.d.). Phytochemical analysis, GC-MS characterization and antioxidant activity of Hordeum vulgare seed extracts. Retrieved from [Link]
-
ResearchGate. (2024). Phytochemical analysis, GC-MS characterization and antioxidant activity of Hordeum vulgare seed extracts. Retrieved from [Link]
Sources
- 1. Pangamic acid - Wikipedia [en.wikipedia.org]
- 2. Pangamic acid ("vitamin B-15") [agris.fao.org]
- 3. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 4. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. pangamic acid, 13149-69-4 [thegoodscentscompany.com]
- 7. info.davincilabs.com [info.davincilabs.com]
- 8. The Growing Interest in DMG for Horses [vitaflex.com]
- 9. isca.me [isca.me]
- 10. Anticancer Potential and Other Pharmacological Properties of Prunus armeniaca L.: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mynatureschoice.com [mynatureschoice.com]
- 12. vichiro.com [vichiro.com]
- 13. Phytochemical analysis, GC-MS characterization and antioxidant activity of Hordeum vulgare seed extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Is this compound Good For? Pangamic Acid [medicinenet.com]
- 15. Pangamic acid, a stamina building, antistress and anti-hyperlipidemic principle from Cicer arietinum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Integrated analytical assets aid botanical authenticity and adulteration management - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Botanical Integrity: Part 2: Traditional and Modern Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pantothenate biosynthesis in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Development of LC-MS-ESI-TOF method for quantification of phytates in food using 13C-labelled maize as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Russian Research on Calcium Pangamate: A Technical Guide
Disclaimer: The following document provides a detailed overview of early Russian research on a substance referred to as "calcium pangamate" or "vitamin B15." It is intended for researchers, scientists, and drug development professionals for historical and informational purposes only. The substance known as pangamic acid or this compound is not a scientifically recognized vitamin, and its therapeutic claims are highly controversial and not supported by mainstream scientific consensus. The Food and Drug Administration (FDA) does not approve of its use and considers it "not an identifiable substance"[1]. This guide presents the historical research claims of Soviet scientists without endorsing their validity.
Introduction: The Soviet Union's Quest for "Vitamin-Like" Substances
In the mid-20th century, the Soviet Union's scientific community, with a strong emphasis on public health and performance enhancement, took a keen interest in "vitamin-like" compounds that could potentially bolster the health and resilience of its population. This era of research, operating somewhat in isolation from the Western scientific establishment, explored numerous novel substances. One of the most prominent and controversial of these was "calcium pangamate," also known as "this compound."
While the concept of pangamic acid was first introduced in the United States by Ernst T. Krebs, Sr., and Ernst T. Krebs, Jr., it was in the USSR that the substance was most extensively studied for its purported physiological effects.[2] Much of this research was compiled and translated into English in a publication by the McNaughton Foundation, titled "this compound (Pangamic Acid): Properties, Functions and Use," which serves as a primary window into these early investigations.[3][4] This guide will delve into the core findings of this early Russian research, presenting their methodologies and reported outcomes as they were originally described.
Chemical Identity: An Ambiguous Starting Point
A significant challenge in evaluating the early Russian research is the ambiguous chemical identity of the "calcium pangamate" used in their studies. Unlike a well-defined pharmaceutical compound, "pangamic acid" does not have a single, universally accepted chemical structure.[2][5] The original formulation proposed by Krebs was d-gluconodimethylamino acetic acid.[2] However, Russian researchers appeared to have worked with various formulations, often described as a mixture of calcium gluconate and N,N-Dimethylglycine (DMG).[5] It is crucial for the reader to bear in mind this lack of a standardized substance when interpreting the findings presented below.
Reported Physiological Effects and Proposed Mechanisms of Action
The early Russian research attributed a wide range of physiological effects to calcium pangamate. The primary proposed mechanisms of action centered on its role in cellular respiration and as a methyl donor.
Enhancement of Cellular Respiration and Anti-Hypoxic Effects
A central claim of the Soviet research was that calcium pangamate could improve oxygen utilization by tissues, thereby acting as an anti-hypoxic agent.
-
Proposed Mechanism: Researchers posited that pangamic acid stimulated oxidative processes in the mitochondria, leading to more efficient energy production.[6] This was thought to be particularly beneficial under conditions of oxygen deprivation.
-
Experimental Evidence (as reported):
-
Studies on animal models allegedly demonstrated that pre-treatment with calcium pangamate increased tolerance to induced hypoxia.
-
Russian athletes were reportedly given calcium pangamate to enhance their stamina and performance, an effect attributed to improved oxygen supply to the muscles.[7]
-
Role as a Methyl Donor and Lipotropic Effects
Another key aspect of the Russian research was the investigation of pangamic acid as a source of labile methyl groups, similar to methionine and choline.
-
Proposed Mechanism: As a methyl donor, calcium pangamate was believed to participate in various biosynthetic pathways, including the synthesis of creatine and choline. This was thought to have a "lipotropic" effect, preventing the accumulation of fat in the liver.
-
Experimental Evidence (as reported):
-
Research by Udalov and Sokolova reportedly showed that administering pangamic acid to rats on a protein-deficient diet prevented fatty infiltration of the liver.[8]
-
It was also claimed that pangamic acid could serve as a methyl donor for the methylation of nicotinamide in humans on a protein-deficient diet.[8]
-
The proposed role of calcium pangamate as a methyl donor is depicted in the following diagram:
Caption: Proposed pathway of methyl group donation by calcium pangamate.
Reported Therapeutic Applications in Early Russian Clinical Studies
Based on its purported physiological effects, early Russian researchers explored the use of calcium pangamate in a variety of clinical settings. It is important to reiterate that these studies were often anecdotal and lacked the rigorous controls of modern clinical trials.[2]
Cardiovascular Conditions
A significant portion of the Russian clinical research focused on cardiovascular diseases.
-
Claims: Studies reported that calcium pangamate had a positive effect in patients with coronary atherosclerosis, angina, and other heart conditions.[8][9]
-
Reported Outcomes: Researchers claimed to observe symptomatic relief and improvements in humoral disorders in patients with coronary atherosclerosis.[9] Some studies also suggested a cholesterol-lowering effect.[6]
Liver Disorders
Given its proposed lipotropic effects, calcium pangamate was also investigated for the treatment of liver diseases.
-
Claims: It was reported to be beneficial in cases of hepatitis and cirrhosis.
-
Reported Outcomes: Animal studies allegedly showed a protective effect against liver damage induced by toxins.
Athletic Performance
The use of calcium pangamate by Soviet athletes is one of the most well-known claims associated with this substance.
-
Claims: It was purported to increase endurance, reduce fatigue, and hasten recovery after strenuous exercise.
-
Reported Outcomes: Research by N.N. Yakovlev suggested that pangamic acid could be a factor in adaptation to intensive muscular activity.[1]
Experimental Methodologies: A Reconstruction
Detailed experimental protocols from the early Russian research are scarce in the readily available literature. However, based on summaries and reviews, we can reconstruct the general methodologies employed.
Animal Studies
-
Subjects: Primarily rats and mice.
-
Intervention: Administration of "calcium pangamate" via injection or orally. Dosages varied across studies.
-
Models:
-
Hypoxia: Animals were subjected to low-oxygen environments (e.g., hypobaric chambers) to assess survival time with and without pre-treatment.
-
Liver Toxicity: Hepatotoxins (e.g., carbon tetrachloride) were administered to induce liver damage, and the protective effects of calcium pangamate were evaluated through histological examination and biochemical markers.
-
Exercise Performance: Animals were subjected to forced exercise (e.g., swimming to exhaustion) to measure endurance.
-
The general workflow for these animal studies can be visualized as follows:
Sources
- 1. Pangami acid (vitamin B-15) as a factor of adaptation to intensive muscle activity [pbmc.ibmc.msk.ru]
- 2. Pangamic acid - Wikipedia [en.wikipedia.org]
- 3. rncstore.com [rncstore.com]
- 4. P.S. Docket No. 12/123 [about.usps.com]
- 5. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Pangamic acid ("this compound") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isom.ca [isom.ca]
- 9. The effect of this compound (pangamic acid) on clinical symptoms and humoral disorders in coronary atherosclerosis - PDF (Russian) - Anisimov - Kazan medical journal [kazanmedjournal.ru]
An In-Depth Technical Guide to the Metabolic Fate and Degradation Products of "Pangamic Acid" (Vitamin B15)
Foreword: The Pangamic Acid Enigma
For decades, the substance known as "pangamic acid," or "Vitamin B15," has occupied a controversial space in nutritional science.[1][2][3] First isolated from apricot kernels in the 1950s, it was purported to have wideranging physiological benefits, from enhancing oxygen utilization to supporting liver function.[1][4] However, the scientific narrative of pangamic acid is fraught with ambiguity, most critically concerning its chemical identity.
Unlike well-defined vitamins, "pangamic acid" has no single, universally accepted chemical structure.[5][6][7] Products marketed under this name have been shown to contain a variety of substances, including the originally proposed ester, d-gluconodimethylamino acetic acid , various mixtures of N,N-dimethylglycine (DMG) with calcium gluconate , and the synthetic compound diisopropylamine dichloroacetate (DADA) .[2][5][8] This lack of a standard identity means that any discussion of its metabolic fate must be a composite analysis of its potential constituents. The U.S. Food and Drug Administration (FDA) does not recognize pangamic acid as a vitamin, has not established its nutritional properties, and considers it an unsafe food additive.[1][9]
This guide, therefore, deviates from a singular molecular analysis. Instead, it provides a comprehensive technical overview of the postulated metabolic fates and degradation products of the primary chemical entities historically associated with the "pangamic acid" label. It is designed for researchers, scientists, and drug development professionals who may encounter these compounds and require a rigorous, evidence-based framework for their investigation.
Part 1: Deconstructing the Molecular Identity and Postulated Metabolic Fates
The core challenge in studying pangamic acid is that its degradation and metabolism are entirely dependent on its starting chemical composition. We will address the most common formulations separately.
The Hypothetical Metabolism of d-gluconodimethylamino acetic acid
The originally described structure of pangamic acid is an ester of D-gluconic acid and N,N-dimethylglycine (DMG).[5] As an ester, its primary metabolic fate in the body would likely be rapid hydrolysis by ubiquitous esterase enzymes present in the plasma, liver, and other tissues.
This hydrolysis would yield two distinct molecules: D-gluconic acid and N,N-dimethylglycine, each with its own well-characterized metabolic pathway.
-
Metabolic Fate of D-Gluconic Acid: D-gluconic acid is a carbohydrate acid naturally derived from glucose. Its metabolism is primarily integrated into the pentose phosphate pathway. A critical role of its activated form, UDP-glucuronic acid, is in Phase II detoxification reactions.[10][11][12] The liver utilizes UDP-glucuronic acid to conjugate xenobiotics, drugs, and endogenous waste products like bilirubin, making them more water-soluble for excretion via urine or bile.[12][13][14] Therefore, the gluconate moiety of pangamic acid would enter this central metabolic and detoxification pathway.
-
Metabolic Fate of N,N-Dimethylglycine (DMG): DMG is a known intermediate in choline metabolism and plays a role in one-carbon metabolism.[2] In the liver mitochondria, DMG is metabolized by the enzyme dimethylglycine dehydrogenase. This process involves oxidative demethylation, where DMG donates a methyl group to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate. This reaction yields sarcosine (monomethylglycine) and formaldehyde as a byproduct.[15] Sarcosine is further demethylated by sarcosine dehydrogenase to yield glycine, which can then be used in numerous biosynthetic pathways or be further metabolized. The donation of methyl groups is a key physiological function attributed to pangamic acid.[2][4][15]
The following diagram illustrates this proposed metabolic cascade.
Caption: Hypothetical metabolic pathway of d-gluconodimethylamino acetic acid.
The Metabolic Fate of Diisopropylamine Dichloroacetate (DADA)
Some products marketed as pangamic acid have been identified as diisopropylamine dichloroacetate (DADA).[5][16] This compound is not a natural product and has a distinct and more concerning metabolic profile. Like the ester form, it is expected to readily dissociate or hydrolyze in an aqueous environment into its two constituent components: diisopropylamine and dichloroacetate (DCA).
-
Metabolic Fate of Dichloroacetate (DCA): DCA is a well-studied metabolic modulator. It acts as an inhibitor of the enzyme pyruvate dehydrogenase kinase (PDK).[16][17] By inhibiting PDK, DCA prevents the phosphorylation and inactivation of the pyruvate dehydrogenase (PDH) complex. This effectively "switches" cellular metabolism from glycolysis towards glucose oxidation via the Krebs cycle, a mechanism that has been investigated for its potential in treating metabolic disorders and sensitizing cancer cells to radiation.[16][17][18]
-
Metabolic Fate of Diisopropylamine: The metabolic fate of diisopropylamine is less well-characterized in humans but is of toxicological concern. It is a secondary amine, and there is evidence that such amines can be nitrosated in vivo (particularly in the acidic environment of the stomach in the presence of nitrites from dietary sources) to form N-nitrosamines. N-nitrosodiisopropylamine is a potent carcinogen in animal models. This potential for endogenous nitrosation is a significant safety risk.
The degradation of DADA is visualized below.
Caption: Degradation pathway of Diisopropylamine Dichloroacetate (DADA).
Part 2: Summary of Potential Degradation Products and Toxicological Implications
The primary concern for drug development professionals is the safety profile of a compound. Given the variable nature of "pangamic acid," a clear summary of potential degradation products and their associated risks is essential.
| Starting Material | Primary Degradation/Metabolic Products | Toxicological Significance | Supporting Citation(s) |
| d-gluconodimethylaminoacetic acid | D-Gluconic Acid, N,N-Dimethylglycine, Sarcosine, Glycine, Formaldehyde | Formaldehyde is a known toxin and probable human carcinogen. DMG itself has been shown to be mutagenic in the Ames test when mixed with nitrite. | [5][15] |
| DiisopropylamineDichloroacetate (DADA) | Dichloroacetate (DCA), Diisopropylamine, N-Nitrosodiisopropylamine | DCA has known side effects, including peripheral neuropathy. Diisopropylamine is toxic and can form carcinogenic N-nitrosamines in vivo. | [5][17] |
| Simple Mixtures | N,N-Dimethylglycine, Calcium Gluconate | Same as above for DMG; potential for mutagenicity when combined with nitrites. Calcium gluconate is generally recognized as safe. | [5][8] |
Key Insight: Multiple formulations of "pangamic acid" can lead to the formation of potentially mutagenic or carcinogenic compounds. Both DMG and diisopropylamine have been flagged for positive results in mutagenicity analyses, particularly in the presence of nitrites.[5] This underscores the critical need for precise chemical identification of any material labeled "pangamic acid" before its use in research or development.
Part 3: Experimental Protocols for Analysis and Metabolic Profiling
For any scientific investigation into a product labeled "pangamic acid," the following tiered analytical approach is mandated for scientific integrity.
Caption: Recommended workflow for the scientific investigation of "pangamic acid".
Protocol 1: Definitive Chemical Identity Confirmation
Objective: To unambiguously identify the chemical constituents of a given "pangamic acid" sample.
Methodology:
-
Sample Preparation: Dissolve the sample material in appropriate solvents (e.g., water, methanol, acetonitrile) for analysis.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS):
-
Column: Use a reverse-phase C18 column for separation.
-
Mobile Phase: Employ a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of parent ions.
-
Fragmentation: Perform MS/MS fragmentation to confirm the structure of detected compounds by comparing fragment ions to known standards of DMG, gluconic acid, DCA, and diisopropylamine.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Perform ¹H and ¹³C NMR on the bulk sample dissolved in D₂O or another suitable deuterated solvent.
-
Rationale: NMR provides an orthogonal confirmation of the chemical structure and can quantify the relative amounts of different components in a mixture without the need for individual standards. This was the technique that identified some samples as containing only lactose.[5]
-
-
Data Analysis: Compare the obtained mass spectra and NMR chemical shifts against reference libraries and pure standards to confirm the identity of all components.
Protocol 2: In Vitro Metabolic Stability and Metabolite Identification
Objective: To determine the metabolic stability of the identified component(s) and identify the primary metabolites formed by liver enzymes.
Methodology:
-
System: Use cryopreserved human liver microsomes or primary hepatocytes. Microsomes are suitable for Phase I (e.g., demethylation) reactions, while hepatocytes are required for Phase II (e.g., glucuronidation) reactions.
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes (or hepatocytes), a NADPH-regenerating system (for Phase I), and the test compound at a relevant concentration (e.g., 1-10 µM).
-
If glucuronidation is being studied in hepatocytes or supplemented microsomes, include UDPGA in the incubation buffer.
-
Incubate at 37°C, taking time-point samples (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Quenching & Extraction: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from the quenched samples.
-
Parent Disappearance: Quantify the remaining amount of the parent compound at each time point to calculate its metabolic half-life (T½) and intrinsic clearance.
-
Metabolite Identification: Use high-resolution MS to search for predicted metabolites (e.g., for DMG, search for the mass of sarcosine; for xenobiotics, search for hydroxylated or glucuronidated products). Confirm structures using MS/MS fragmentation.
-
Protocol 3: In Vivo Metabolite Profiling in Biological Matrices
Objective: To identify and quantify the degradation products and metabolites of the administered compound in plasma and urine from an animal model.
Methodology:
-
Study Design: Administer the chemically characterized "pangamic acid" formulation to a suitable animal model (e.g., Sprague-Dawley rats) via a relevant route (e.g., oral gavage). Collect plasma and urine samples at predetermined time points.
-
Sample Preparation (Urine):
-
For analysis of glucuronide conjugates, an enzymatic hydrolysis step is required. Incubate a urine aliquot with β-glucuronidase enzyme to cleave the glucuronic acid moiety from any conjugated metabolites.[19]
-
Perform Solid-Phase Extraction (SPE) to clean up the sample and concentrate the analytes.
-
-
Sample Preparation (Plasma):
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile. Centrifuge and collect the supernatant.
-
-
LC-MS/MS Quantification:
-
Develop a sensitive and specific quantitative LC-MS/MS method (e.g., using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring mode) for the parent compound and its key expected metabolites (e.g., DMG, sarcosine, DCA).
-
Use stable isotope-labeled internal standards for each analyte to ensure accurate quantification.
-
-
Pharmacokinetic Analysis: Use the concentration-time data from plasma to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Conclusion and Future Directions
The term "pangamic acid" or "this compound" is a misnomer that refers to a variety of chemically distinct substances.[3][5][7] Consequently, it has no single, definable metabolic fate. This guide has demonstrated that the degradation and metabolic pathways are entirely dependent on the specific molecules present in a given formulation, which can range from natural metabolites to synthetic compounds with significant toxicological concerns.
For the scientific and drug development community, the path forward must be paved with analytical rigor. The primary directive for any research involving "pangamic acid" is to first abandon the ambiguous name and perform definitive chemical identification of the material . Future research should focus on the well-defined pharmacology and toxicology of the individual components—be it N,N-dimethylglycine, dichloroacetate, or others—rather than pursuing the scientifically unfounded concept of "pangamic acid." This approach is the only one that upholds the principles of scientific integrity and ensures the safety and validity of the research.
References
- TJ Supply. (n.d.). The Benefits of this compound.
- International Society for Orthomolecular Medicine. (n.d.). Pangamic Acid.
- Caring Sunshine. (n.d.). Ingredient: Pangamic Acid.
- Yamane, K., et al. (2014). Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza. PLOS ONE.
- National Institutes of Health. (2014). Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza.
- ResearchGate. (2014). Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza.
- Stacpoole, P. W. (1977). Pangamic Acid (`Vitamin Β15'). Karger Publishers.
- Wikipedia. (n.d.). Pangamic acid.
- Bolton, S. (1982). This compound A Review and Update. Orthomolecular Psychiatry.
- National Institutes of Health. (n.d.). Circulating glucuronic acid predicts healthspan and longevity in humans and mice.
- FAO AGRIS. (1979). Pangamic acid ("vitamin B-15").
- National Institutes of Health. (n.d.). Diisopropylamine dichloroacetate enhances radiosensitization in esophageal squamous cell carcinoma by increasing mitochondria-derived reactive oxygen species levels.
- PubMed. (2014). Diisopropylamine dichloroacetate, a novel pyruvate dehydrogenase kinase 4 inhibitor, as a potential therapeutic agent for metabolic disorders and multiorgan failure in severe influenza.
- MedicineNet. (n.d.). What Is this compound Good For? Pangamic Acid.
- WikiLectures. (2025). Metabolism of glucuronic acid and its importance in the human body.
- Apricot Power. (n.d.). This compound (Pangamic Acid): Everything You Need to Know + Its Benefits.
- ResearchGate. (2025). The Enzymatic Breakdown of Pantethine to Pantothenic Acid and Cystamine.
- ResearchGate. (n.d.). Glucuronic acid synthesis and metabolism in human liver.
- Kombucha Research. (n.d.). glucuronic acid from fermented beverages: biochemical functions in humans and its role in health protection.
- Wikipedia. (n.d.). Glucuronic acid.
- The Good Scents Company. (n.d.). pangamic acid this compound.
- PubMed. (n.d.). Studies on the chemical identity and biological functions of pangamic acid.
- Molecular Expressions. (n.d.). Pangamic Acid (this compound).
- FDA. (1995). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use.
- PubMed. (n.d.). Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15.
- Caring Sunshine. (n.d.). Ingredient: Calcium pangamate.
- vital.ly. (n.d.). Pangamic acid.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- WebMD. (n.d.). Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
Sources
- 1. caringsunshine.com [caringsunshine.com]
- 2. isom.ca [isom.ca]
- 3. Pangamic acid ("vitamin B-15") [agris.fao.org]
- 4. isom.ca [isom.ca]
- 5. Pangamic acid - Wikipedia [en.wikipedia.org]
- 6. Critical evaluation of the current studies on pangamic acid--vitamin B15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pangamic acid | vital.ly [vital.ly]
- 8. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Circulating glucuronic acid predicts healthspan and longevity in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of glucuronic acid and its importance in the human body. - WikiLectures [wikilectures.eu]
- 12. research.kombuchabrewers.org [research.kombuchabrewers.org]
- 13. researchgate.net [researchgate.net]
- 14. Glucuronic acid - Wikipedia [en.wikipedia.org]
- 15. karger.com [karger.com]
- 16. Diisopropylamine dichloroacetate enhances radiosensitization in esophageal squamous cell carcinoma by increasing mitochondria-derived reactive oxygen species levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza | PLOS One [journals.plos.org]
- 18. Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Quantification of Pangamic Acid Constituents in Biological Samples
Introduction: A Deconstructed Approach to a Controversial Analyte
Pangamic acid, often marketed as "Vitamin B15," is a compound with a history of controversy and a lack of a universally accepted chemical identity.[1][2] Originally described as an ester of D-gluconic acid and dimethylglycine (DMG), commercial preparations have been shown to vary significantly in composition, with some containing a mixture of substances and others being pharmacologically inert.[1][2] This ambiguity presents a significant challenge for researchers, scientists, and drug development professionals seeking to conduct meaningful quantitative studies.
Given that a standardized, single molecular entity for "pangamic acid" is not scientifically established, a robust and defensible analytical strategy is to quantify its core, originally described constituents: Dimethylglycine (DMG) and D-Gluconic Acid . This application note provides detailed protocols for the individual quantification of these two molecules in biological matrices, primarily plasma and urine. This deconstructed approach allows for an accurate and reproducible assessment of the components that constitute what is commonly referred to as pangamic acid.
Part 1: Quantification of Dimethylglycine (DMG) in Human Plasma by LC-MS/MS
Principle and Rationale:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like DMG in complex biological matrices such as plasma.[3][4][5][6] This technique offers unparalleled sensitivity and specificity, allowing for the detection and quantification of DMG even at low physiological concentrations. The method described here utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection by MS/MS.
Experimental Protocol: DMG in Plasma
1. Materials and Reagents:
-
Dimethylglycine (DMG) certified reference standard
-
Isotopically labeled internal standard (e.g., d9-Dimethylglycine)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (drug-free for calibration standards and quality controls)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
2. Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of acetonitrile containing the internal standard (e.g., d9-DMG at a final concentration of 5 µM).
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube, ensuring no pellet is disturbed.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow for DMG Quantification
Caption: Workflow for DMG analysis in plasma.
LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a suitable reversed-phase C18 column. |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of DMG from endogenous interferences. A typical gradient would start at high aqueous content and ramp to high organic. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | DMG: Precursor ion (m/z) → Product ion (m/z) (e.g., 104.1 → 58.1); d9-DMG: Precursor ion (m/z) → Product ion (m/z) (e.g., 113.1 → 67.1) |
Method Validation Summary
A typical LC-MS/MS method for DMG should be validated according to regulatory guidelines, with performance characteristics similar to those in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement. |
| Stability | Assessed for freeze-thaw cycles, short-term benchtop, and long-term storage.[7] |
Part 2: Quantification of D-Gluconic Acid in Biological Fluids by HPLC
Principle and Rationale:
D-Gluconic acid is a highly polar, hydrophilic sugar acid, which can be challenging to retain and separate using traditional reversed-phase HPLC.[8] Therefore, methods often employ specialized columns such as polymer-based reversed-phase or anion-exchange columns.[8][9] For enhanced sensitivity and specificity, LC-MS can also be utilized. The following protocol outlines a general approach using HPLC with UV detection, which is a widely accessible technique.
Experimental Protocol: D-Gluconic Acid in Urine/Plasma
1. Materials and Reagents:
-
D-Gluconic acid sodium salt certified reference standard
-
Internal standard (e.g., a structurally similar organic acid not present in the sample)
-
HPLC-grade water, acetonitrile, and methanol
-
Perchloric acid or other suitable acidic modifier
-
Solid-Phase Extraction (SPE) cartridges (e.g., anion exchange or mixed-mode)
-
Human urine or plasma (drug-free for standards and QCs)
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Acidify 500 µL of urine or plasma with 50 µL of 1M perchloric acid.
-
Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.
-
Condition an SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove unretained impurities.
-
Elute the gluconic acid with an appropriate solvent (e.g., a solution of formic acid in methanol).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in the mobile phase for HPLC analysis.
Workflow for D-Gluconic Acid Quantification
Caption: Workflow for D-Gluconic Acid analysis.
HPLC Method Parameters
| Parameter | Recommended Conditions |
| HPLC System | Standard HPLC system with UV or Refractive Index (RI) detector |
| Column | Polymer-based reversed-phase column (e.g., Shodex RSpak DE-613) or an anion-exchange column (e.g., Aminex HPX-87H).[8][9] |
| Mobile Phase | Isocratic elution with a dilute acid (e.g., 2 mM perchloric acid or 5 mM sulfuric acid).[8] |
| Flow Rate | 0.5 - 0.8 mL/min |
| Column Temperature | 30 - 60°C |
| Injection Volume | 20 - 50 µL |
| Detector | UV at low wavelength (e.g., 210 nm) or RI detector. |
Method Performance Summary
| Parameter | Typical Performance Characteristics |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | Dependent on detector, typically in the low µg/mL range. |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD. |
| Precision (%RSD) | < 10% |
| Recovery | > 85% |
Data Interpretation and Reporting
The quantification of DMG and D-gluconic acid should be reported as individual concentrations (e.g., in µmol/L or ng/mL). When reporting in the context of "pangamic acid," it is crucial to state that the results represent the concentrations of its constituent components. It is not scientifically accurate to sum the concentrations and report a single value for "pangamic acid" due to the undefined nature of the parent compound.
Considerations for Method Development and Validation
-
Reference Standards: Always use high-purity, certified reference standards for both dimethylglycine and D-gluconic acid for the preparation of calibration curves and quality control samples.
-
Matrix Effects: For LC-MS/MS methods, a thorough evaluation of matrix effects is essential.[10] This can be done by post-column infusion experiments or by comparing the response of an analyte in neat solution versus a post-extraction spiked matrix sample.
-
Stability: The stability of DMG and gluconic acid in biological matrices under various storage conditions (room temperature, 4°C, -20°C, -80°C) and through freeze-thaw cycles should be evaluated.[7] Acidification of samples may be necessary to improve the stability of certain analytes.
Conclusion
The analytical quantification of "pangamic acid" in biological samples is fraught with challenges due to its ambiguous chemical identity. The presented approach of separately quantifying its core components, dimethylglycine and D-gluconic acid, provides a scientifically sound and robust strategy. The detailed LC-MS/MS protocol for DMG and the HPLC protocol for D-gluconic acid offer reliable methods for researchers and drug development professionals to accurately assess the presence and levels of these compounds, thereby enabling more meaningful and reproducible scientific investigations.
References
- Holm, P. I., Ueland, P. M., & Solbu, E. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 49(2), 286–294.
- Zhang, Y., et al. (2023). Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors. Polymers, 15(6), 1399.
- Herbert, V. (1979). Pangamic Acid (‘this compound’). The American Journal of Clinical Nutrition, 32(7), 1534-1540.
- Jiang, Z., et al. (2013). A sensitive and specific LC-MS/MS method for rapid diagnosis of Niemann-Pick C1 disease from human plasma. Journal of Lipid Research, 54(2), 476-484.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45934203, Pangamic acid. Retrieved from [Link].
- Kirsch, S. H., Herrmann, W., & Obeid, R. (2010). Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry.
- Holm, P. I., et al. (2003). LC-MS/MS multiple-reaction monitoring chromatograms of human plasma and the same plasma supplemented with 50 µmol/L choline, betaine, and DMG.
- Holm, P. I., Ueland, P. M., & Solbu, E. (2003). Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry. Semantic Scholar.
-
Wikipedia. (n.d.). Pangamic acid. Retrieved from [Link].
-
Shodex. (n.d.). Reverse Phase Analysis of Gluconic Acids (DE-613). Retrieved from [Link].
-
RxList. (n.d.). Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from [Link].
- Hájková, K., et al. (2021). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLoS ONE, 16(9), e0257217.
- Waters Corporation. (n.d.). Enhancing the LC-MS/MS Analysis of B-group Vitamins with MaxPeak High Performance Surfaces Technology.
-
The Good Scents Company. (n.d.). Pangamic acid this compound. Retrieved from [Link].
-
Megazyme. (2018, May 11). D-Gluconic Acid/D-Glucono-δ-lactone Assay Procedure (K-GATE) [Video]. YouTube. [Link]...
- SCIEX. (n.d.). Vitamin Analysis by LC/MS/MS.
- da Silva, V. R., et al. (2019).
- Blake, D., Clarke, L., & Richards, G. N. (1984). Determination and removal of gluconic acid in reduced alcohol wine and high acid grape juice. CORE.
- CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google P
- Lehallier, B., et al. (2021). Circulating glucuronic acid predicts healthspan and longevity in humans and mice. Aging Cell, 20(4), e13328.
- Hájková, K., et al. (2021).
- Garkina, I. N. (1962). [Pangamic acid (vitamin B-15), its nature, properties and production]. Voprosy meditsinskoi khimii, 8, 236–238.
-
ResearchGate. (2017). Ways to prepare biological samples for HPLC and LCMS? Retrieved from [Link].
- Zhang, Y., et al. (2017).
- van Gorkom, G. N. Y., et al. (2022). Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma. Antioxidants, 11(1), 127.
- Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis.
- Chwatko, G., & Głowacki, R. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
- Yessaad, M., et al. (2022). Percentages of vitamins degradation in acid and basic solutions.
- Jones, C. K., et al. (2022). Impact of storage conditions and premix type on water-soluble vitamin stability.
Sources
- 1. Pangamic acid - Wikipedia [en.wikipedia.org]
- 2. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 3. bevital.no [bevital.no]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Impact of storage conditions and premix type on water-soluble vitamin stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shodex.com [shodex.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Feasibility of Mass-Spectrometry to Lower Cost and Blood Volume Requirements for Assessment of B Vitamins in Patients Undergoing Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide for the HPLC-Based Detection of Pangamic Acid and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical determination of pangamic acid (often referred to as Vitamin B15) and its putative metabolites using High-Performance Liquid Chromatography (HPLC). Recognizing the ambiguity surrounding the precise chemical identity of pangamic acid, this guide addresses the analytical challenges by providing a robust methodology applicable to the commonly cited structure, 6-O-(N,N-dimethylglycinyl)-D-gluconic acid, and its expected metabolic products. The protocols detailed herein are designed for researchers in drug metabolism, pharmacokinetics, and related fields, offering a validated system for the reproducible quantification of these analytes in biological matrices.
Introduction and Scientific Background
Pangamic acid, promoted under the name "this compound," is a compound with a controversial history. While not officially recognized as a vitamin, it has been a subject of interest for its purported physiological effects. The chemical identity of what is marketed as pangamic acid can be inconsistent, often being a mixture of substances rather than a single defined compound.[1] For the purposes of rigorous scientific investigation, this guide focuses on the most frequently cited chemical structure: an ester of D-gluconic acid and dimethylglycine (DMG).[2]
The metabolic fate of pangamic acid is not well-elucidated. Based on its ester structure, hydrolysis is a primary metabolic pathway, yielding D-gluconic acid and N,N-dimethylglycine. Further metabolism may involve the breakdown of these components. Another compound sometimes associated with or sold as pangamic acid is diisopropylamine dichloroacetate (DADA).[1] Given this association, methods for its detection are also relevant.
The inherent analytical challenges in studying pangamic acid stem from its polar nature and the lack of a strong chromophore, making detection by UV-Vis HPLC difficult without derivatization. This guide presents a method that addresses these challenges, providing a pathway for clear, quantifiable results.
Principle of the Method
This protocol employs a reversed-phase HPLC (RP-HPLC) method. The separation of pangamic acid and its polar metabolites is achieved on a C18 stationary phase. To enhance retention and resolution of these hydrophilic compounds, ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC) could be considered as alternative strategies. However, for simplicity and robustness, this guide will focus on a reversed-phase method with UV detection, which is widely accessible in analytical laboratories. For analytes lacking a strong chromophore, detection can be enhanced through derivatization or by using more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For the highest sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is the recommended approach.[3]
Experimental Workflow Overview
The overall experimental process is depicted in the workflow diagram below. This illustrates the sequential steps from sample acquisition through to data analysis, providing a clear roadmap for the entire protocol.
Caption: A schematic of the complete analytical workflow.
Detailed Protocols
Reagents and Materials
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium acetate, trifluoroacetic acid (TFA).
-
Standards: Pangamic acid, D-gluconic acid, N,N-dimethylglycine, diisopropylamine dichloroacetate (as required).
-
Sample Preparation: 0.2 µm syringe filters, microcentrifuge tubes.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each analytical standard in 10 mL of a suitable solvent (e.g., water or methanol).
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solutions using the mobile phase as the diluent to create calibration standards. The concentration range should encompass the expected analyte concentrations in the samples.
Sample Preparation from Biological Matrices
The goal of sample preparation is to remove interfering substances, such as proteins and phospholipids, which can compromise the analytical column and interfere with detection.[4]
Protocol for Plasma/Serum Samples:
-
To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of cold acetonitrile (protein precipitation agent).
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.[4]
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.2 µm syringe filter before injection into the HPLC system.
Protocol for Urine Samples:
-
Thaw frozen urine samples and centrifuge at 5,000 rpm for 10 minutes to pellet any particulate matter.
-
Dilute the supernatant 1:10 with the initial mobile phase.[5]
-
Filter the diluted sample through a 0.2 µm syringe filter prior to injection.
HPLC Instrumentation and Conditions
The following table outlines the recommended starting conditions for the HPLC analysis. These parameters may require optimization depending on the specific instrument and column used.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention for a wide range of analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode mass spectrometry and aids in peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for eluting analytes from the column. |
| Gradient Program | 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B | A gradient is necessary to elute both polar metabolites and the parent compound. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintains consistent retention times.[6] |
| Injection Volume | 10 µL | A standard injection volume. |
| Detector | UV-Vis Diode Array Detector (DAD) at 210 nm | For compounds with limited chromophores, detection at low UV is necessary.[7] |
| (Alternative) ELSD/CAD or Mass Spectrometer | For higher sensitivity and specificity, especially for metabolites. |
Method Validation
To ensure the reliability and reproducibility of the analytical method, a thorough validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[8][9]
Validation Parameters
The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the analytes in blank matrix samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.[8]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.[8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Analysis and Interpretation
Data acquisition and processing will be performed using the chromatography data system software (e.g., Agilent OpenLab).
-
Peak Identification: The analytes in the sample chromatograms are identified by comparing their retention times with those of the analytical standards.
-
Quantification: A calibration curve is generated by plotting the peak area of the standards against their known concentrations. The concentration of the analytes in the samples is then determined by interpolating their peak areas from this curve.
-
Metabolite Profiling: In exploratory studies, principal component analysis (PCA) can be a useful tool to visualize the differences in metabolic profiles between different sample groups (e.g., control vs. treated).[10][11]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH | Use a guard column, ensure mobile phase pH is compatible with the stationary phase. |
| Inconsistent Retention Times | Fluctuation in column temperature, mobile phase composition | Use a column oven, prepare fresh mobile phase daily. |
| Low Sensitivity | Inappropriate detection wavelength, low analyte concentration | Optimize detection wavelength, consider a more sensitive detector (e.g., MS), or implement a pre-concentration step in sample preparation. |
| Carryover | Contamination in the injector or column | Implement a needle wash step, run blank injections between samples. |
Conclusion
The HPLC-based method detailed in this application note provides a robust and reliable framework for the detection and quantification of pangamic acid and its primary metabolites. Adherence to the described protocols for sample preparation, chromatographic separation, and method validation will ensure the generation of high-quality, reproducible data essential for research and development in the pharmaceutical and life sciences. For advanced metabolite identification and structural elucidation, the hyphenation of this HPLC method with mass spectrometry is strongly recommended.
References
-
Lee, J. H., et al. (2012). HPLC-based metabolic profiling and quality control of leaves of different Panax species. Journal of the Korean Society for Applied Biological Chemistry, 55(1), 87-94. Available at: [Link]
-
Leporati, A. M., et al. (2014). A Novel HPLC Method for the Concurrent Analysis and Quantitation of Seven Water-Soluble Vitamins in Biological Fluids (Plasma and Urine). Journal of Analytical Methods in Chemistry, 2014, 839294. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Koll, A., & von Rohden, K. (2009). Analysis of Fructose, Glycine, and Triglycine Using HPLC UV-vis Detection and Evaporative Light-Scattering Detection. Spectroscopy, 24(8). Available at: [Link]
-
Xin, H. (2008). Determination of Diisopropylamine Dichloroacetate in Compound Diisopropylamine ichloroacetate and Sodium Chloride Injection by HPLC. Food and Drug, (11). Available at: [Link]
-
Wikipedia. (n.d.). Pangamic acid. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Deb, P., et al. (2017). High Performance Liquid Chromatography Method for the Estimation of Water Soluble Vitamin in Five Wild Edible Fruits Consumed by the Tribal People of Tripura, North East India. International Journal of Pharmaceutical Sciences and Research, 8(12), 5144-5150. Available at: [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Available at: [Link]
-
Saleem, A., et al. (2018). A Metabolomic and HPLC-MS/MS Analysis of the Foliar Phenolics, Flavonoids and Coumarins of the Fraxinus Species Resistant and Susceptible to Emerald Ash Borer. Molecules, 23(10), 2699. Available at: [Link]
- CN102297909A - Method for quality control of dichloroacetic acid diisopropylamine or preparation thereof. (2011). Google Patents.
-
Barbe, J. C., et al. (2009). Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection. VITIS - Journal of Grapevine Research, 48(4), 209-213. Available at: [Link]
-
Shodex. (n.d.). Reverse Phase Analysis of Gluconic Acids (DE-613). Available at: [Link]
-
Yang, L., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry, 416(7), 1635-1653. Available at: [Link]
-
Tobin, T., et al. (1988). The Detection, Pharmacokinetics and Behavioral Effects of Diisopropylamine Dichloroacetate (DADA) in the Horse: A Preliminary Report. Research Communications in Chemical Pathology and Pharmacology, 61(3), 325-342. Available at: [Link]
-
Giusti, A., et al. (2015). HPLC determination of pantothenic acid in royal jelly. RSC Advances, 5(86), 70485-70490. Available at: [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Glycine. Available at: [Link]
-
Wang, Y., et al. (2020). UHPLC-MS-Based Metabolomics Analysis Reveals the Process of Schistosomiasis in Mice. Frontiers in Cellular and Infection Microbiology, 10, 362. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]
-
Barbe, J. C., et al. (2009). Determination of Gluconic Acid in Wine Using High Pressure Liquid Chromatography with Pulsed Amperometric Detection. VITIS - Journal of Grapevine Research, 48(4), 209-213. Available at: [Link]
-
Ganesan, R., et al. (2024). Metabolomics analysis reveals resembling metabolites between humanized γδ TCR mice and human plasma. Frontiers in Immunology, 15, 1409540. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. Available at: [Link]
-
Hewavitharana, A. K., & Van-Loo, B. (2007). Development of HPLC methods for the determination of water-soluble vitamins in pharmaceuticals and fortified food products. Recent developments in pharmaceutical analysis, 3, 131-158. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Kumar, A., et al. (2018). Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research, 7(8), 114-123. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Ngezahayo, A., & Okonkwo, J. O. (2017). Sample Preparation of Complex Biological Samples in the Analysis of Trace-Level Contaminants. In Comprehensive Sampling and Sample Preparation (Vol. 3, pp. 747-768). Elsevier. Available at: [Link]
-
Shana, Z., et al. (1998). Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of dichloroacetic acid and its metabolites in blood and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 263-269. Available at: [Link]
-
GOV.UK. (n.d.). A feasibility study of the determination of B-group vitamins in food by HPLC with Mass Spectrometric detection. Available at: [Link]
-
Li, Y., et al. (2016). Analysis of Fatty Acids and Metabolites in Plasma by LC-MS/MS. Methods in Molecular Biology, 1378, 11-19. Available at: [Link]
- CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone. (2016). Google Patents.
-
Todd, Z. R., & Powner, M. W. (2019). Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. ACS Omega, 4(7), 12536-12542. Available at: [Link]
-
Stacpoole, P. W. (1977). Pangamic Acid (‘Vitamin Β15’). In Nutrition and Drug Interrelations (pp. 145-157). Karger. Available at: [Link]
-
Barbe, J. C., et al. (2009). Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection. VITIS - Journal of Grapevine Research, 48(4), 209-213. Available at: [Link]
-
Wahyuni, E. S., et al. (2020). Sample Preparation and Bioanalysis Validation for Natural Product Sample. Journal of Applied Pharmaceutical Science, 10(1), 136-145. Available at: [Link]
-
RxList. (n.d.). Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. Available at: [Link]
Sources
- 1. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 2. Pangamic acid - Wikipedia [en.wikipedia.org]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. biotage.com [biotage.com]
- 6. A Novel HPLC Method for the Concurrent Analysis and Quantitation of Seven Water-Soluble Vitamins in Biological Fluids (Plasma and Urine): A Validation Study and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. mdpi.com [mdpi.com]
- 11. Metabolomics analysis reveals resembling metabolites between humanized γδ TCR mice and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Analysis of Pangamic Acid (Vitamin B15) Formulations
Abstract & Introduction
Pangamic acid, often referred to as Vitamin B15, was first isolated from apricot kernels in 1951 by Krebs et al.[1]. It was identified as d-gluconodimethylaminoacetic acid and proposed to be a ubiquitous substance found in seeds, leading to its name (pan meaning universal, and gamic meaning seed)[1][2]. Despite its history, pangamic acid's status as a vitamin is not officially recognized, and the chemical identity of commercial "this compound" products can be inconsistent[2][3]. This ambiguity underscores the critical need for robust and reliable analytical methods to ensure the quality, identity, and dosage accuracy of pharmaceutical and nutraceutical products marketed as pangamic acid.
While advanced techniques like High-Performance Liquid Chromatography (HPLC) offer high specificity, UV-Visible spectrophotometry remains a highly valuable tool in quality control laboratories due to its simplicity, cost-effectiveness, and rapid analysis time[4][5]. This application note provides a detailed protocol for the quantitative determination of pangamic acid (as d-gluconodimethylaminoacetic acid) using a well-established colorimetric reaction: the formation of a ferric hydroxamate complex[6]. This method is particularly suitable for formulations where pangamic acid is the primary active ingredient and interfering esters are absent.
Principle of the Method: The Ferric Hydroxamate Reaction
The scientific basis for this assay is a classic two-step chemical reaction that converts the ester functional group of pangamic acid into a distinctly colored complex, allowing for spectrophotometric measurement.
Causality of Experimental Choices:
-
Hydroxamic Acid Formation: The d-gluconodimethylaminoacetic acid structure of pangamic acid contains an ester linkage[1][2]. In a basic medium, hydroxylamine (NH₂OH) acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the ester group, leading to the formation of a pangamoyl hydroxamic acid and displacing the gluconic acid portion. An alkaline environment (provided by NaOH) is essential to deprotonate the hydroxylamine, increasing its nucleophilicity and driving the reaction forward.
-
Chromophore Development: Upon acidification, the newly formed hydroxamic acid chelates with ferric ions (Fe³⁺) to produce a stable, intensely colored reddish-purple complex. The acidic conditions are crucial to prevent the precipitation of ferric hydroxide (Fe(OH)₃) and to ensure the complex forms correctly.
-
Spectrophotometric Quantification: The color intensity of the final ferric hydroxamate complex is directly proportional to the initial concentration of pangamic acid, a relationship governed by the Beer-Lambert Law. The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), typically around 520-540 nm, to ensure maximum sensitivity and adherence to linearity.
The overall workflow for this analytical process is depicted below.
Caption: Experimental workflow for pangamic acid analysis.
Instrumentation, Reagents, and Solutions
Instrumentation
-
UV-Visible Spectrophotometer (double or single beam) with 1 cm matched quartz or glass cuvettes.
-
Analytical Balance (readable to 0.1 mg).
-
Volumetric flasks (Class A: 10, 50, 100 mL).
-
Pipettes (Class A: 1, 2, 5, 10 mL).
-
pH meter.
-
Water bath or heating block.
Reagents and Chemicals
-
Pangamic Acid (d-gluconodimethylaminoacetic acid) Reference Standard (≥98% purity).
-
Hydroxylamine Hydrochloride (NH₂OH·HCl), ACS grade.
-
Sodium Hydroxide (NaOH), ACS grade.
-
Ferric Chloride Hexahydrate (FeCl₃·6H₂O), ACS grade.
-
Hydrochloric Acid (HCl), concentrated (37%), ACS grade.
-
Deionized or Distilled Water.
Preparation of Solutions
-
Alkaline Hydroxylamine Solution (Prepare Fresh Daily):
-
Solution A (2 M NaOH): Dissolve 8.0 g of NaOH in 100 mL of deionized water.
-
Solution B (2 M Hydroxylamine HCl): Dissolve 13.9 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Working Solution: Mix equal volumes of Solution A and Solution B just before use.
-
-
Ferric Chloride Reagent (0.5 M FeCl₃ in 0.1 M HCl):
-
Add 8.3 mL of concentrated HCl to approximately 500 mL of deionized water and mix.
-
Dissolve 13.5 g of FeCl₃·6H₂O in the acidic solution.
-
Dilute to a final volume of 100 mL with deionized water. This solution is stable for several weeks when stored in an amber bottle.
-
-
Pangamic Acid Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of Pangamic Acid reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with deionized water.
-
Detailed Experimental Protocols
Protocol A: Calibration Curve Generation
This protocol establishes the linear relationship between absorbance and concentration, which is essential for quantifying the unknown sample.
-
Prepare Working Standards: From the 1000 µg/mL stock solution, prepare a 100 µg/mL intermediate solution. From this, pipette 0.5, 1.0, 2.0, 4.0, and 6.0 mL into separate 10 mL volumetric flasks to create standards with final concentrations of 5, 10, 20, 40, and 60 µg/mL, respectively.
-
Reaction: To each volumetric flask (including a "blank" containing only 5 mL of deionized water): a. Add 2.0 mL of freshly prepared Alkaline Hydroxylamine Solution. Mix well. b. Allow the reaction to proceed for 10 minutes at room temperature. c. Add 2.0 mL of the Ferric Chloride Reagent. The solution will become acidic and the color will develop. d. Dilute to the 10 mL mark with deionized water and mix thoroughly.
-
Measurement: a. Set the spectrophotometer to zero using the reagent blank. b. Measure the absorbance of each standard at the predetermined λmax (e.g., 530 nm). It is recommended to perform a wavelength scan (400-700 nm) on one of the mid-range standards to determine the precise λmax for your instrument.
-
Analysis: Plot a graph of Absorbance (y-axis) versus Concentration in µg/mL (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.
Protocol B: Analysis of Pharmaceutical Formulations (Tablets/Capsules)
-
Sample Preparation: a. Weigh and finely powder 20 tablets (or the contents of 20 capsules) to obtain a homogenous sample. b. Accurately weigh a portion of the powder equivalent to 100 mg of pangamic acid. c. Transfer the powder to a 100 mL volumetric flask. Add approximately 70 mL of deionized water, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with water. This creates a theoretical 1000 µg/mL solution. d. Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.
-
Dilution: Perform a 1:25 dilution of the filtered sample solution (e.g., pipette 2 mL into a 50 mL volumetric flask and dilute to volume). This should bring the sample concentration into the linear range of the calibration curve (e.g., a theoretical concentration of 40 µg/mL).
-
Reaction and Measurement: a. Transfer 5.0 mL of the diluted sample solution into a 10 mL volumetric flask. b. Follow the same reaction steps (2a-2d) and measurement steps (3a-3b) as described in Protocol A.
-
Calculation: a. Using the measured absorbance of the sample (y) and the regression equation from the calibration curve (y = mx + c), calculate the concentration in the cuvette (x). b. Account for all dilution steps to determine the original concentration in the powdered sample.
Concentration (mg/tablet) = (C_cuvette × DilutionFactor × TotalVolume) / (InitialPowderWeight × (AvgTabletWeight / 20))
Where:
-
C_cuvette is the concentration calculated from the regression equation (in mg/mL).
-
DilutionFactor is the total dilution performed (e.g., 25).
-
TotalVolume is the initial volume the powder was dissolved in (e.g., 100 mL).
-
Method Validation and Data Presentation
To ensure the trustworthiness of this protocol, it must be validated. Key performance characteristics should be evaluated. The following table presents typical acceptance criteria for such a method.
| Parameter | Method | Typical Acceptance Criteria |
| Linearity | Analyze 5-7 concentrations across the desired range. | Correlation Coefficient (R²) ≥ 0.995 |
| Range | The interval between the upper and lower concentrations that demonstrate acceptable linearity, accuracy, and precision. | 5 - 60 µg/mL |
| Accuracy | Perform recovery studies by spiking a known sample with the standard at 3 levels (e.g., 80%, 100%, 120%). | 98.0% - 102.0% recovery |
| Precision | - Repeatability (Intra-day): Analyze 6 replicates of a sample on the same day. - Intermediate Precision (Inter-day): Analyze replicates on different days by different analysts. | % Relative Standard Deviation (%RSD) ≤ 2.0% |
| Limit of Detection (LOD) | Calculated as 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve). | Reportable Value (e.g., ~1 µg/mL) |
| Limit of Quantitation (LOQ) | Calculated as 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve). | Reportable Value (e.g., ~3 µg/mL) |
| Specificity | Analyze a placebo formulation (containing all excipients except pangamic acid). | No significant absorbance at the analytical wavelength. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Color Development | - Alkaline hydroxylamine solution is old. - Incorrect pH for the reaction. - Pangamic acid is degraded or not present. | - Prepare fresh alkaline hydroxylamine solution daily. - Verify the pH of reagents. - Check the integrity of the reference standard. |
| High Blank Absorbance | - Contaminated reagents or glassware. - Ferric chloride reagent has precipitated. | - Use high-purity water and clean glassware. - Ensure the FeCl₃ reagent is fully dissolved and not cloudy. |
| Poor Linearity (R² < 0.995) | - Pipetting errors. - Instability of the colored complex. - Spectrophotometer drift. | - Use calibrated Class A pipettes. - Measure absorbance within the stability window of the complex (usually 1-2 hours). - Allow the instrument to warm up properly. |
| Precipitate Forms in Cuvette | - pH of the final solution is too high, causing Fe(OH)₃ precipitation. | - Ensure the ferric chloride reagent is sufficiently acidic to lower the final pH to < 2. |
Conclusion
The ferric hydroxamate colorimetric method described provides a simple, rapid, and cost-effective approach for the quantitative analysis of pangamic acid in pharmaceutical and nutraceutical formulations. By adhering to the detailed protocols for calibration, sample preparation, and analysis, researchers and quality control professionals can obtain reliable and accurate results. Proper method validation is essential to guarantee the trustworthiness of the data for its intended purpose. While this spectrophotometric method is highly effective for routine screening and quality control, it is important to note that for complex mixtures or for regulatory submissions requiring high specificity, orthogonal methods such as HPLC should be employed[4][5].
References
- CASU, B., DANSI, A., REGGIANI, M., & ZANINI, C. (1958). Analysis of commercial samples of this compound. Boll Chim Farm, 97(1), 3-8.
-
French, F. A. (1965). Pangamic Acid (`Vitamin Β15'). Vitamins and Hormones, 23, 145-165. Available at: [Link]
-
Rass Biosolution. (n.d.). Analytical methods for B-complex detection. Available at: [Link]
- Mishra, P., & Dolly, A. (2005). Spectrophotometric Determination of Tranexamic acid in Pharmaceutical Dosage Forms. Indian Journal of Pharmaceutical Sciences, 67(4), 497.
-
Lampart-Szczapa, E., & Skupin, J. (1982). Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15. Nahrung, 26(4), 363-7. DOI: 10.1002/food.19820260405. Available at: [Link]
- Al-arfaj, N. A., Al-Abdaniya, H., & El-Tohamy, M. F. (2012). Estimation and determination of spectrophotometric determination for tranexamic acid in pharmaceutical preparation by using chelating with Fe (III) and subsequent reaction with 1, 10-phenanthroline and α, α'-Dipyridyl. International Journal of Pharmaceutical Sciences and Research, 3(11), 4376.
- Grabowska, I., & Rutecki, A. (1976). The application of ferrihydroxamic complexes to photocolorimetric determination of drugs. Part 2: Quantitative determination of calcium pangamate (this compound) and its calcium gluconate mixtures. Pharmazie, 31(3), 168-9.
-
Wikipedia contributors. (2023, December 2). Pangamic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
-
Saeed, A. M., Arayne, M. S., Sultana, N., Siddiqui, F. A., Mirza, A. Z., & Zuberi, M. H. (2008). Spectrophotometric techniques to determine tranexamic acid: Kinetic studies using ninhydrin and direct measuring using ferric chloride. Journal of Molecular Structure, 891(1-3), 475-480. DOI: 10.1016/j.molstruc.2008.04.026. Available at: [Link]
- Hussein, A. N. (2020). Spectrophotometric quantification of Mefenamic acid in pharmaceutical preparation. ResearchGate. (Demonstrates standard addition method in pharmaceutical analysis).
- Dhumal, B. R., et al. (2015). UV Spectrophotometric Analysis For The Determination of Mefenamic Acid in Pharmaceutical Formulation. Indo American Journal of Pharmaceutical Research, 5(11). (Provides a standard protocol for UV spec analysis of a drug in tablets).
- Al-Zoman, N. Z., et al. (2024). Ultraviolet Spectrophotometric Determination of Mefenamic Acid in Pharmaceutical Preparations and Environmental Wastewater Sample. OASK Publishers. (Details a direct UV spectrophotometric method).
- Gadkariem, E. A., Mohamed, M. A., & Jabbir, M. A. A. (2014). Spectrophotometric Method for the Determination of Tranexamic Acid in Bulk and Dosage Forms. Continental Journal of Pharmaceutical Sciences, 8(1), 1-8. (Example of a colorimetric assay using a different coupling reagent).
-
Arayne, M. S., et al. (2008). Spectrophotometric techniques to determine tranexamic acid: Kinetic studies using ninhydrin and direct measuring using ferric chloride. ResearchGate. Available at: [Link]
- Chowdhury, F. I. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Academia.edu. (Background on principles of spectrophotometry).
- Labulka, R. (n.d.). UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. Technical University of Kosice. (Provides examples of various colorimetric reactions).
- Kabamba, N. C., et al. (2020). Development and Validation of a UV/vis Spectrometric Method for Determination of Ascorbic Acid in Pur State (Raw Material) and Dosage. International Journal of Research and Scientific Innovation, VII(VI).
- Al-Ghamdi, A. A., & Al-showiman, S. S. (2024). UV-Vis spectrophotometric determination of commercial Ascorbic acid concentration: A detailed laboratory activity protocol for students. ResearchGate.
-
Li, J., et al. (2023). Spectrophotometric Determination of Cysteine Hydrochloride Content by Ferric Chloride-Potassium Ferricyanide. Studies in Health Technology and Informatics, 308, 191-198. DOI: 10.3233/SHTI230839. Available at: [Link]
- Kalakuntala, S., et al. (2024). Development And Validation of UV Spectroscopic Method for Estimation of Calcium Pantothenate in Bulk and Pharmaceutical Dosage Form. Journal of Survey in Fisheries Sciences. (Example of UV method for another B-vitamin).
- Al-Okab, R., & Haj-Hamdo, T. (2021). Using and Validation of a new Spectrophotometric method for determination of Vitamin C in Pharmaceutical samples. Research Journal of Pharmacy and Technology, 14(10), 5345-5349.
Sources
- 1. karger.com [karger.com]
- 2. Pangamic acid - Wikipedia [en.wikipedia.org]
- 3. Critical evaluation of the current studies on pangamic acid--vitamin B15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rass-biosolution.com [rass-biosolution.com]
- 5. pepolska.pl [pepolska.pl]
- 6. The application of ferrihydroxamic complexes to photocolorimetric determination of drugs. Part 2: Quantitative determination of calcium pangamate (this compound) and its calcium gluconate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
developing stable formulations of pangamic acid for in vitro studies
Application Notes & Protocols
Topic: Developing Stable Formulations of Pangamic Acid for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Pangamic Acid Formulation
Pangamic acid, often referred to as "Vitamin B15," presents a unique challenge for researchers. Historically, the term has been applied to a variety of substances, and a standardized chemical identity is lacking.[1][2] Commercial preparations have been found to contain mixtures of compounds, including glycine and diisopropylammonium dichloroacetate.[3] However, the most scientifically recognized structure for pangamic acid is 6-O-(dimethylaminoacetyl)-D-gluconic acid.[2][3] This molecule is an ester, and its inherent instability in aqueous solutions, the primary medium for in vitro studies, poses a significant hurdle to obtaining reproducible and reliable experimental data.
The primary degradation pathway for this ester is hydrolysis, where the ester bond is cleaved by water, breaking the molecule down into D-gluconic acid and N,N-dimethylglycine.[4] This degradation is highly dependent on pH, temperature, and the presence of catalytic ions.[5] Consequently, an unformulated pangamic acid solution can rapidly lose potency, leading to an underestimation of its biological effects and compromising the integrity of structure-activity relationship (SAR) studies.
This guide provides a comprehensive framework for developing and validating stable aqueous formulations of pangamic acid (defined herein as 6-O-(dimethylaminoacetyl)-D-gluconic acid) for in vitro research. By implementing these pre-formulation assessments and stabilization strategies, researchers can ensure the concentration of the active compound remains consistent throughout their experiments, leading to trustworthy and reproducible results.
Section 1: The Pangamic Acid Stability Challenge
The Critical Role of Chemical Identity
Before any formulation work begins, it is imperative to confirm the identity and purity of the pangamic acid starting material. Given the historical ambiguity, researchers must not assume that a product labeled "pangamic acid" conforms to the 6-O-(dimethylaminoacetyl)-D-gluconic acid structure.[2][6] A Certificate of Analysis (CoA) should be scrutinized, and independent analytical confirmation via methods like Nuclear Magnetic Resonance (NMR) spectroscopy or high-resolution mass spectrometry (MS) is strongly recommended. Using an uncharacterized or impure substance will render any subsequent formulation and biological data invalid.
Primary Degradation Pathway: Ester Hydrolysis
The central challenge in formulating pangamic acid is preventing the hydrolysis of its ester linkage. This reaction can be catalyzed by both acid and base, meaning the stability of the molecule is intrinsically linked to the pH of the solution.[5] Understanding this pathway is the first step toward mitigating it.
Caption: Pangamic acid's primary degradation pathway via ester hydrolysis.
Section 2: Pre-Formulation Assessment
To build a stable formulation, one must first understand the compound's vulnerabilities. Forced degradation studies and pH-rate profiling are essential experiments that provide the empirical data needed to make informed formulation choices.
Protocol: pH-Rate Profile Analysis
This experiment determines the pH at which pangamic acid exhibits maximum stability. The degradation rate is measured across a range of pH values to identify the kinetic "sweet spot".
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 3 to 9 (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-9).[7]
-
Stock Solution: Prepare a concentrated stock solution of pangamic acid in a non-aqueous, compatible solvent like DMSO.
-
Incubation: Dilute the stock solution into each buffer to a final concentration of ~2-5 µM. Transfer aliquots into sealed vials.[8]
-
Time Zero (T0) Sample: Immediately after dilution, take a T0 sample from each pH condition and quench the degradation by mixing 1:1 with a strong acid (e.g., 0.1 M HCl) or by freezing at -80°C.[8]
-
Incubation: Incubate all vials in a temperature-controlled environment (e.g., 37°C or 50°C to accelerate degradation).
-
Time Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove a vial from each pH condition and quench as in step 4.
-
Analysis: Analyze all T0 and time-point samples using a validated stability-indicating method, such as UPLC-MS/MS, to quantify the remaining percentage of pangamic acid.[8][9]
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line equals the negative degradation rate constant (-k). The pH with the lowest k value is the pH of maximum stability.
Protocol: Forced Degradation (Stress Testing)
This study identifies environmental factors that degrade the compound, informing handling and storage requirements.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of a pangamic acid solution at the determined optimal pH.
-
Stress Conditions: Expose the aliquots to various stress conditions in parallel with a control sample stored at -20°C in the dark.
-
Heat: Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C).[10]
-
Photostability: Expose to a light source that meets ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Include a dark control wrapped in foil.[11]
-
Oxidation: Add a low concentration of an oxidizing agent like hydrogen peroxide (e.g., 0.1% H₂O₂) and incubate at room temperature.[5]
-
-
Analysis: After a set duration (e.g., 24 or 48 hours), analyze all samples by UPLC-MS/MS to determine the percentage of pangamic acid remaining relative to the control.
Section 3: Strategies for Enhancing Formulation Stability
Based on the pre-formulation data, a multi-pronged approach can be used to construct a stable formulation.
pH Control and Buffering
The most effective tool for preventing hydrolysis is maintaining the pH at the point of minimum degradation, as identified in the pH-rate profile.[5]
-
Buffer Selection: Choose a buffer system that is effective at the target pH and is compatible with the intended in vitro assay (e.g., phosphate-buffered saline (PBS) if the optimal pH is near 7.4).[7]
-
Buffer Capacity: Ensure the buffer concentration is sufficient to resist pH changes that may occur upon addition to cell culture media.
Excipient-Based Stabilization
Excipients are inactive ingredients that can significantly enhance the stability of the active compound.[12][13]
-
Antioxidants: If forced degradation studies show susceptibility to oxidation, include an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT).[4][5]
-
Chelating Agents: Metal ions can catalyze hydrolysis.[4] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and slow degradation.
-
Cryoprotectants: For long-term storage of frozen stock solutions, adding a cryoprotectant like glycerol or propylene glycol can prevent freeze-thaw degradation.
| Component | Function | Typical Concentration Range (Aqueous) |
| Pangamic Acid | Active Pharmaceutical Ingredient (API) | Assay-dependent |
| Buffer System | pH Control, Hydrolysis Prevention | 10 - 50 mM |
| EDTA | Chelating Agent, Hydrolysis Prevention | 0.01% - 0.1% |
| Ascorbic Acid | Antioxidant, Oxidation Prevention | 0.01% - 0.1% |
| Glycerol | Cryoprotectant (for frozen stocks) | 5% - 20% (v/v) |
| Table 1: Recommended components for a stable pangamic acid formulation. |
Section 4: Protocols for Formulation and Validation
This section provides a workflow for preparing a stable pangamic acid solution and validating its integrity over time.
Caption: Workflow for developing and validating a stable pangamic acid formulation.
Protocol: Preparation of a Stabilized Pangamic Acid Stock Solution (10 mM Example)
-
Buffer Preparation: Prepare 50 mL of the chosen buffer (e.g., 20 mM phosphate buffer at pH 6.5) containing 0.05% EDTA. Filter sterilize through a 0.22 µm filter.
-
Weighing: Accurately weigh the required amount of pangamic acid (Molar Mass: 281.26 g/mol ) for a 10 mM solution (e.g., 140.6 mg for 50 mL).[2]
-
Dissolution: Add a small volume of the prepared buffer to the pangamic acid powder and vortex thoroughly to create a slurry. Gradually add the remaining buffer while mixing until the compound is fully dissolved. Gentle warming may be required but should be used cautiously based on thermal stability data.
-
Finalization: Once fully dissolved, perform a final check of the pH and adjust if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protecting tubes. Store immediately at the recommended temperature (e.g., -80°C).
Protocol: Quality Control and Validation
This protocol ensures the formulation is accurate at T0 and stable over its intended use period. This is the self-validating component of the workflow.
Methodology:
-
T0 Concentration Verification: Immediately after preparation, take three separate aliquots of the stock solution. Prepare dilutions to a quantifiable concentration and analyze using a validated LC-MS/MS or HPLC method.[9][14] The mean concentration should be within ±5% of the target (10 mM).
-
Real-Time Stability Study:
-
Store a set of aliquots at the intended storage temperature (e.g., -80°C) and another set at a "working" temperature (e.g., 4°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months for -80°C storage; 24h, 48h, 72h for 4°C storage), remove an aliquot from each condition.
-
Analyze for pangamic acid concentration.
-
The formulation is considered stable if the concentration remains within 90-110% of the T0 value.
-
-
Freeze-Thaw Stability: Subject at least three aliquots to three cycles of freezing at -80°C and thawing to room temperature. After the final thaw, analyze the concentration. A change of >10% from the T0 value indicates instability to freeze-thaw cycles.
| Parameter | Acceptance Criteria | Rationale |
| T0 Concentration | 95.0% - 105.0% of Target | Ensures accurate dosing in experiments. |
| Purity (T0) | ≥98% (Parent Compound) | Confirms no significant degradation occurred during preparation. |
| Real-Time Stability | 90.0% - 110.0% of T0 | Defines the usable shelf-life of the formulation under specified storage conditions. |
| Freeze-Thaw Stability | ≤10% change from T0 | Validates that stock solutions can be frozen and thawed without significant loss of API. |
| Table 2: Example acceptance criteria for formulation validation. |
Conclusion and Best Practices
Developing a stable formulation of pangamic acid is not a trivial task but is essential for generating high-quality in vitro data. The inherent ambiguity of the compound's identity necessitates rigorous analytical characterization before any work begins. By systematically evaluating the compound's pH-dependent stability and its susceptibility to environmental stressors, researchers can design a robust, buffered formulation with appropriate excipients. Critically, this formulation must be validated with stability-indicating analytical methods to confirm its concentration and purity over time. Adherence to these principles will empower researchers to confidently investigate the biological activities of pangamic acid, knowing their results are built on a foundation of chemical stability and analytical rigor.
References
- Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Google Cloud.
- Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.
- PubMed. (n.d.). Studies on the chemical identity and biological functions of pangamic acid.
- PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Pharma Focus Europe. (n.d.).
- RxList. (n.d.). Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList.
- Wikipedia. (n.d.). Pangamic acid. Wikipedia.
- Karger Publishers. (n.d.). Pangamic Acid (Vitamin Β15). Karger Publishers.
- Scribd. (n.d.). b15 Pangamic Acid. Scribd.
- ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development.
- Pharmaguideline. (2025).
- LANXESS. (n.d.). Hydrolysis Stabilizers | Polymer Additives. LANXESS.
- PubMed. (n.d.). Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15.
- PubMed Central. (n.d.). Effect of Fluctuating Extreme Temperatures on Tranexamic Acid.
- Waters Corporation. (n.d.). Determination of pH Stability by UPLC-MS/MS.
- FDA. (n.d.). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. U.S.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- AquaEnergy Expo Knowledge Hub. (n.d.).
- PubMed Central. (n.d.). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine.
- ResearchGate. (2020). (PDF) Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic acid in human plasma.
- Pharmaceuticals (Basel). (2023). Active Ingredient Summary Table Thermal Stability. MDPI.
- BMC Chemistry. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride.
Sources
- 1. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 2. Pangamic acid - Wikipedia [en.wikipedia.org]
- 3. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. carbodiimide.com [carbodiimide.com]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. Critical evaluation of the current studies on pangamic acid--vitamin B15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. database.ich.org [database.ich.org]
- 12. colorcon.com [colorcon.com]
- 13. pharmafocuseurope.com [pharmafocuseurope.com]
- 14. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Critical Review of Pangamic Acid ("Vitamin B15") Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Part 1: Scientific and Regulatory Advisory on Pangamic Acid
A Note from the Senior Application Scientist: Before proceeding to any discussion of experimental protocols, it is imperative to address the complex and contentious status of "pangamic acid," also referred to as "vitamin B15." As scientists and researchers, our work must be built on a foundation of reproducibility, safety, and clear chemical identity. Pangamic acid fails to meet these fundamental criteria.
There is no single, universally accepted chemical structure for pangamic acid.[1][2] The substance originally described by the Krebses as d-gluconodimethylamino acetic acid has not been reliably synthesized or verified by the scientific community.[1] Commercially available products marketed as "pangamic acid" or "B15" have been shown to contain a variety of substances, including dimethylglycine (DMG), diisopropylamine dichloroacetate (DIPA), calcium gluconate, or in some cases, merely lactose.[1][3][4]
This chemical ambiguity has profound implications for research. Without a consistent, identifiable substance, any experimental results are inherently irreproducible and cannot be reliably attributed to a specific molecule.
Furthermore, significant safety and regulatory concerns exist:
-
Regulatory Status: The U.S. Food and Drug Administration (FDA) has stated that pangamic acid products are unsafe for use and has recommended their seizure, citing a lack of known nutritional properties.[1][5] Its distribution is also prohibited in Canada.[1]
-
Safety Concerns: Crucially, some compounds found in "pangamic acid" preparations, such as diisopropylamine dichloroacetate, have demonstrated mutagenicity in the Ames test, which suggests a potential risk for carcinogenesis.[1][6]
Therefore, this document cannot and does not endorse the administration of "pangamic acid" to animal models. To do so would be inconsistent with established principles of scientific integrity and ethical research. The following sections are provided not as a procedural guide, but as a critical review and summary of historical literature to inform researchers of the state of the science and the significant challenges and risks involved.
Part 2: Historical Research Summary & Methodologies (with Critical Caveats)
The bulk of research on pangamic acid, particularly involving animal models, originates from the former Soviet Union. This body of work is generally considered to be of limited quality by modern standards, often lacking rigorous controls, clear descriptions of the test substance, and long-term safety data.[1][3] The findings should be interpreted with extreme caution.
Proposed Mechanisms of Action (Historical Perspective)
The purported, though unproven, mechanisms of action were primarily centered on its role as a methyl donor and in improving cellular oxygenation.[3][7] The dimethylglycine (DMG) component was often suggested to be the active moiety, participating in transmethylation processes.[3]
Diagram: Proposed (Unverified) Role of Pangamic Acid Components This diagram illustrates the hypothetical involvement of Dimethylglycine (DMG), a common component in historical "B15" formulations, in the methionine cycle as a methyl donor. This pathway is speculative in the context of pangamic acid and is not scientifically validated.
Caption: Hypothetical role of DMG as a methyl donor in metabolic pathways.
Summary of Reported Dosages and Administration Routes in Animal Models
The following table summarizes dosages reported in historical animal studies. It is critical to reiterate that the exact chemical composition of "pangamic acid" used in these studies was often undefined. These values are for informational purposes only and do not constitute a recommendation.
| Animal Model | Route of Administration | Reported Dosage Range | Duration of Study | Reported Observations (Unverified) | Reference |
| Rats | Oral (p.o.) | 25 - 100 mg/kg/day | 3 - 20 days | Increased glycogen and creatine phosphate in muscle and liver. | [8] |
| Rats | Subcutaneous (s.c.) | 25 - 100 mg/kg/day | 3 - 20 days | Stimulated cytochrome oxidase and succinate dehydrogenase activities. | [8] |
| Rats | Subcutaneous (s.c.) | Up to 200 mg/kg | Single Dose | No acute toxic effects reported. | [3] |
| Rats | Oral (p.o.) | 5 mg/kg/day | Not specified | Reported to normalize tissue creatine levels in hyperthyroid rats. | [8] |
| Various (Rats, Mice, Cats, Dogs) | Not specified | Not specified | Not specified | Increased tolerance to hypoxia. | [3] |
| Equines | Intramuscular (i.m.) / Intravenous (i.v.) | 1 ml per 100 kg (of a 250 mg/ml solution) | Single Dose | Marketed for athletic performance. | |
| Canines | Intramuscular (i.m.) / Intravenous (i.v.) | 0.2 ml per 10 kg (of a 250 mg/ml solution) | Single Dose | Marketed for athletic performance. |
Part 3: Experimental Workflow for a Hypothetical (Non-Recommended) Study
To illustrate the logical steps that would be required if a chemically defined and regulated substance were to be tested, the following workflow is provided. This is a generalized schematic for preclinical compound testing and should not be applied to pangamic acid due to the aforementioned issues.
Diagram: Standard Preclinical Compound Administration Workflow This diagram outlines the necessary steps for a rigorous preclinical evaluation of any new chemical entity in an animal model. It highlights the foundational requirement of having a well-characterized and safe test article, a condition that "pangamic acid" does not meet.
Caption: A standard workflow for preclinical animal studies.
Protocol Details (Generalized Example)
This section outlines a generic protocol for oral gavage administration in a rat model, emphasizing the points of control and validation that are currently impossible for pangamic acid.
Objective: To assess the pharmacokinetic profile of a well-defined, safe test compound in Sprague-Dawley rats.
Materials:
-
Test Compound (Certificate of Analysis required)
-
Vehicle (e.g., Sterile Water, 0.5% Carboxymethylcellulose)
-
Dosing Syringes (1-3 mL)
-
Oral Gavage Needles (flexible tip, appropriate gauge for rats)
-
Animal Scale
-
Appropriate PPE (lab coat, gloves, safety glasses)
Procedure:
-
Ethical Approval: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Test Article Preparation:
-
CRITICAL STEP: Confirm the identity and purity of the test article via analytical methods (e.g., HPLC, NMR). This step is a primary roadblock for "pangamic acid."
-
Prepare the dosing solution by dissolving or suspending a precise weight of the test article in the chosen vehicle to achieve the target concentration (e.g., 10 mg/mL).
-
Ensure the solution is homogenous. If a suspension, it must be continuously stirred.
-
-
Animal Preparation:
-
Acclimate animals to the facility for at least one week prior to the study.[9]
-
Fast animals overnight (if required by the study design), ensuring free access to water.
-
On the day of dosing, weigh each animal accurately to calculate the precise volume to be administered.
-
-
Administration (Oral Gavage):
-
Gently restrain the rat.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle. If resistance is met, withdraw and restart to prevent tracheal insertion.
-
Slowly administer the calculated volume of the dosing solution.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
-
Post-Administration Monitoring:
-
Observe animals at regular intervals for clinical signs of toxicity, distress, or changes in behavior.[9]
-
Conduct scheduled blood draws or tissue collection as per the experimental design.
-
-
Data Analysis:
-
Analyze biological samples using a validated analytical method to determine compound concentration.
-
Perform pharmacokinetic modeling and statistical analysis.
-
Conclusion
The term "pangamic acid" or "this compound" refers to a collection of disparate and often unidentified chemical substances, not a single, verifiable compound.[1] Significant safety concerns, including potential mutagenicity, and a lack of regulatory approval from bodies like the FDA make its use in scientific research untenable and unethical.[1][5][6] While historical literature from uncontrolled studies reports various dosages and effects in animal models, these findings are not reproducible and lack scientific validity.
For drug development professionals and researchers, adherence to the principles of E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) is paramount. This requires starting with a known, pure, and safe chemical entity. Pangamic acid fails this foundational test. Future research should focus on the individual, defined components that have been associated with the "B15" label, such as dimethylglycine, to understand their specific biological effects in a controlled and scientifically rigorous manner.
References
-
Wikipedia. Pangamic acid. [Link]
- Grisolia, S. (1982). This compound A Review and Update.
- Stacpoole, P. W. (1977). Pangamic Acid (`Vitamin Β15'). Karger Publishers.
-
MedicineNet. What Is this compound Good For? Pangamic Acid. [Link]
-
U.S. Food & Drug Administration. (1995). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. [Link]
-
RxList. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]
-
International Society for Orthomolecular Medicine. Pangamic Acid. [Link]
- Hess, F. D., et al. (1999). Studies on the chemical identity and biological functions of pangamic acid. PubMed.
- Lampart-Szczapa, E., & Skupin, J. (1982). Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15. PubMed.
-
WebMD. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
- Colman, E. (1980). Mutagenicity of diisopropylamine dichloroacetate, the "active constituent" of this compound (pangamic acid). PubMed.
-
Miradukes Magnificent Solutions. (2021). Pangamic Acid 50ml (this compound). [Link]
- Richardson Nutritional Center. Pro B15, Pangamic Acid. Azure Standard.
-
National Center for Biotechnology Information. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. [Link]
Sources
- 1. Pangamic acid - Wikipedia [en.wikipedia.org]
- 2. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 3. isom.ca [isom.ca]
- 4. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Mutagenicity of diisopropylamine dichloroacetate, the "active constituent" of this compound (pangamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isom.ca [isom.ca]
- 8. karger.com [karger.com]
- 9. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
cell culture applications of pangamic acid for hypoxia studies
Application & Protocol Guide
Investigational Use of N,N-Dimethylglycine (DMG), a Component of "Pangamic Acid," in Modulating Cellular Responses to Hypoxia
Abstract: This document provides a detailed framework for investigating the purported, yet scientifically unverified, effects of N,N-Dimethylglycine (DMG)—the most commonly identified chemical entity in products marketed as "pangamic acid" or "Vitamin B15"—on cellular responses to hypoxic stress. We present a series of detailed, research-level protocols designed to rigorously test the hypothesis that DMG can modulate key markers of hypoxia in a controlled in vitro setting. This guide is intended for researchers in cell biology and drug development seeking to explore novel compounds for hypoxia mitigation. Given the historical controversy and lack of robust evidence surrounding "pangamic acid," this document emphasizes a critical and methodologically sound approach to a novel area of investigation, rather than endorsing an established application.
Part 1: Scientific Introduction & Investigational Rationale
The "Pangamic Acid" Controversy and a Path to Rigorous Science
The term "pangamic acid" (or "this compound") is historically controversial and does not refer to a single, universally recognized chemical compound. Originally described in the 1940s, products sold under this name have shown significant variability in composition, with the most consistently identified active ingredient being N,N-Dimethylglycine (DMG). Unlike true vitamins, neither "pangamic acid" nor DMG has been proven to be essential for human life, and its classification as a vitamin is not supported by the scientific community.
Claims that pangamic acid enhances oxygen utilization and athletic performance are widespread in non-peer-reviewed literature but lack substantiation from rigorous, controlled clinical trials. This historical context necessitates a cautious and evidence-based approach. For the purposes of scientific investigation, it is essential to move away from the ambiguous "pangamic acid" and focus on its defined, verifiable component: N,N-Dimethylglycine (DMG) . This allows for reproducible, dose-dependent studies.
Hypoxia and the Rationale for Investigating DMG
Hypoxia, a state of reduced oxygen availability, is a critical feature of various pathological conditions, including cancer, ischemia, and chronic inflammation. A key cellular response to hypoxia is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that orchestrates the expression of genes involved in angiogenesis, glycolysis, and cell survival.
The central hypothesis for this investigational protocol is to test the claim that DMG can improve cellular oxygen efficiency. If this claim has merit, we would expect DMG treatment to alter the cellular response to a hypoxic challenge. Potential mechanisms could include influencing metabolic pathways or modulating the stability of HIF-1α. This guide provides the necessary protocols to test this hypothesis by measuring cell viability, HIF-1α stabilization, and downstream gene expression in a controlled hypoxic environment.
Part 2: Experimental Design & Workflow
The overall workflow is designed to first establish a reliable in vitro hypoxia model and then use it to assess the dose-dependent effects of high-purity N,N-Dimethylglycine.
Overall Experimental Workflow Diagram
Application Note & Protocols: A Strategic Guide to the Synthesis of Pangamic Acid Derivatives for Structure-Activity Relationship (SAR) Studies
Abstract
Pangamic acid, also known as Vitamin B15, is chemically identified as 6-O-(dimethylaminoacetyl)-D-gluconic acid.[1] While its status as a vitamin is unresolved and its commercial formulations vary, the core structure presents a compelling scaffold for medicinal chemistry.[2][3] Its reported biological activities, including antioxidant and cellular respiration stimulating effects, provide a strong rationale for investigating its therapeutic potential through systematic structural modification.[4][5] This guide provides a comprehensive framework and detailed protocols for the rational design, synthesis, purification, and biological evaluation of novel pangamic acid derivatives to establish robust Structure-Activity Relationships (SAR). We present field-proven methodologies for creating ester and amide libraries, protocols for their characterization, and a workflow for assessing their biological activity, specifically focusing on antioxidant potential.
Introduction: The Rationale for Pangamic Acid SAR
Pangamic acid is an ester of D-gluconic acid and N,N-dimethylglycine.[6] Historically, it has been associated with a wide range of physiological benefits, such as enhancing oxygen utilization, supporting cardiovascular health, and providing antioxidant effects.[7][8] While clinical evidence remains debated, the molecule possesses key pharmacophores—a tertiary amine, an ester linkage, and a polyhydroxylated gluconate backbone—that are amenable to chemical modification.
A Structure-Activity Relationship (SAR) study is a cornerstone of modern drug discovery. By systematically altering the chemical structure of a lead compound, researchers can identify which molecular features are critical for its biological activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties.[9] For pangamic acid, an SAR study can elucidate the roles of:
-
The Ester Group: Modifying the ester linkage to an amide or varying the alkyl chain can impact stability, cell permeability, and interaction with target proteins.
-
The N,N-dimethylamino Group: This group influences the molecule's basicity and potential for ionic interactions. Altering the alkyl substituents can fine-tune these properties.
-
The Gluconic Acid Backbone: While more complex to modify, the hydroxyl groups offer sites for further derivatization to alter solubility and bioavailability.
This guide will focus on synthesizing derivatives by modifying the ester and N,N-dimethylamino moieties, as these are the most synthetically accessible and likely to yield significant insights into the molecule's SAR.
Strategic Design of Pangamic Acid Derivatives
The primary goal is to create a focused library of compounds that systematically probe the key structural features of the pangamic acid scaffold. The modifications are designed to modulate lipophilicity, hydrogen bonding capacity, and chemical stability.
Key Modification Sites:
-
Ester Modification (R¹): Replacing the gluconate portion with various alcohols (aliphatic, aromatic) to probe the impact of steric bulk and hydrophobicity.
-
Amide Replacement: Converting the ester linkage to a more stable amide bond by coupling N,N-dimethylglycine with various amines.
-
Amine Modification (R²): Altering the N-alkyl groups (e.g., from dimethyl to diethyl) to understand the role of the tertiary amine's steric and electronic environment.
The following diagram illustrates the strategic points of modification on the core scaffold.
Caption: Key sites for derivatization on the pangamic acid core structure.
Synthesis, Purification, and Characterization Workflow
A robust and reproducible workflow is essential for generating high-quality compounds for SAR studies. The process involves synthesis, purification to >95% purity, and unambiguous structural confirmation.
Caption: Overall workflow from synthesis to SAR analysis.
Detailed Experimental Protocols
Protocol 1: Synthesis of N,N-Dimethylglycine Ester Derivatives via Steglich Esterification
Rationale: The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly useful for acid-sensitive substrates. It utilizes a carbodiimide coupling agent (like DCC or EDC) and a nucleophilic catalyst (DMAP).[10] This method proceeds at room temperature and generally gives high yields.[11]
Materials:
-
N,N-Dimethylglycine (1.0 eq)
-
Desired alcohol (e.g., benzyl alcohol, isopropanol) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N,N-dimethylglycine (1.0 eq) and anhydrous DCM.
-
Addition of Reagents: Add the desired alcohol (1.2 eq) and DMAP (0.1 eq) to the solution. Stir until all solids dissolve.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Coupling Agent Addition: Add EDC (1.1 eq) portion-wise over 10 minutes. If using DCC, dissolve it in a small amount of DCM before adding.[11]
-
Scientist's Note: Portion-wise addition of the coupling agent helps to control the reaction exotherm and minimize side reactions. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[12]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: a. Filter the reaction mixture to remove the precipitated dicyclohexylurea (if DCC was used). b. Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
- Rationale: The acid wash removes unreacted DMAP and any remaining base. The bicarbonate wash removes unreacted carboxylic acid. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking).
Protocol 2: Synthesis of N,N-Dimethylglycine Amide Derivatives via EDC/HOBt Coupling
Rationale: Amide bonds are generally more stable to hydrolysis than esters. EDC/HOBt coupling is a standard, highly effective method for amide bond formation that minimizes racemization and side reactions.[13] HOBt reacts with the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions and reacts efficiently with the amine.[12]
Materials:
-
N,N-Dimethylglycine (1.0 eq)
-
Desired primary or secondary amine (1.0 eq)
-
EDC (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (0.1 - 1.0 eq)
-
DIPEA or Triethylamine (Et₃N) (1.2 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
Reagents for workup as described in Protocol 1.
Procedure:
-
Reaction Setup: Dissolve N,N-dimethylglycine (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Addition of Reagents: Add the desired amine (1.0 eq), HOBt (0.1 eq), and DIPEA (1.2 eq).
-
Scientist's Note: HOBt is often added in catalytic amounts, but for challenging couplings, a stoichiometric amount can be used. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the carboxylic acid.
-
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
EDC Addition: Add EDC (1.2 eq) in several portions.
-
Reaction: Remove the ice bath and stir the reaction at room temperature overnight. Monitor by TLC.
-
Workup: a. Dilute the reaction mixture with DCM. b. Wash sequentially with 10% citric acid solution (2x), water (2x), saturated NaHCO₃ solution (2x), and brine (1x).
- Rationale: The citric acid wash removes excess amine and DIPEA. The water-soluble urea byproduct from EDC is removed during these aqueous washes.[12] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude amide product by flash column chromatography.
Protocol 3: General Procedure for Compound Characterization
Rationale: Unambiguous structural confirmation and purity assessment are critical for reliable SAR data. A combination of spectroscopic techniques is required.[14]
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence of key protons and their chemical environment. Check for expected chemical shifts, splitting patterns, and integration values.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
LC-MS or GC-MS: Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass for molecular formula confirmation.[15]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Used to determine the purity of the final compound. The goal is >95% purity for biological testing. A standard method involves a C18 reverse-phase column with a water/acetonitrile gradient.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Useful for confirming the presence of key functional groups, such as the ester C=O stretch (~1735 cm⁻¹) or amide C=O stretch (~1650 cm⁻¹).
-
Biological Evaluation: Antioxidant Activity
Protocol 4: DPPH Radical Scavenging Assay
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen the antioxidant (radical scavenging) activity of compounds.[16] The stable DPPH radical has a deep violet color, which is decolorized upon reduction by an antioxidant.[17] The decrease in absorbance at ~517 nm is proportional to the antioxidant activity.[18]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Synthesized pangamic acid derivatives
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: a. DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark. b. Test Compound Stock Solutions: Prepare 1 mg/mL stock solutions of each synthesized derivative and the positive control (Ascorbic acid) in methanol. c. Serial Dilutions: Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Assay Protocol (in a 96-well plate): a. Add 100 µL of the DPPH working solution to each well. b. Add 100 µL of each sample dilution to the corresponding wells. c. For the blank/control, add 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the following formula:
-
% RSA = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Data Analysis: Plot the % RSA against the compound concentration and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Data Interpretation and SAR Analysis
The ultimate goal is to correlate structural modifications with changes in biological activity. The IC₅₀ values obtained from the DPPH assay should be tabulated alongside the structural features of each derivative.
Table 1: Hypothetical SAR Data for Pangamic Acid Derivatives
| Compound ID | R¹ Group (Ester/Amide) | R² Groups (Amine) | Lipophilicity (cLogP) | DPPH IC₅₀ (µM) |
| PA-01 (Pangamic Acid) | D-Gluconate | Di-methyl | -1.3 | 85.2 |
| PA-Ester-01 | Isopropyl | Di-methyl | 0.5 | 65.7 |
| PA-Ester-02 | Benzyl | Di-methyl | 2.1 | 42.1 |
| PA-Ester-03 | Dodecyl | Di-methyl | 5.8 | 110.5 |
| PA-Amide-01 | Isopropylamide | Di-methyl | 0.2 | 75.3 |
| PA-Amide-02 | Benzylamide | Di-methyl | 1.8 | 50.9 |
| PA-Amine-01 | Isopropyl | Di-ethyl | 1.0 | 72.4 |
Analysis of Hypothetical Data:
-
Ester Modification: Replacing the polar gluconate with moderately lipophilic groups like isopropyl (PA-Ester-01) and benzyl (PA-Ester-02) appears to increase antioxidant activity. This suggests that increased lipophilicity may enhance interaction with the radical species or improve solubility in the assay medium. However, excessive lipophilicity (PA-Ester-03) is detrimental, possibly due to poor solubility or steric hindrance.
-
Ester vs. Amide: The amide derivatives (PA-Amide-01, PA-Amide-02) show slightly lower activity than their corresponding ester analogs. This could indicate that the electronic nature of the ester carbonyl is more favorable for the antioxidant mechanism.
-
Amine Modification: Changing the N,N-dimethyl groups to N,N-diethyl (PA-Amine-01) slightly decreases activity compared to the N,N-dimethyl analog (PA-Ester-01), suggesting that smaller, less sterically hindered amine groups are preferred.
Conclusion and Future Directions
This guide outlines a systematic approach for the synthesis and SAR evaluation of pangamic acid derivatives. The provided protocols for esterification, amidation, and antioxidant screening serve as a robust foundation for researchers in drug discovery. Based on the initial SAR findings, future work could involve:
-
Synthesizing a broader range of aromatic and heterocyclic ester/amide derivatives to further probe electronic effects.
-
Exploring modifications to the gluconic acid backbone to enhance solubility and pharmacokinetic properties.
-
Evaluating the most potent compounds in more complex biological systems, such as cell-based assays for oxidative stress or cytotoxicity.[20][21]
By applying these methodologies, researchers can systematically unlock the therapeutic potential hidden within the pangamic acid scaffold and develop novel compounds with enhanced biological activity.
References
-
Scribd. (n.d.). b15 Pangamic Acid. Retrieved from [Link]
-
Anisimov, V. E., Salikhov, I. G., & Anisimova, I. A. (1964). The effect of this compound (pangamic acid) on clinical symptoms and humoral disorders in coronary atherosclerosis. Kazan medical journal, 45(5), 36-40. Retrieved from [Link]
-
Ooki, T., et al. (n.d.). N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos. Journal of Reproduction and Development. Retrieved from [Link]
-
Stacpoole, P. W. (n.d.). Pangamic Acid (`Vitamin Β15'). Karger Publishers. Retrieved from [Link]
-
MedicineNet. (n.d.). What Is this compound Good For? Pangamic Acid. Retrieved from [Link]
-
International Society for Orthomolecular Medicine. (n.d.). Pangamic Acid. Retrieved from [Link]
-
FDA. (n.d.). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. Retrieved from [Link]
-
RxList. (n.d.). Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from [Link]
-
PubMed. (n.d.). Studies on the chemical identity and biological functions of pangamic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101747224A - One-pot method for preparing alpha-acetamidocinnamic acid.
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2021). mefenamic acid determination in tablet formulations using a selective and accurate spectrophotometric. Retrieved from [Link]
-
Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N,N-dimethylamino acid esters. Reagents and conditions. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Pangamic acid (FDB001228). Retrieved from [Link]
-
MDPI. (2022). Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity. Retrieved from [Link]
-
ResearchGate. (2017). Hello!I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase?. Retrieved from [Link]
-
PubMed Central. (n.d.). Methods for Hydroxamic Acid Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]
-
Organic Syntheses. (1985). ESTERIFICATION OF CARBOXYLIC ACIDS WITH DICYCLOHEXYLCARBODIIMIDE/4-DIMETHYLAMINOPYRIDINE: tert-BUTYL ETHYL FUMARATE. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
-
National Institutes of Health. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of N, N-Dimethylglycine (DMG) addition to the IVC medium. Retrieved from [Link]
-
VetriScience Laboratories. (n.d.). Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. Retrieved from [Link]
-
ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. Retrieved from [Link]
-
ResearchGate. (2024). Benzohydroxamic acid derivatives: Structure-activity relationships in the malachite flotation. Retrieved from [Link]
-
AquaEnergy Expo. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved from [Link]
- Google Patents. (n.d.). US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).
-
MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
-
GOV.UK. (n.d.). Vitamin B12 - A review of analytical methods for use in food. Retrieved from [Link]
-
LifeNet Health. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]
-
MDPI. (n.d.). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Retrieved from [Link]
-
American Chemical Society. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. Retrieved from [Link]
-
YouTube. (2022). Synthesis of Esters Via Steglich Esterification in Acetonitrile. Retrieved from [Link]
Sources
- 1. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 4. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isom.ca [isom.ca]
- 6. The effect of this compound (pangamic acid) on clinical symptoms and humoral disorders in coronary atherosclerosis [journal.hep.com.cn]
- 7. scribd.com [scribd.com]
- 8. What Is this compound Good For? Pangamic Acid [medicinenet.com]
- 9. mdpi.com [mdpi.com]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity | MDPI [mdpi.com]
- 16. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 17. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 20. mdpi.com [mdpi.com]
- 21. kosheeka.com [kosheeka.com]
Application Notes & Protocols: A Scientific Approach to the Isolation and Characterization of Postulated "Pangamic Acid" from Natural Sources
DISCLAIMER: The scientific community does not recognize "Pangamic Acid," also marketed as "Vitamin B15," as a vitamin or a compound with a single, verifiable chemical identity.[1][2][3] The U.S. Food and Drug Administration (FDA) considers pangamic acid products unsafe, stating its chemical structure has not been definitively determined and no scientific evidence supports its nutritional properties.[2] Preparations sold as "pangamic acid" have been found to contain various substances, some with potential safety concerns.[1][4]
This document is intended for research and drug development professionals. It does not endorse the use of "pangamic acid." Instead, it provides a scientifically rigorous, hypothetical framework for isolating and purifying a compound based on the originally postulated chemical structure of pangamic acid (6-O-(N,N-dimethylglycinyl)-D-gluconic acid).[1] The protocols herein are generalized for the isolation of water-soluble small molecules from complex natural matrices and emphasize the critical importance of definitive structural characterization.
Introduction: The "Pangamic Acid" Enigma
First reported by Ernst T. Krebs, Sr., and E.T. Krebs, Jr., in 1951, "pangamic acid" was purportedly isolated from apricot kernels and described as a universally occurring compound in seeds.[1][5] It was designated "this compound" and promoted for a wide range of therapeutic uses.[6][7] However, subsequent scientific scrutiny has failed to validate these claims. The original methods of isolation and synthesis have not been reproducible, and the identity of "pangamic acid" remains a subject of significant controversy.[1]
Analysis of commercial products labeled "pangamic acid" has revealed a startling lack of consistency, with formulations containing everything from calcium gluconate and dimethylglycine mixtures to diisopropylamine dichloroacetate (DIPA) or simply inert lactose.[1][4] This ambiguity makes any discussion of its isolation a purely theoretical exercise. The challenge is not merely isolating a known compound but rather searching for a molecule whose very existence is unproven.
This guide, therefore, takes an investigative approach. It outlines the modern analytical workflow that a researcher would employ to systematically extract, purify, and, most importantly, identify a compound from a natural source that matches the physicochemical properties historically attributed to pangamic acid.
Postulated Physicochemical Properties and Target Profile
To design a logical extraction and purification strategy, we must first define the target. Our protocol will be based on the most cited chemical structure for pangamic acid, 6-O-(N,N-dimethylglycinyl)-D-gluconic acid, and its reported properties.[1][8]
| Property | Value / Description | Rationale for Protocol Design |
| IUPAC Name | 6-O-(N,N-dimethylglycinyl)-D-gluconic acid | The structure contains a carboxylic acid, an ester, and a tertiary amine, suggesting pH-dependent charge states ideal for ion-exchange chromatography. |
| Chemical Formula | C₁₀H₁₉NO₈ | Provides the basis for exact mass determination via Mass Spectrometry.[1] |
| Molar Mass | 281.261 g·mol⁻¹ | A key parameter for identification and quantification.[1] |
| Solubility | Reported as a white, crystalline compound soluble in water and insoluble in nonpolar organic solvents.[8] | This is the cornerstone of the entire strategy, dictating an initial aqueous extraction followed by precipitation with organic solvents. |
| Potential Natural Sources | Apricot kernels, rice bran, brewer's yeast, corn, rice.[5][8] | These materials are rich in lipids and proteins, requiring pre-extraction and clarification steps. |
Generalized Isolation and Purification Workflow
The following protocols are designed as a logical, multi-stage process to isolate a water-soluble, polar compound from a lipid-rich natural source, such as rice bran or apricot kernels.
Caption: Overall workflow for the isolation and characterization of the target compound.
Protocol: Sample Preparation and Defatting
Rationale: Natural sources like rice bran are high in lipids, which can interfere with the extraction of polar compounds and contaminate subsequent chromatographic steps. A defatting step using a nonpolar solvent is crucial for an effective and clean extraction.[9]
-
Homogenization: Weigh 500 g of the source material (e.g., rice bran). Grind into a fine powder using a high-speed blender or mill to maximize surface area for extraction.
-
Soxhlet Extraction (Defatting): Place the powdered material into a large cellulose thimble and load it into a Soxhlet extractor.
-
Solvent Extraction: Extract with n-hexane for 8-12 hours, or until the solvent running through the siphon is clear. This removes the bulk of the lipids.
-
Drying: Carefully remove the defatted material from the thimble and spread it on a tray. Allow it to air-dry in a fume hood overnight to ensure complete removal of residual hexane.
Protocol: Aqueous Extraction and Clarification
Rationale: Based on its high polarity and water solubility, the target compound is extracted using an aqueous solution.[8] A slightly acidic pH is used to potentially improve the stability of the ester linkage, as many vitamins are more stable under acidic than alkaline conditions.[10][11] Activated charcoal is an effective agent for removing pigments and other hydrophobic impurities.[12]
-
Extraction: Suspend the 500 g of dry, defatted powder in 5 L of deionized water, adjusted to pH 5.0 with dilute acetic acid.
-
Incubation: Stir the slurry vigorously at 40°C for 4 hours using an overhead stirrer.
-
Initial Separation: Centrifuge the mixture at 5,000 x g for 20 minutes to pellet the solid biomass. Decant and collect the supernatant.
-
Clarification: To the collected supernatant, add 50 g (approx. 1% w/v) of activated charcoal. Stir at room temperature for 30 minutes.
-
Final Filtration: Remove the charcoal and any remaining fine particulates by vacuum filtration through a pad of Celite®. The resulting filtrate should be clear and significantly less colored.
Protocol: Solvent Precipitation
Rationale: This step exploits the target compound's insolubility in less polar organic solvents.[8] By adding a large volume of cold ethanol, the polarity of the solvent is drastically reduced, causing the highly polar target compound to precipitate while many other water-soluble impurities may remain in solution. This is a classic and effective method for concentrating polar compounds from an aqueous extract.[12]
-
Concentration: Reduce the volume of the clarified extract to approximately 500 mL using a rotary evaporator under reduced pressure (bath temperature < 50°C).
-
Precipitation: Place the concentrated extract in an ice bath. Slowly add 2.5 L (5 volumes) of ice-cold 95% ethanol while stirring continuously.
-
Incubation: Allow the mixture to stand at 4°C for at least 12 hours to ensure complete precipitation.
-
Collection: Collect the resulting white/off-white precipitate by centrifugation (5,000 x g for 15 minutes) or vacuum filtration.
-
Drying: Wash the precipitate sparingly with cold ethanol and then dry under vacuum to yield the crude extract.
Advanced Purification via Chromatography
The crude extract is a complex mixture. High-resolution chromatographic techniques are mandatory to achieve the purity required for structural analysis and biological testing.
Methodology: Ion-Exchange Chromatography (IEX)
Rationale: The postulated structure of pangamic acid is amphoteric, possessing a negatively charged carboxylic acid group and a positively chargeable tertiary amine. This makes IEX an ideal purification step. A two-step process using both anion and cation exchangers can be highly effective.
-
Anion Exchange:
-
Column: DEAE-Sepharose or similar weak anion exchanger.
-
Equilibration: Equilibrate the column with a low-ionic-strength buffer at a pH where the target is negatively charged (e.g., 20 mM Tris-HCl, pH 8.0).
-
Loading & Elution: Dissolve the crude extract in the equilibration buffer and load it onto the column. Elute with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). The carboxylic acid group will bind to the column, and elution will occur based on charge density.
-
-
Cation Exchange:
-
Column: CM-Sepharose or similar weak cation exchanger.
-
Equilibration: Equilibrate with a low-ionic-strength buffer at a pH where the target is positively charged (e.g., 20 mM Sodium Acetate, pH 4.5).
-
Loading & Elution: Load the active fractions from the anion exchange step (after buffer exchange) and elute with a salt gradient. The tertiary amine will bind to the column.
-
Protocol: Reversed-Phase HPLC (RP-HPLC)
Rationale: RP-HPLC is the gold standard for the final purification and analytical quantification of B vitamins and other small polar molecules.[13][14] It separates compounds based on their hydrophobicity.
| Parameter | Condition | Justification |
| Column | C18, 5 µm, 4.6 x 250 mm (analytical) or larger (preparative) | C18 is a versatile stationary phase providing good retention for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting compounds from the C18 column. |
| Gradient | 5% to 40% B over 30 minutes | A shallow gradient is necessary to resolve compounds with similar polarities. |
| Flow Rate | 1.0 mL/min (analytical) | Standard flow rate for a 4.6 mm ID column. |
| Detection | Diode Array Detector (DAD) at 210 nm & 254 nm | The ester carbonyl group should have some UV absorbance at low wavelengths. Scanning multiple wavelengths helps identify pure peaks. |
| Injection Volume | 20 µL | Standard volume for analytical scale. |
The Self-Validating System: Definitive Structural Characterization
This is the most critical stage. Any fraction isolated through the above protocol cannot be labeled "pangamic acid" without rigorous and unequivocal structural identification. The failure to perform and publish such characterization is the primary reason for the historical controversy.
Caption: The logical problem of validating the identity of "pangamic acid".
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is essential for determining the molecular weight with high accuracy. The purified fraction should be analyzed to confirm if its mass matches the theoretical mass of C₁₀H₁₉NO₈ (281.1138 Da for the [M+H]⁺ ion). Fragmentation patterns (MS/MS) can further help in confirming the structure by showing losses of dimethylglycine or parts of the gluconic acid moiety.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR spectra will reveal the exact arrangement of atoms and their connectivity. For a compound to be confirmed as 6-O-(N,N-dimethylglycinyl)-D-gluconic acid, the spectra must be fully assigned and match the proposed structure without any ambiguity. It was NMR that previously identified a commercial "pangamic acid" sample as simple lactose.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This will confirm the presence of key functional groups predicted by the structure, such as hydroxyl (-OH), carboxylic acid (C=O), and ester (C=O) stretches.
Conclusion for the Senior Scientist
The isolation of "pangamic acid" from natural sources is not a routine task but an investigative challenge fraught with historical and scientific controversy. The protocols detailed here provide a robust and logical framework for approaching this problem. They are built on established principles of natural product chemistry, from initial extraction to high-resolution purification.
However, the most critical takeaway for any researcher, scientist, or drug development professional is that the purification workflow is incomplete without rigorous, multi-platform structural characterization. The burden of proof lies in demonstrating, with verifiable and reproducible data from NMR and MS, that a purified compound matches the postulated structure of 6-O-(N,N-dimethylglycinyl)-D-gluconic acid. Without this definitive evidence, any isolated substance remains an unknown, and the term "pangamic acid" remains scientifically untenable.
References
-
Cott, A. (n.d.). Pangamic Acid. International Society for Orthomolecular Medicine. Retrieved from [Link]
-
Stacpoole, P.W. (1976). Pangamic Acid (this compound). Karger Publishers. Retrieved from [Link]
-
Semmelweis University. (n.d.). CHROMATOGRAPHIC DETERMINATION OF VITAMINS. Retrieved from [Link]
-
FSU & National High Magnetic Field Laboratory. (n.d.). Pangamic Acid (this compound). Molecular Expressions. Retrieved from [Link]
-
Wikipedia. (n.d.). Pangamic acid. Retrieved from [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
Rasool, M. H., et al. (2012). ISOLATION AND CHARACTERIZATION OF GYMNEMIC ACID FROM INDIGENOUS GYMNEMA SYLVESTRE. The Journal of Animal & Plant Sciences. Retrieved from [Link]
-
Pisoschi, A. M., et al. (2018). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Retrieved from [Link]
-
vital.ly. (n.d.). Pangamic acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). pangamic acid. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. Retrieved from [Link]
-
Gruner, E., et al. (1999). Studies on the chemical identity and biological functions of pangamic acid. PubMed. Retrieved from [Link]
-
Ostrowska, J., et al. (2023). Development and Optimization of Chromatographic Conditions for the Determination of Selected B Vitamins in Pharmaceutical Products. MDPI. Retrieved from [Link]
-
Fan, R., et al. (2018). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PubMed Central. Retrieved from [Link]
-
Cieślik, E., & Gębusia, A. (2012). Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15. PubMed. Retrieved from [Link]
-
Moreno, P., & Salvado, V. (2000). Chromatographic Determination of Vitamins in Foods. ResearchGate. Retrieved from [Link]
-
Rass Biosolution. (n.d.). analytical methods for b-complex detection. Retrieved from [Link]
-
GOV.UK. (n.d.). Vitamin B12 - A review of analytical methods for use in food. Retrieved from [Link]
-
ChC, A. (2024). B Vitamins Quantified Using HPLC. LCGC International. Retrieved from [Link]
- Pik, K. Y., et al. (1975). Method of producing calcium pangamate. Google Patents.
-
Agilent. (2024). Determination of Vitamin B1, B2, B3, B5, and B6 in Infant Formula. Retrieved from [Link]
-
Popa, D., et al. (2019). Percentages of vitamins degradation in acid and basic solutions. ResearchGate. Retrieved from [Link]
-
Mohajartaheri, M., et al. (2022). Overview of the major known thiamine degradation processes. ResearchGate. Retrieved from [Link]
Sources
- 1. Pangamic acid - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. Critical evaluation of the current studies on pangamic acid--vitamin B15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isom.ca [isom.ca]
- 6. Molecular Expressions: The Vitamin Collection - Pangamic Acid (this compound) [micro.magnet.fsu.edu]
- 7. Pangamic acid | vital.ly [vital.ly]
- 8. karger.com [karger.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US3907869A - Method of producing calcium pangamate - Google Patents [patents.google.com]
- 13. Development and Optimization of Chromatographic Conditions for the Determination of Selected B Vitamins in Pharmaceutical Products [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
methods for assessing the purity of pangamic acid compounds
Commencing Initial Research
I'm starting with broad Google searches to understand pangamic acid's chemical nature and composition claims. I'm also hunting for any standardized purity assessment methods that might exist.
Outlining the Assessment Approach
I've moved on to examining analytical techniques for pangamic acid purity. I'm focusing on methods like HPLC, GC-MS, NMR, and titration, while seeking authoritative sources such as pharmacopeias. I'm aiming to synthesize this information into a multi-method assessment, explaining the reasoning behind combining techniques.
Planning Application Note Structure
I'm now outlining the application note's structure. It'll start with an introduction to pangamic acid and purity's importance. Then, I'll detail the analytical methods' protocols step-by-step, including sample prep, instrument settings, and data analysis. I'll include data tables (impurities, method performance), along with workflow diagrams using Graphviz. I'm focusing on a logical, easy-to-follow flow.
Defining the Compound's Scope
I'm now grappling with the fundamental challenge: "pangamic acid" isn't a defined substance. My research indicates it's a catch-all term, and I need to determine the specific intended compound or mixture before I can outline a purity assessment protocol. This lack of standardization is proving to be a critical hurdle in formulating useful instructions.
Reframing the Objective
I've hit a major roadblock. "Pangamic acid" isn't a single substance, but a label. My research reveals this vagueness makes a standard purity assessment protocol impossible. Now, I must shift gears. Instead of a single protocol, I'm now aiming for a framework. This framework will detail how to characterize and quantify the components within any sample marketed as "pangamic acid" or "Vitamin B15."
Structuring the Framework
I've been mapping out the analytical approach. Given the varied composition of "pangamic acid" products, I'm focusing on a multi-step workflow. This will use a combination of techniques to identify and quantify the components. I'm thinking of a Graphviz diagram to visually represent the decision-making process for analyzing an unknown sample. The introduction section is almost fully drafted now too.
Outlining the Application Note
I'm now writing an application note and protocol. It's becoming clear that I must address the non-standardized nature of "pangamic acid." The lack of a single chemical identity means I can't provide a single purity assessment. Instead, my note will be a framework detailing how to characterize and quantify components in a sample, including a workflow using techniques like LC-MS/MS and NMR for identifying and quantifying the constituents.
Developing the Application Note
I'm now integrating the analytical workflow and techniques into a cohesive application note. The introduction is drafted, clarifying the non-standardized nature of "pangamic acid." I'm detailing techniques for identifying and quantifying potential components: LC-MS/MS and NMR for the theoretical ester, and HPLC/GC-MS/Titration for DMG. I'm also addressing gluconic acid/salts with HPLC-RI/PAD, enzymatic assays, and ICP-MS for quantification.
Constructing a Comprehensive Framework
I'm now formulating a detailed application note, adapting to the "pangamic acid" challenge. I'm building a multi-technique analytical approach to characterize and quantify the components within a sample, given the lack of standardization. I'm focusing on methods for identifying and quantifying DMG, gluconic acid and its salts, and the elusive "theoretical ester," plus potential impurities. A clear workflow, visualized with a Graphviz diagram, is underway to guide sample analysis.
Constructing the Analytical Framework
I'm now revising the application note's structure. It's imperative that I acknowledge "pangamic acid's" lack of a standard identity. I'll reframe the goal, so I must outline a multi-technique framework, focusing on identifying and quantifying all components like DMG and its salts. I'm building a multi-step analytical workflow with a Graphviz diagram. I'm focusing on methods for the esters, and other common ingredients, like lactose.
experimental design for studying the ergogenic effects of pangamic acid
Application Note & Protocols
A Framework for the Scientific Investigation of the Ergogenic Properties of Pangamic Acid ("Vitamin B15")
Abstract and Introduction
Pangamic acid, often marketed as "this compound," is a compound with a controversial history, lauded by some for its ergogenic and health benefits, yet scrutinized by regulatory bodies for its lack of consistent chemical identity and unproven claims.[1][2] First isolated from apricot kernels, pangamic acid is not a true vitamin, as there is no evidence it is a nutrient required by the human body.[1][3] The term "pangamic acid" itself is ambiguous, with commercial preparations found to contain a variety of substances, from the originally described D-gluconodimethyl aminoacetic acid to mixtures of glycine, calcium gluconate, and diisopropylammonium dichloroacetate (DIPA).[3][4][5] This lack of standardization presents a fundamental challenge to scientific investigation.
Despite the controversy, claims persist that pangamic acid enhances athletic performance by improving oxygen utilization, reducing lactate accumulation, and acting as an antioxidant.[6][7] These purported benefits are often attributed to several hypothetical mechanisms, including participation in cellular respiration and methyl donation processes.[8][9]
This document provides a rigorous experimental framework for researchers seeking to scientifically evaluate the ergogenic effects of pangamic acid. It emphasizes the critical importance of test article characterization and outlines detailed, validated protocols for both preclinical and clinical studies. The objective is to provide a self-validating system to generate reproducible and defensible data on a substance for which high-quality scientific evidence is scarce.[3][10]
Purported Mechanisms of Action
The proposed ergogenic effects of pangamic acid are thought to stem from its influence on cellular metabolism. Key hypotheses include enhanced oxygen efficiency, antioxidant activity, and its role as a methyl group donor, which may collectively contribute to reduced fatigue and improved physical endurance.[9][11][12]
Caption: Hypothesized mechanisms of pangamic acid's ergogenic effects.
Critical Prerequisite: Test Article Characterization
Before commencing any biological studies, the identity, purity, and stability of the pangamic acid formulation must be unequivocally established. Given the historical inconsistencies, this step is paramount for the validity of the entire research program.
| Parameter | Method | Rationale |
| Identity Confirmation | High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) | To confirm the molecular weight and structure of the primary compound(s) and compare against a reference standard if available. |
| Purity Analysis | HPLC with a UV or Diode Array Detector; Quantitative NMR (qNMR) | To determine the percentage of the active compound and identify/quantify any impurities. |
| Contaminant Screening | Inductively Coupled Plasma Mass Spectrometry (ICP-MS); Gas Chromatography-MS (GC-MS) | To screen for heavy metals and residual solvents that could confound results or pose safety risks.[1][4] |
| Stability Assessment | Forced degradation studies under various conditions (heat, light, humidity) | To establish the shelf-life and appropriate storage conditions for the test article. |
Preclinical (Animal Model) Experimental Design
Animal models provide a controlled environment to investigate the physiological effects and safety profile of the test article before human trials. Rodent models are well-suited for endurance and strength testing.
Experimental Workflow Overview
A typical preclinical study follows a structured workflow from animal acclimatization to data analysis. This ensures consistency and minimizes confounding variables.
Caption: Standard workflow for a preclinical ergogenic study.
Protocol: Rodent Forced Swim Test (Endurance)
Objective: To measure swimming endurance time as a proxy for aerobic capacity and fatigue resistance.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Cylindrical water tank (45 cm height, 30 cm diameter)
-
Water maintained at 30-32°C
-
Data acquisition system/stopwatch
Procedure:
-
Acclimatization: For 2 days prior to the main test, place each rat in the water tank for 5 minutes to acclimate them to the environment.
-
Dosing: Administer the test article (pangamic acid formulation) or vehicle control via oral gavage 60 minutes before the test.
-
Test Initiation: Gently place the rat into the water tank. The water level should be deep enough (e.g., 30 cm) to prevent the rat from touching the bottom with its tail or paws.
-
Endpoint: The test is concluded when the rat ceases struggling and remains floating motionless for a continuous 10-second period.
-
Recording: Record the total time from placement in the water to the endpoint.
-
Post-Test: Immediately after the test, remove the rat, dry it with a towel, and place it in a heated recovery cage.
-
Data Analysis: Compare the mean swim times between the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
Protocol: Biochemical Analysis of Tissues
Objective: To measure key metabolic and oxidative stress markers in blood and tissue samples.
Procedure:
-
Sample Collection: Immediately following euthanasia, collect trunk blood into EDTA and serum separator tubes. Rapidly excise and freeze tissues (e.g., gastrocnemius muscle, liver) in liquid nitrogen.
-
Blood Lactate: Measure lactate concentration in whole blood or plasma using a commercially available enzymatic assay kit.
-
Muscle & Liver Glycogen: Quantify glycogen content by hydrolyzing the tissue with acid and measuring the resulting glucose concentration.
-
Oxidative Stress Markers: In tissue homogenates, measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).
-
Data Presentation:
| Parameter | Vehicle Control | Low Dose PA | High Dose PA | Positive Control |
| Blood Lactate (mmol/L) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Muscle Glycogen (mg/g) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Liver MDA (nmol/mg protein) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Muscle SOD (U/mg protein) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Clinical (Human Trial) Experimental Design
Human trials are essential to determine if the effects observed in animal models translate to humans. A rigorous, ethically sound design is non-negotiable.
Study Design: Randomized, Double-Blind, Placebo-Controlled Crossover
This design is the gold standard for nutritional supplement trials. Each participant acts as their own control, which minimizes inter-individual variability and increases statistical power.
Caption: Crossover design for a human ergogenic aid trial.
Participant Selection Criteria
| Inclusion Criteria | Exclusion Criteria |
| Healthy, recreationally active males and females | History of cardiovascular, metabolic, or kidney disease[3] |
| Age 18-40 years | Use of other ergogenic aids or supplements |
| VO2 Max between 40-55 ml/kg/min | Smokers |
| Provide written informed consent | Pregnant or breastfeeding[4][13] |
| Willing to maintain normal diet and exercise habits | Allergy to any component of the test article |
Protocol: Maximal Oxygen Uptake (VO2 Max) Test
Objective: To determine the maximum rate of oxygen consumption during incremental exercise, the gold standard measure of cardiorespiratory fitness.
Materials:
-
Calibrated treadmill or cycle ergometer
-
Metabolic cart for breath-by-breath gas analysis
-
Heart rate monitor
-
Rating of Perceived Exertion (RPE) scale (e.g., Borg 6-20)
Procedure:
-
Preparation: Participants should avoid strenuous exercise, caffeine, and heavy meals for 24, 12, and 4 hours prior to the test, respectively.
-
Warm-up: Begin with a 5-10 minute warm-up at a low intensity.
-
Incremental Protocol:
-
Treadmill (example): Start at a comfortable speed (e.g., 5.0 mph). Increase the grade by 2% every 2 minutes.
-
Cycle Ergometer (example): Start at 50 Watts. Increase the resistance by 25 Watts every 2 minutes, maintaining a cadence of 70-80 RPM.
-
-
Data Collection: Continuously measure oxygen uptake (VO2), carbon dioxide production (VCO2), heart rate, and respiratory exchange ratio (RER). Record RPE every 2 minutes.
-
Test Termination: The test is terminated when the participant reaches volitional exhaustion or when objective criteria are met (e.g., RER > 1.15, plateau in VO2 despite increased workload, heart rate within 10 bpm of age-predicted max).
-
Cool-down: Perform a 5-minute active cool-down at low intensity.
-
Data Analysis: VO2 max is determined as the highest 30-second average VO2 value achieved during the test. Compare VO2 max values between the pangamic acid and placebo conditions using a paired t-test.
Protocol: Blood Biomarker Analysis
Objective: To assess metabolic stress and muscle damage markers pre- and post-exercise.
Procedure:
-
Blood Draws: Collect venous blood samples at baseline (pre-supplementation), and before and immediately after the final exercise test in each phase.
-
Analytes:
-
Analysis: Use automated clinical analyzers for standardized and rapid results. Compare changes from pre- to post-exercise between the pangamic acid and placebo conditions.
Conclusion
The study of pangamic acid as a potential ergogenic aid is hampered by a history of ambiguity and a lack of rigorous scientific validation.[1][10] The experimental designs outlined in this document provide a comprehensive and scientifically sound pathway for researchers to generate reliable data. The foundational step of unequivocally identifying the test article cannot be overstated. By employing controlled, blinded, and validated methodologies in both preclinical and clinical settings, the scientific community can begin to build a clear and evidence-based understanding of whether pangamic acid, in any of its forms, truly possesses ergogenic properties.
References
- Mister-Blister. (2025). Pangamic acid (this compound): sports endurance and protection of body cells.
- TJ Supply. (n.d.). The Benefits of this compound.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boost Your Health with Pangamic Acid: Find the Best Manufacturer for this compound Supplements.
- International Society for Orthomolecular Medicine. (n.d.). Pangamic Acid.
- Wikipedia. (n.d.). Pangamic acid.
- Herbert, V. (n.d.).
- MedicineNet. (n.d.). What Is this compound Good For? Pangamic Acid.
- WebMD. (n.d.). Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- Caring Sunshine. (n.d.). Ingredient: Pangamic Acid.
- RxList. (n.d.). Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions.
- Karger Publishers. (n.d.). Pangamic Acid ('Vitamin Β15').
- PubMed. (n.d.). Studies on the chemical identity and biological functions of pangamic acid.
- vital.ly. (n.d.). Pangamic acid.
- PubMed. (1977). Pangamic acid ('this compound'). A review.
Sources
- 1. Pangamic acid - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 4. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. What Is this compound Good For? Pangamic Acid [medicinenet.com]
- 8. tjsupply.com [tjsupply.com]
- 9. isom.ca [isom.ca]
- 10. Pangamic acid ('this compound'). A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. isom.ca [isom.ca]
- 12. karger.com [karger.com]
- 13. Pangamic acid | vital.ly [vital.ly]
Troubleshooting & Optimization
Technical Support Center: Pangamic Acid (Vitamin B15) Synthesis and Purification
From the desk of the Senior Application Scientist
Welcome to the technical support guide for pangamic acid, also known as Vitamin B15. This document is designed for researchers, chemists, and drug development professionals who may be tasked with synthesizing, purifying, or analyzing substances marketed as pangamic acid.
A critical first point of understanding is that "pangamic acid" is not a universally recognized or chemically defined substance. The term has been applied to various formulations, most commonly a mixture of D-gluconic acid and N,N-dimethylglycine (DMG), or sometimes an ester of these two compounds. This guide, therefore, addresses the challenges inherent in working with such an ill-defined substance by focusing on the synthesis, purification, and analysis of its potential components.
Part 1: Frequently Asked Questions (FAQs)
Q1: What exactly is the chemical structure of pangamic acid?
A1: There is no single, universally accepted chemical structure for pangamic acid. Historically, the name has been associated with the ester of D-gluconic acid and N,N-dimethylglycine. However, commercial preparations sold as "this compound" are often found to be simple physical mixtures of these two compounds, or even other substances entirely. Therefore, any experimental work must begin with the assumption that the target is a mixture, and the primary goal is the characterization of its components.
Q2: Why is pangamic acid not recognized as a vitamin?
A2: The scientific community does not recognize pangamic acid as a vitamin because it does not meet the required criteria. A vitamin is an organic compound that is an essential nutrient required in small quantities that an organism cannot synthesize on its own. There is no conclusive evidence that pangamic acid is essential for human health or that its deficiency leads to a specific disease.
Q3: What are the primary challenges in working with "pangamic acid"?
A3: The primary challenges stem from its undefined nature:
-
Synthesis: Synthesizing a specific ester of D-gluconic acid and DMG is challenging due to the multiple hydroxyl groups on the gluconic acid, which can lead to a mixture of products. Direct esterification is often inefficient.
-
Purification: Separating the ester from unreacted starting materials and side products is difficult. If dealing with a commercial mixture, you are essentially purifying a formulation of unknown composition.
-
Analysis: Without a certified reference standard, it is impossible to definitively identify "pangamic acid." The analytical goal shifts to identifying and quantifying the individual components of the mixture.
Q4: What are the expected degradation pathways for the components?
A4: D-gluconic acid is relatively stable but can form gluconolactones in solution, which can complicate analysis. N,N-dimethylglycine is also stable. If an ester linkage is present, it is susceptible to hydrolysis, especially under acidic or basic conditions, which would break it down into its constituent gluconic acid and DMG.
Part 2: Troubleshooting Synthesis of Potential Components
The synthesis of a defined pangamic acid ester is complex. A more practical approach for a researcher is to synthesize the individual components, D-gluconic acid and N,N-dimethylglycine, to serve as reference standards for the analysis of commercial "pangamic acid" products.
Workflow for Analysis of a "Pangamic Acid" Sample
stability issues of pangamic acid in aqueous solutions for cell culture
A Guide for Researchers on Ensuring Stability in Aqueous Solutions for Cell Culture Applications
Disclaimer: The substance commonly referred to as Pangamic Acid or "Vitamin B15" is not a scientifically recognized vitamin and its composition can be variable[1]. This guide pertains to the chemical entity 6-O-(N,N-dimethylglycinyl)-D-gluconic acid[1][2], often associated with this name. The information provided is for research purposes only. The U.S. FDA has raised concerns about the safety and purported nutritional properties of products labeled as pangamic acid[1].
Introduction
Pangamic acid, chemically identified as an ester of D-gluconic acid and dimethylglycine, has been explored in various biological systems. Researchers utilizing this compound in aqueous solutions, particularly for cell culture, often face significant challenges with stability and reproducibility. The primary issue stems from the compound's ester linkage, which is highly susceptible to hydrolysis. This guide provides in-depth technical information, troubleshooting protocols, and best practices to mitigate stability issues and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is pangamic acid and what is its primary point of instability?
Pangamic acid is D-gluconodimethylaminoacetic acid[3]. Its structure contains an ester bond linking a dimethylglycine group to gluconic acid[1][2]. This ester linkage is the molecule's main vulnerability in aqueous solutions. It is prone to hydrolysis, a chemical reaction where water breaks the bond, degrading the parent molecule into its constituent parts: gluconic acid and dimethylglycine[4][5]. This degradation is irreversible and results in a loss of the compound's intended biological activity.
Q2: What are the key factors that accelerate the degradation of pangamic acid in my cell culture medium?
The rate of hydrolysis is significantly influenced by several factors common in cell culture environments:
-
pH: The stability of ester bonds is highly pH-dependent. Both acidic (pH < 6.0) and alkaline (pH > 8.0) conditions can catalyze hydrolysis[5][6]. Cell culture media are typically buffered around a physiological pH of 7.2-7.4, but metabolic activity of cells can cause pH shifts.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis[7]. Storing stock solutions at room temperature or incubating pangamic acid-supplemented media for extended periods at 37°C will accelerate its degradation.
-
Storage Time: The longer pangamic acid remains in an aqueous solution, the more degradation will occur. It is crucial to understand that even under ideal conditions, aqueous solutions of pangamic acid have a limited shelf-life.
Q3: What are the ideal storage conditions for pangamic acid powder and aqueous stock solutions?
-
Powder (Solid Form): Pangamic acid as a dry powder should be stored in a tightly sealed container in a cool, dry, and dark place[8]. Desiccating conditions are recommended to prevent moisture absorption, which can initiate hydrolysis even in the solid state.
-
Aqueous Stock Solutions: The preparation of stable, concentrated stock solutions is challenging. If a stock solution must be prepared, it should be made at a high concentration in a buffered solution at the pH of maximum stability (if known, otherwise neutral pH) and stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. The stability of polyamic acid solutions, which also contain hydrolytically sensitive bonds, is significantly enhanced at lower temperatures, with minimal degradation observed at -18°C[7].
Q4: Are there any visible signs of pangamic acid degradation?
Unfortunately, the hydrolytic degradation of pangamic acid into gluconic acid and dimethylglycine does not typically produce a visible precipitate or color change. The only reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[9][10]. An intact solution will show a single peak corresponding to pangamic acid, whereas a degraded sample will show additional peaks for the breakdown products.
Section 2: In-Depth Troubleshooting Guides
This section addresses common problems encountered by researchers and provides a logical workflow for diagnosing and solving them.
Problem: Inconsistent or Non-Reproducible Experimental Results
You observe high variability between experiments or a gradual loss of the expected biological effect when using pangamic acid.
Causality: This is the most common symptom of compound instability. If the pangamic acid degrades between the time it is added to the medium and the experimental endpoint, the effective concentration of the active compound will be inconsistent, leading to unreliable data.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent results with pangamic acid.
Section 3: Best Practices & Experimental Protocols
Adherence to rigorous preparation and handling protocols is critical for success.
Protocol 3.1: Preparation of Pangamic Acid Stock Solution
This protocol minimizes initial degradation but does not eliminate the inherent instability in aqueous solution.
-
Pre-Requisites: Use sterile, nuclease-free water and a sterile buffer (e.g., Phosphate-Buffered Saline, PBS), pH adjusted to 7.2-7.4. All equipment must be sterile.
-
Calculation: Determine the mass of pangamic acid powder required to achieve a desired high concentration (e.g., 100 mM). Preparing a concentrated stock minimizes the volume added to the cell culture medium, reducing potential solvent effects.
-
Weighing: Weigh the powder quickly in a sterile environment to minimize moisture absorption.
-
Solubilization: Add the appropriate volume of sterile PBS (pH 7.4) to the powder. Pangamic acid is generally water-soluble[3]. Vortex gently until fully dissolved. Do not heat the solution, as this will accelerate degradation.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting & Storage: Immediately dispense the stock solution into single-use, sterile microcentrifuge tubes. Store these aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 3.2: Recommended 'Just-in-Time' Dosing for Cell Culture
This is the most crucial procedure for ensuring a consistent effective concentration.
-
Thaw: Just before use, thaw a single aliquot of the frozen stock solution rapidly in a 37°C water bath[11].
-
Pre-warm Medium: Ensure your basal cell culture medium (e.g., DMEM + 10% FBS) is pre-warmed to 37°C[11][12].
-
Dilution: Dilute the thawed stock solution directly into the pre-warmed culture medium to achieve the final desired working concentration. Mix gently by swirling or pipetting.
-
Immediate Use: Add the pangamic acid-supplemented medium to your cells immediately. Do not prepare large batches of supplemented medium for use over several hours or days.
-
For Long-Term Experiments (>24 hours): If your experiment runs for multiple days, you must consider the degradation kinetics. The most rigorous approach is to replace the medium with freshly prepared pangamic acid-supplemented medium every 24 hours.
Section 4: Technical Summary & Data
Understanding the Degradation Pathway
The primary mechanism of instability is hydrolysis, which breaks the ester bond.
Caption: Hydrolytic degradation pathway of pangamic acid.
Table 1: Factors Influencing Pangamic Acid Stability in Aqueous Solutions
| Factor | Condition | Impact on Stability | Mitigation Strategy |
| pH | < 6.0 or > 8.0 | High degradation rate | Maintain pH at 7.2-7.4 using a robust buffer (e.g., HEPES). |
| Temperature | > 4°C | Increased degradation rate | Store stock solutions at -80°C. Minimize time at 37°C. |
| Time in Solution | > 12-24 hours | Significant degradation | Prepare solutions fresh from frozen aliquots immediately before use. |
| Moisture | (Solid Form) | Can initiate hydrolysis | Store powder under desiccating conditions in a tightly sealed container[8]. |
Section 5: Protocol for Stability Verification (HPLC)
For labs with analytical capabilities, verifying the stability of your compound is the ultimate quality control step.
-
Objective: To quantify the percentage of intact pangamic acid over time in a simulated cell culture environment.
-
Materials: HPLC system with a C18 reverse-phase column, mobile phase (e.g., acetonitrile/water with a modifier like formic or phosphoric acid), pangamic acid standard, cell culture medium.
-
Procedure: a. Prepare a pangamic acid-supplemented medium as described in Protocol 3.2. b. Immediately take a "Time 0" sample and inject it into the HPLC system to obtain a reference peak area for 100% intact compound. c. Incubate the remaining medium at 37°C in a 5% CO₂ incubator. d. At various time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots. e. Analyze each aliquot by HPLC under the same conditions.
-
Data Analysis: a. Identify the peak corresponding to pangamic acid based on the retention time from the "Time 0" sample. b. Observe the appearance of new peaks at different retention times, corresponding to degradation products. c. Calculate the percentage of remaining pangamic acid at each time point by comparing its peak area to the "Time 0" peak area.
-
Interpretation: This data will provide a stability profile of pangamic acid under your specific experimental conditions, allowing you to make informed decisions about dosing frequency and experimental design.
References
-
Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available from: [Link]
-
Pangamic Acid (Vitamin Β15). Karger Publishers. Available from: [Link]
-
Cas 11006-56-7, PANGAMIC ACID. LookChem. Available from: [Link]
-
Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors. MDPI. Available from: [Link]
-
b15 Pangamic Acid. Scribd. Available from: [Link]
-
Possible degradation pathway. (A) hydrolysis, (B) oxidation and (C) photolysis. ResearchGate. Available from: [Link]
-
Pangamic acid. Wikipedia. Available from: [Link]
-
Cell Growth Protocol for PANC1 cell line. UCSC Genome Browser. Available from: [Link]
-
Drug degradation pathways. Pharmacy 180. Available from: [Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins. Available from: [Link]
-
D-Gluconic acid, 6-ester with N,N-diisopropylglycine. PubChem. Available from: [Link]
-
Pangamic acid ("this compound"). PubMed. Available from: [Link]
-
Pangamic acid ('this compound'). A review. PubMed. Available from: [Link]
-
The chemistry of D‐gluconic acid derivatives. Part 1: Synthesis of 3,4;5,6‐di‐O‐isopropylidene‐D‐glucitol and 2,3. ResearchGate. Available from: [Link]
-
D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt. SIELC Technologies. Available from: [Link]
-
Cell Cultivation Handbook. Wako. Available from: [Link]
-
analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo. Available from: [Link]
-
Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PubMed Central. Available from: [Link]
-
Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI. Available from: [Link]
-
Pangamic acid. PubChem. Available from: [Link]
-
Pangamic acid (vitamin B-15), its nature, properties and production. Vopr Pitan. Available from: [Link]
-
analytical methods for b-complex detection. Rass Biosolution. Available from: [Link]
-
REACTIVE EXTRACTION OF GLUCONIC ACID USING TRI BUTYL PHOSPHATE IN 1- OCTANOL. IJNRD. Available from: [Link]
Sources
- 1. Pangamic acid - Wikipedia [en.wikipedia.org]
- 2. Pangamic acid | C10H19NO8 | CID 45934203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. scribd.com [scribd.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. rass-biosolution.com [rass-biosolution.com]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. nacalai.com [nacalai.com]
Technical Support Center: Overcoming Solubility Challenges of Pangamic Acid in Research
Introduction: Navigating the Ambiguity of "Pangamic Acid"
Welcome to the technical support guide for researchers working with pangamic acid, also marketed as "Vitamin B15". Before delving into solubility protocols, it is critical to address a foundational challenge in this area of research: the chemical identity of "pangamic acid" itself.
Unlike well-defined chemical standards, "pangamic acid" does not refer to a single, universally recognized molecular structure.[1][2] The term has been applied to various substances and mixtures since its introduction.[1][3] Commercial preparations sold under this name have been found to contain everything from the originally proposed ester of D-gluconic acid and dimethylglycine, to diisopropylammonium dichloroacetate (DIPA), or even just pharmacologically inert substances like lactose.[1]
This chemical ambiguity is the primary source of variability and challenges in research, especially concerning solubility. A product labeled "pangamic acid" from one supplier may have a completely different solubility profile from that of another, because they may be entirely different compounds.[1]
Our Core Recommendation: The first step in any experiment is to characterize your starting material . Do not assume its composition based on the label. This guide will provide troubleshooting strategies based on the most common chemical identities associated with "pangamic acid," primarily N,N-Dimethylglycine (DMG) and Diisopropylammonium dichloroacetate (DADA), as these are frequent components of commercial products.[2]
Part 1: Frequently Asked Questions (FAQs)
Q1: What exactly is Pangamic Acid (this compound)?
A1: The term "pangamic acid" or "this compound" is a trade name, not a scientifically recognized vitamin.[1][4] The originally described compound was 6-O-(N,N-dimethylglycinyl)-D-gluconic acid.[1] However, commercial products sold under this name are highly variable and may contain a mixture of compounds, including N,N-Dimethylglycine (DMG), diisopropylammonium dichloroacetate (DADA), calcium gluconate, or other substances.[2] This lack of a standard chemical identity is a major challenge for researchers.[2]
Q2: Why is my "pangamic acid" sample not dissolving in water as expected?
A2: The expected water solubility depends entirely on the actual chemical composition of your sample.[5][6][7]
-
If your sample is primarily Diisopropylammonium dichloroacetate (DADA): It should be easily soluble in water.[8][9][10] If you are facing issues, it might indicate poor sample purity or the presence of insoluble cutting agents.
-
If your sample is primarily N,N-Dimethylglycine (DMG): DMG is also known to be soluble in water.[11][12][13]
-
If your sample is the original ester or another derivative: These larger, ester-containing molecules may have intrinsically lower aqueous solubility compared to simple salts.
Inconsistent solubility between batches is the number one indicator that the chemical composition of your supply is changing.
Q3: What are the most common solvents to try first?
A3: For initial tests, begin with a range of common laboratory solvents. Based on the likely components:
-
Water: Both DMG and DADA are reported to be water-soluble.[8][9][12] This should be your first choice.
-
Ethanol: Both DMG and DADA are also soluble in ethanol.[8][12]
-
Methanol: DMG is reported as very soluble in methanol.[11][12]
-
DMSO: The hydrochloride salt of DMG is soluble in DMSO at approximately 10 mg/mL.[14] This is a good option for creating concentrated stock solutions for cell culture experiments, but be mindful of solvent effects on your system.
Part 2: Troubleshooting Guide for Solubility Issues
This section provides direct answers to common experimental problems.
Problem 1: My "pangamic acid" powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS).
Cause: This is often due to either the pH of the buffer being unfavorable for the specific compound in your sample or the compound having intrinsically low aqueous solubility. Molecules containing amine and carboxylic acid groups, like DMG, have pH-dependent solubility.[15]
Solution Workflow:
-
Verify Composition: Before extensive troubleshooting, have a high degree of confidence in what you are working with. If possible, obtain a certificate of analysis or perform analytical tests (e.g., NMR, LC-MS).
-
Attempt pH Adjustment:
-
For Amine-Containing Compounds (like DMG or DADA): These compounds are bases.[16][17] Decreasing the pH (making the solution more acidic) will protonate the amine group, forming a more soluble salt.[18][19]
-
Protocol:
-
Suspend your compound in deionized water.
-
While stirring, add 0.1 M HCl dropwise.
-
Monitor for dissolution. Many amine-containing compounds will dissolve as the pH drops below 7.
-
-
For Carboxylic Acid-Containing Compounds (like DMG): DMG is an amino acid derivative with both a basic amine group and an acidic carboxylic acid group.[13] To solubilize it by targeting the acid group, you would increase the pH.
-
Protocol:
-
Suspend the compound in deionized water.
-
While stirring, add 0.1 M NaOH dropwise.
-
The carboxylic acid group will be deprotonated to a carboxylate salt, which is typically much more water-soluble.[18]
-
-
Problem 2: I need to prepare a high-concentration stock solution (>50 mg/mL) for my experiments.
Cause: The intrinsic solubility limit of the compound in a single solvent may be lower than your target concentration.
Solution Workflow:
-
Co-Solvent Systems: Using a mixture of solvents is a powerful technique to increase the solubility of nonpolar or poorly soluble compounds.[20][21][22] Co-solvents work by reducing the polarity of water, making it a more favorable environment for the solute.[22]
-
Recommended Co-solvents: Ethanol, Propylene Glycol, and Polyethylene Glycols (PEGs) are common and generally have low toxicity.[21][23]
-
Protocol: Creating a 50/50 Water/Ethanol Stock:
-
Weigh out your "pangamic acid" compound.
-
Add half of the final desired volume as ethanol and vortex thoroughly.
-
Slowly add the remaining volume of deionized water while stirring.
-
If precipitation occurs, you may need to increase the proportion of the organic co-solvent.
-
-
Important: Always run a vehicle control in your experiments to ensure the co-solvent itself does not affect your results.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[24][25] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is much more water-soluble.[25][26][27]
-
Protocol: Screening for Complexation:
-
Prepare a saturated solution of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your buffer.
-
Add your "pangamic acid" compound to this solution and stir vigorously for several hours or overnight at room temperature.
-
Centrifuge the solution to pellet any undissolved compound.
-
Analyze the supernatant (e.g., by UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound and compare it to a control without cyclodextrin. An increased concentration indicates successful complexation.
-
-
Troubleshooting Logic Diagram
Here is a visual workflow to guide your decision-making process when encountering a solubility problem.
Caption: A decision tree for troubleshooting pangamic acid solubility.
Part 3: Data & Protocols
Table 1: Solubility Profile of Common "Pangamic Acid" Components
| Compound Name | Chemical Formula | Common Solvents | Notes & Citations |
| N,N-Dimethylglycine (DMG) | C₄H₉NO₂ | Water: Soluble[11][12]Methanol: Very Soluble[11][12]Ethanol: Soluble[12]DMSO: ~10 mg/mL (as HCl salt)[14] | Solubility is pH-dependent due to its amino acid structure.[15] |
| Diisopropylammonium Dichloroacetate (DADA) | C₈H₁₇Cl₂NO₂ | Water: Easily Soluble[8][10]Ethanol: Soluble[8][10]Chloroform: Soluble[8][10] | A salt that readily dissociates in polar solvents.[9] |
Protocol 1: Systematic Solubility Assessment Workflow
This protocol provides a structured approach to determining the best solvent system for your specific sample.
Materials:
-
Your "pangamic acid" sample
-
Calibrated microbalance
-
Small volume glass vials (e.g., 2 mL)
-
Vortex mixer
-
Solvents: Deionized Water, PBS (pH 7.4), 0.1 M HCl, 0.1 M NaOH, Ethanol, DMSO
-
Centrifuge
Procedure:
-
Preparation: Weigh 5 mg of your compound into six separate, labeled vials.
-
Initial Solvent Addition: Add 100 µL of each respective solvent to the vials (Water, PBS, HCl, NaOH, Ethanol, DMSO). This creates an initial high concentration test of 50 mg/mL.
-
Vortex & Observe: Vortex each vial vigorously for 60 seconds. Visually inspect for dissolution. Note any that dissolve completely.
-
Incremental Solubilization: For vials where the compound did not fully dissolve, add the same solvent in 100 µL increments, vortexing for 60 seconds after each addition.
-
Determine Approximate Solubility: Continue adding solvent until the compound fully dissolves. Calculate the approximate solubility in mg/mL. For example, if 5 mg dissolved after adding a total of 500 µL (0.5 mL), the solubility is approximately 10 mg/mL.
-
Confirmation (Optional): If a compound appears insoluble, centrifuge the vial at high speed (e.g., 10,000 x g) for 5 minutes. If a pellet is present, the compound is not fully dissolved.
References
-
Wikipedia. (n.d.). Pangamic acid. Retrieved January 20, 2026, from [Link]
- Ansari, M. J., et al. (2016). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
-
MedicineNet. (n.d.). What Is this compound Good For? Pangamic Acid. Retrieved January 20, 2026, from [Link]
-
RxList. (n.d.). Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved January 20, 2026, from [Link]
- Stacpoole, P. W. (1977). Pangamic Acid (`this compound'). Karger Publishers.
-
Molecular Expressions. (n.d.). Pangamic Acid (this compound). Retrieved January 20, 2026, from [Link]
- Singh, A., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(7), 2495-2503.
- Popescu, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 659.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 3(9), 2963-2973.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Focus Asia.
- Brieflands. (2021, May 31).
- University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- National Institutes of Health (NIH). (n.d.).
-
LookChem. (n.d.). Cas 11006-56-7, PANGAMIC ACID. Retrieved January 20, 2026, from [Link]
- N,N-Dimethylglycine: A Comprehensive Overview. (2025, March 1). ChemicalBook.
-
Caring Sunshine. (n.d.). Ingredient: Pangamic Acid. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved January 20, 2026, from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved January 20, 2026, from [Link]
-
University of Cambridge. (n.d.). Solubility and pH of amines. Retrieved January 20, 2026, from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved January 20, 2026, from [Link]
-
Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved January 20, 2026, from [Link]
-
Chemister.ru. (n.d.). N,N-dimethylglycine. Retrieved January 20, 2026, from [Link]
-
National Nutrition.ca. (n.d.). Shop this compound (Pangamic Acid). Retrieved January 20, 2026, from [Link]
- Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
- ChemGulf. (2025, September 23). How do amines and amides affect the pH of a solution?
-
The Good Scents Company. (n.d.). pangamic acid this compound. Retrieved January 20, 2026, from [Link]
-
LookChem. (n.d.). Diisopropylammonium dichloroacetate. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Diisopropylamine dichloroacetate. Retrieved January 20, 2026, from [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Dimethylglycine. Retrieved January 20, 2026, from [Link]
Sources
- 1. Pangamic acid - Wikipedia [en.wikipedia.org]
- 2. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 3. PANGAMIC ACID | 11006-56-7 [chemicalbook.com]
- 4. What Is this compound Good For? Pangamic Acid [medicinenet.com]
- 5. karger.com [karger.com]
- 6. Shop this compound (Pangamic Acid) at National Nutrition.ca [nationalnutrition.ca]
- 7. pangamic acid, 13149-69-4 [thegoodscentscompany.com]
- 8. Diisopropylammonium dichloroacetate | 660-27-5 [m.chemicalbook.com]
- 9. Buy Diisopropylammonium dichloroacetate | 660-27-5 [smolecule.com]
- 10. Diisopropylamine dichloroacetate - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. N,N-dimethylglycine [chemister.ru]
- 13. Dimethylglycine - Wikipedia [en.wikipedia.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. issr.edu.kh [issr.edu.kh]
- 17. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 18. reddit.com [reddit.com]
- 19. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 20. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 21. Cosolvent - Wikipedia [en.wikipedia.org]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. ijpbr.in [ijpbr.in]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. humapub.com [humapub.com]
- 27. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Optimizing Pangamic Acid Dosage for Reproducible In Vivo Results
A Foreword from the Senior Application Scientist:
Welcome to the technical support center for research involving pangamic acid, also known as "Vitamin B15". The history of pangamic acid is fraught with inconsistent findings, chemical ambiguity, and a lack of regulatory recognition, making reproducible in vivo research a significant challenge.[1][2][3] Many biomedical researchers agree that there is a reproducibility crisis, and using ill-defined compounds is a major contributing factor.[4][5] This guide is designed to equip you, the researcher, with a logical framework to navigate these challenges.
Our core philosophy is that reproducibility begins with rigorous characterization of the test article and systematic experimental design. This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and generate robust, defensible data. We will address the primary reason for historical irreproducibility—the ill-defined nature of "pangamic acid"—and provide a clear path forward.
Section 1: Frequently Asked Questions (FAQs) - Addressing Foundational Issues
This section tackles the most critical questions researchers face before even beginning an experiment. Understanding these foundational issues is the first step toward reproducible results.
Q1: What exactly is "pangamic acid" or "this compound," and why is there so much variability?
A: This is the central problem. "Pangamic acid" does not have a standard chemical identity.[2][6] Historically, the term has been used for various substances and mixtures. The originally patented compound, described as an ester of D-gluconic acid and N,N-Dimethylglycine (DMG), has not been consistently synthesized or isolated.[1][7]
Commercial preparations sold as "pangamic acid" or "this compound" have been found to contain a wide array of components, including:
-
N,N-Dimethylglycine (DMG)
-
Calcium gluconate
-
Mixtures of DMG and calcium gluconate
-
Diisopropylamine dichloroacetate (a compound with potential toxicity)
-
Glycine
This compositional chaos is the primary source of irreproducible in vivo results. Without knowing the precise identity and purity of your test article, any observed biological effect cannot be reliably attributed to a specific molecule.
Q2: What is the proposed mechanism of action for N,N-Dimethylglycine (DMG), the most common active ingredient?
A: DMG is a naturally occurring amino acid derivative and an intermediate in choline metabolism.[8][9][10] Its proposed mechanisms are primarily linked to its role in one-carbon metabolism .[11][12]
-
Methyl Donor: DMG can donate methyl groups, which are crucial for numerous biochemical reactions, including the synthesis of DNA, neurotransmitters, and the detoxification of homocysteine.[13] By providing methyl groups, DMG may support cellular processes and reduce metabolic stress.
-
Enhanced Oxygen Utilization: Some studies, particularly older animal and sports science research, suggest DMG may improve oxygen utilization and reduce lactic acid buildup, potentially enhancing physical performance.[9][14]
-
Immune Modulation: Research has indicated that DMG can stimulate both humoral (antibody-mediated) and cell-mediated immune responses in animals and humans.[9]
-
Antioxidant Properties: DMG has been shown to exhibit antioxidant activities by scavenging free radicals, which may protect cells from oxidative stress.[15]
Understanding these proposed mechanisms is key to selecting relevant and measurable pharmacodynamic (PD) endpoints in your in vivo studies.
Q3: Why have past in vivo studies yielded conflicting results?
A: Beyond the chemical identity crisis (Q1), several factors contribute to poor reproducibility:
-
Lack of Test Article Characterization: Studies often fail to report the chemical analysis of the "pangamic acid" used.
-
Inadequate Dosing Information: There is no scientifically established effective dose range for pangamic acid or its components.[2][6] Many studies use arbitrary doses without a clear rationale.
-
Poor Pharmacokinetic (PK) Data: DMG is metabolized quickly.[14] Without understanding its absorption, distribution, metabolism, and excretion (ADME) profile, it's impossible to design a rational dosing schedule that maintains effective concentrations at the target site.
-
Inappropriate Vehicle Selection: The vehicle used to dissolve or suspend the compound can have its own biological effects and can impact the compound's bioavailability.[16][17]
-
Animal Model Variability: Differences in species, strain, age, sex, and gut microbiome of the animal models can all influence the outcome.
Q4: Is pangamic acid/DMG regulated? What are the implications for my research?
A: Pangamic acid is not recognized as a vitamin by the U.S. Food and Drug Administration (FDA) and is considered an unapproved food additive.[18] This lack of regulatory status means there are no official standards for its identity, purity, or strength. For researchers, this underscores the absolute necessity of performing your own rigorous quality control on any material sourced for experiments. Relying on a supplier's "Certificate of Analysis" alone is insufficient.
Section 2: Troubleshooting Guide - A Systematic Approach to Reproducibility
This guide is structured to address problems systematically, starting from the source material and moving through experimental design.
Issue 1: My results are inconsistent from batch to batch of my test compound.
This is the most common failure point and is almost always due to an ill-defined test article.
Root Cause Analysis & Solution:
-
Cause: Chemical variability between batches.
-
Solution: Implement a Strict Quality Control (QC) Protocol. Before any in vivo work, you must definitively characterize your compound.
-
Source a Reputable Compound: Whenever possible, source pure N,N-Dimethylglycine (DMG) or its stable salt (e.g., N,N-Dimethylglycine hydrochloride) from a reputable chemical supplier, not a nutritional supplement provider.
-
Confirm Identity: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
Quantify Purity: Use a quantitative method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of your compound.[19][20] A purity of >98% is recommended.
-
Document Everything: Retain all analytical data, including spectra and chromatograms, for the specific batch used in each experiment. This is non-negotiable for publication and internal validation.
-
Issue 2: I'm not seeing a clear biological effect, or the animals show signs of distress.
This often points to problems with formulation and administration.
Root Cause Analysis & Solution:
-
Cause A: Poor bioavailability due to an inappropriate vehicle.
-
Solution A: Systematic Vehicle Selection. The vehicle must dissolve or uniformly suspend your compound without causing toxicity.[16][17][21]
-
Assess Solubility: Test the solubility of your compound (pure DMG) in a panel of common, well-tolerated in vivo vehicles.
-
Conduct Vehicle Tolerability Study: Before starting the main experiment, administer the chosen vehicle alone to a small group of animals at the same volume and frequency you plan to use for the drug treatment.[16] Monitor for any adverse effects.
-
Maintain Formulation Consistency: Ensure the formulation is prepared identically for every experiment. For suspensions, ensure they are thoroughly mixed before each dose is drawn.[21]
-
| Table 1: Common Vehicles for In Vivo Studies | | :--- | :--- | :--- | :--- | | Vehicle | Common Routes | Properties | Considerations | | 0.9% Saline | IV, IP, SC, PO | Isotonic, well-tolerated. | Suitable for water-soluble compounds like DMG-HCl. | | Phosphate-Buffered Saline (PBS) | IV, IP, SC, PO | Buffered, physiological pH. | Check for compound precipitation. | | 5% Dextrose in Water (D5W) | IV, IP | Isotonic. | Can affect blood glucose. | | 0.5% Methylcellulose (MC) in Water | PO | Suspension agent for insoluble compounds. | Must be homogenous. Can affect gut motility. | | Polyethylene Glycol 400 (PEG400) | PO, IP | Good solvent for many organic molecules. | Can cause osmotic diarrhea and renal toxicity at high concentrations/volumes. |
-
Cause B: The dose is too high (toxicity) or too low (no efficacy).
-
Solution B: Conduct a Dose-Range Finding Study. A systematic dose-range finding study is essential to identify the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[22][23][24] This is the most critical in vivo experiment for optimizing your dosage. (See Protocol in Section 3).
Issue 3: I see a biological effect, but it's not dose-dependent.
This suggests a problem with your experimental endpoints or a complex PK/PD relationship.
Root Cause Analysis & Solution:
-
Cause: The selected biomarker is not sensitive to the compound's mechanism or the dosing schedule does not align with the compound's PK profile.
-
Solution: Refine Pharmacodynamic (PD) Readouts and Conduct Pilot PK Studies.
-
Select Relevant Biomarkers: Based on DMG's proposed mechanism, choose relevant PD endpoints. For example, if you are investigating its role in one-carbon metabolism, you might measure plasma homocysteine levels.[25]
-
Conduct a Pilot Pharmacokinetic (PK) Study: Use a small number of animals to understand how your compound behaves over time. Administer a single mid-range dose and collect blood samples at multiple time points (e.g., 15m, 30m, 1h, 2h, 4h, 8h, 24h). Analyze the plasma concentration of DMG. This will give you crucial information on its half-life (t½), peak concentration (Cmax), and time to peak concentration (Tmax). This data allows you to design a rational multiple-dosing regimen that maintains exposure above a target concentration.
-
Section 3: Protocols and Workflows
Workflow 1: A Systematic Approach to Reproducible In Vivo Dosing
This workflow diagram illustrates the logical progression from compound acquisition to robust data generation. Following this path is your best defense against irreproducibility.
Caption: Hypothesized role of DMG in one-carbon metabolism. [26][27] This pathway provides several potential pharmacodynamic biomarkers to measure in your in vivo studies:
-
Plasma Homocysteine: A primary indicator of one-carbon metabolism efficiency. [25]* SAM/SAH Ratio: A key indicator of cellular methylation potential. [13]* Metabolomic Profiling: A broader analysis of plasma or tissue to measure levels of choline, betaine, sarcosine, and glycine.
By anchoring your in vivo studies in a well-characterized compound and a systematic, hypothesis-driven approach, you can overcome the historical challenges of pangamic acid research and generate reproducible, high-quality data.
References
-
Wikipedia. Pangamic acid. [Link]
-
RxList. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]
-
MedicineNet. What Is this compound Good For? Pangamic Acid. [Link]
-
WebMD. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
Caring Sunshine. Ingredient: Pangamic Acid. [Link]
-
Herbert V. This compound A Review and Update. Orthomolecular Psychiatry. [Link]
-
VetriScience. Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. [Link]
-
PubMed. Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15. [Link]
-
Nutrition Review. This compound (Pangamic Acid). [Link]
-
International Society for Orthomolecular Medicine. Pangamic Acid. [Link]
-
Wikipedia. Dimethylglycine. [Link]
-
Memorial Sloan Kettering Cancer Center. Dimethylglycine. [Link]
-
Locasale, J. W. One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration. PMC. [Link]
-
Gad Consulting Services. Vehicles for Animal Studies. [Link]
-
DaVinci Labs. DMG Supplements: Benefits, Testing, and Recommendations. [Link]
-
Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]
-
ResearchGate. Schematic representation of one-carbon metabolism. DHF, dihydrofolate... [Link]
-
PubMed. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose. [Link]
-
National Institutes of Health. DNA methylation potential: dietary intake and blood concentrations of one-carbon metabolites and cofactors in rural African women. PMC. [Link]
-
National Institutes of Health. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. [Link]
-
ResearchGate. One-carbon metabolism, shading indicates the substrate is obtained via... [Link]
-
ResearchGate. Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. [Link]
-
National Institutes of Health. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release. PMC. [Link]
-
Charles River Laboratories. Dose Range Finding Studies. [Link]
-
vital.ly. Pangamic acid. [Link]
-
NC3Rs. Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]
-
Crystal Pharmatech Co., Ltd. Animal Dosing Vehicle Selection. [Link]
-
National Institutes of Health. One-Carbon Metabolism in Health and Disease. PMC. [Link]
-
National Institutes of Health. Pangamic acid | C10H19NO8 | CID 45934203 - PubChem. [Link]
-
PubMed. Pangamic acid ("this compound"). [Link]
-
PubMed. Effect of N, N-Dimethylglycine on Homocysteine Metabolism in Rats Fed Folate-Sufficient and Folate-Deficient Diets. [Link]
-
PubMed. Tolerance and safety evaluation of N,N-dimethylglycine, a naturally occurring organic compound, as a feed additive in broiler diets. [Link]
-
National Institutes of Health. N,N-Dimethylglycine | C4H9NO2 | CID 673 - PubChem. [Link]
-
PLOS Biology. Biomedical researchers' perspectives on the reproducibility of research. [Link]
-
National Institutes of Health. NIH plans to enhance reproducibility. PMC. [Link]
-
Hindawi. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. [Link]
-
Rasayan J. Chem. mefenamic acid determination in tablet formulations using a selective and accurate spectrophotometric. [Link]
-
National Institutes of Health. In Vitro Research Reproducibility: Keeping Up High Standards. PMC. [Link]
-
PubMed. Biomedical researchers' perspectives on the reproducibility of research. [Link]
-
MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
Sources
- 1. Pangamic acid - Wikipedia [en.wikipedia.org]
- 2. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Critical evaluation of the current studies on pangamic acid--vitamin B15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomedical researchers’ perspectives on the reproducibility of research | PLOS Biology [journals.plos.org]
- 5. NIH plans to enhance reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 7. Pangamic acid | C10H19NO8 | CID 45934203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dimethylglycine - Wikipedia [en.wikipedia.org]
- 9. mskcc.org [mskcc.org]
- 10. N,N-Dimethylglycine | C4H9NO2 | CID 673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA methylation potential: dietary intake and blood concentrations of one-carbon metabolites and cofactors in rural African women1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.davincilabs.com [info.davincilabs.com]
- 15. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. isom.ca [isom.ca]
- 19. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mjas.analis.com.my [mjas.analis.com.my]
- 21. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 24. criver.com [criver.com]
- 25. Effect of N, N-Dimethylglycine on Homocysteine Metabolism in Rats Fed Folate-Sufficient and Folate-Deficient Diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
identifying and minimizing interference in pangamic acid assays
Welcome to the Technical Support Center for Pangamic acid analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying Pangamic Acid and its related analytes. Given the ambiguous identity of "Pangamic Acid" in commercial preparations, this guide emphasizes robust analytical principles and troubleshooting strategies applicable to its most consistently identified component, N,N-dimethylglycine (DMG), as well as the originally described ester, 6-O-(dimethylaminoacetyl)-D-gluconic acid.
Our goal is to provide you with the causal explanations behind experimental phenomena and equip you with self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to provide context for the specific troubleshooting scenarios that follow.
Q1: What exactly is "Pangamic Acid" (Vitamin B15)?
A: This is a critical first question, as "Pangamic Acid" lacks a single, universally accepted chemical identity.[1][2] It was originally described as 6-O-(dimethylaminoacetyl)-D-gluconic acid, an ester of dimethylglycine (DMG) and gluconic acid.[3][4] However, subsequent attempts to reproduce its synthesis were unsuccessful, and analysis of commercial products sold as "this compound" or "Pangamic Acid" have revealed a wide variety of formulations.[5] These can include:
-
N,N-dimethylglycine (DMG)
-
Diisopropylamine dichloroacetate (DIPA)[6]
-
A simple mixture of calcium gluconate and DMG[6]
-
In some cases, only lactose or other excipients[5]
Therefore, the first step in any assay development is to define your analyte. Are you measuring the ester, its metabolite DMG, or another compound entirely? This guide will focus primarily on the analytical challenges of DMG, as it is a common denominator in many "Pangamic Acid" discussions and has a defined chemical structure.
Q2: What are the primary analytical challenges in measuring Pangamic Acid / DMG?
A: The analysis of DMG, particularly in biological samples, presents several key challenges:
-
High Polarity & Water Solubility: DMG is a small, highly polar molecule, which makes it difficult to retain on traditional reversed-phase (RP) HPLC columns.[7] This often necessitates alternative chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography.[7][8]
-
Lack of a Strong Chromophore: DMG does not absorb light strongly in the standard UV range (220-400 nm), making sensitive UV detection difficult.[7] Analysts often must resort to low-wavelength UV detection (e.g., <210 nm), which is prone to interference, or use derivatization techniques to attach a UV-active or fluorescent tag.[9][10]
-
Complex Biological Matrices: When measuring DMG in plasma, serum, or urine, the analyte is present at low concentrations amidst a vast excess of potentially interfering endogenous substances like salts, proteins, and phospholipids.[11] This leads to a phenomenon known as the "matrix effect."[12][13]
Q3: Which analytical techniques are most suitable for Pangamic Acid / DMG analysis?
A: The choice of technique depends on the required sensitivity, specificity, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its superior sensitivity and specificity. It can often measure DMG directly without derivatization and can distinguish the analyte from structurally similar compounds based on its mass-to-charge ratio. However, it is highly susceptible to matrix effects.[12][13]
-
High-Performance Liquid Chromatography (HPLC) with UV/Vis or Fluorescence Detection: This is a more common technique. To overcome the weak chromophore of DMG, pre- or post-column derivatization is often employed to enhance detection.[9] HPLC with low wavelength UV detection (~205 nm) is a simpler but less specific alternative.[7]
-
Older Spectrophotometric/Colorimetric Methods: Early methods involved paper chromatography separation followed by a chemical reaction to produce a colored complex.[14] These methods are generally considered obsolete for modern research due to their lack of specificity and manual intensity.
Q4: What is a "matrix effect," and how does it impact my assay?
A: A matrix effect is the alteration (suppression or enhancement) of an analyte's response in an analytical instrument due to the co-eluting components of the sample matrix.[12][15] In LC-MS, for example, endogenous molecules from plasma that were not removed during sample preparation can enter the ion source at the same time as your analyte. They compete for the energy required for ionization, typically leading to a suppressed signal for the analyte of interest and, consequently, an underestimation of its true concentration.[11][13]
Caption: The impact of matrix effects on analyte ionization in LC-MS.
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Problem Area: Inaccurate Quantification & Poor Recovery
Q: My spiked recovery of DMG in a biological matrix (e.g., plasma, urine) is very low (<85%). What are the likely causes?
A: Low recovery is a classic symptom of matrix effects (ion suppression) or inefficient sample extraction. The key is to determine which is the primary cause.
Causality & Troubleshooting Steps:
-
Suspect Inefficient Extraction: Your analyte may be lost during the sample preparation process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Action: Review your extraction protocol. Is the pH of your extraction solvent optimal for DMG (a zwitterionic amino acid)? Are you using a solvent with the correct polarity? For solid-phase extraction (SPE), ensure you have selected the correct sorbent (e.g., a mixed-mode or ion-exchange cartridge may be necessary) and have optimized the wash and elution steps.
-
-
Suspect Matrix-Induced Ion Suppression (LC-MS/MS): As described in the FAQ, co-eluting matrix components are likely inhibiting the ionization of your analyte.
-
Action 1 (Diagnose): Perform a post-extraction spike experiment (see Protocol 2). This will isolate the effect of the matrix from the extraction process itself. If the post-extraction spike shows low recovery, ion suppression is confirmed.
-
Action 2 (Mitigate):
-
Improve Sample Cleanup: Incorporate a more rigorous extraction method like SPE to better remove interfering phospholipids and salts.[11]
-
Modify Chromatography: Adjust your HPLC gradient to better separate DMG from the interfering peaks. Often, simply diverting the initial, highly polar "wash" from the column to waste for the first minute can prevent a large bolus of salts from entering the mass spectrometer.
-
Dilute the Sample: A simple 1:5 or 1:10 dilution of the sample extract with the initial mobile phase can significantly reduce the concentration of interfering components, thereby minimizing their suppressive effect.[16]
-
-
-
Suspect Analyte Instability: DMG may be degrading during sample processing, especially if harsh pH conditions or elevated temperatures are used.
-
Action: Process samples on ice and perform stability studies by letting a known standard sit in the final extract solution at room temperature for several hours to see if the signal degrades over time.
-
Q: I'm observing signal enhancement (recovery >115%). How is this possible and what can I do?
A: Signal enhancement is the opposite of suppression and is also a matrix effect.[13] Certain co-eluting matrix components can facilitate the ionization of the analyte, leading to an artificially high signal and an overestimation of the concentration.
Causality & Troubleshooting Steps:
-
Confirm Matrix-Induced Enhancement: The cause is almost always a matrix effect, where co-eluents improve the efficiency of droplet formation or ionization in the MS source.
-
Action: The same mitigation strategies for ion suppression apply here. Improving sample cleanup, modifying chromatography to separate the analyte from the enhancing species, or sample dilution are the most effective approaches.
-
-
Rule out Contamination/Interference: Ensure you are not looking at an interfering peak that has the same mass as your analyte.
-
Action (LC-MS/MS): Check for multiple MRM (Multiple Reaction Monitoring) transitions. A true analyte peak should have a consistent ratio between its quantifier and qualifier ions. An interfering peak may only appear in one transition.
-
Action (HPLC-UV): If possible, run the sample on a photodiode array (PDA) detector to check the spectral purity of the peak. An impure peak suggests co-elution.
-
Problem Area: Poor Reproducibility & High Variability
Q: My results are inconsistent between runs (high inter-assay CV >15%). What factors should I investigate?
A: High inter-assay variability points to issues with reagents, instrument calibration, or protocol execution that change from day to day.
Caption: Systematic approach to troubleshooting inter-assay variability.
Troubleshooting Checklist:
-
Reagent Preparation: Are you preparing standards and reagents fresh for each run from validated stock solutions? Repeated freeze-thaw cycles can degrade analytes and key reagents.[16]
-
Instrument Performance: Is the mass spectrometer's calibration drifting? Is the HPLC pump delivering a consistent flow rate and mobile phase composition? Run a system suitability test before each batch to confirm performance.
-
Calibration Curve: Always prepare the calibration curve fresh for each analytical run. Do not use a curve generated from a previous day.
-
Environmental Conditions: Significant changes in laboratory temperature can affect reaction kinetics and HPLC column temperature, leading to retention time shifts and variability.
Problem Area: Chromatographic Issues (for HPLC/LC-MS users)
Q: My DMG peak shape is poor (tailing, fronting, or splitting). How can I improve it?
A: Poor peak shape compromises integration accuracy and resolution. The cause is typically an undesirable chemical interaction between the analyte and the stationary phase or a physical issue with the column or flow path.
| Problem | Common Causes | Solutions |
| Peak Tailing | Secondary interactions (e.g., ionic interaction of DMG's amine group with residual silanols on a C18 column); Column overload. | Add a small amount of competing base (e.g., triethylamine) or an acid (e.g., 0.1% formic acid) to the mobile phase to saturate active sites; Inject a lower concentration of the analyte. |
| Peak Fronting | Column overload (less common than for tailing); Poorly packed column bed. | Inject a lower concentration; If the problem persists with low concentrations, replace the column. |
| Split Peaks | Clogged frit or partially blocked flow path; Column bed collapse/void; Sample solvent incompatible with mobile phase. | Reverse-flush the column (check manufacturer's instructions); Replace the column; Ensure the sample is dissolved in the initial mobile phase or a weaker solvent. |
Key Experimental Protocols
Protocol 1: General Sample Preparation Workflow for Minimizing Matrix Effects
This protocol provides a robust starting point for extracting small polar molecules like DMG from plasma or serum.
-
Protein Precipitation (PPT):
-
To 100 µL of plasma/serum sample, add 300 µL of ice-cold Acetonitrile containing your internal standard.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or 96-well plate. Avoid disturbing the protein pellet.
-
-
Evaporation & Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤ 40°C. This step helps to concentrate the analyte and allows for solvent exchange.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid). This ensures the sample solvent is compatible with your chromatography, which is critical for good peak shape.
-
-
Final Centrifugation:
-
Centrifuge the reconstituted sample one last time to pellet any remaining particulates before injection.
-
Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effects
This experiment is essential for validating your method and is a core requirement of regulatory guidelines. It definitively separates extraction efficiency from matrix-induced signal suppression/enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Analyte in Solvent): Spike a known amount of DMG standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Take a blank biological sample (e.g., plasma from an untreated animal) through the entire extraction process (Protocol 1). In the final step, spike the extracted blank matrix with the same amount of DMG standard as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological sample with the DMG standard before starting the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS or your chosen method.
-
Calculate Matrix Effect (%ME):
-
%ME = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A value < 100% indicates suppression. A value > 100% indicates enhancement. A value between 85-115% is often considered acceptable.
-
-
Calculate Recovery (%RE):
-
%RE = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
This value reflects the efficiency of your extraction process alone.
-
-
References
-
Stacpoole, P. W. (1977). Pangamic Acid ('this compound'): A Review. World Review of Nutrition and Dietetics, 27, 145-163. (URL: [Link])
-
Porter, D. H., et al. (1985). Measurement of dimethylglycine in biological fluids. Annals of Clinical Biochemistry, 22(1), 71-74. (URL: [Link])
-
Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 903, 110-117. (URL: [Link])
-
PubChem. (n.d.). Pangamic acid. National Center for Biotechnology Information. (URL: [Link])
-
Pan, C., & Raftery, D. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 5(5). (URL: [Link])
-
RxList. (2021). Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. (URL: [Link])
-
Laryea, M. D., et al. (1998). Simple method for the routine determination of betaine and N,N-dimethylglycine in blood and urine. Clinical Chemistry, 44(9), 1937-1941. (URL: [Link])
-
Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. (URL: [Link])
-
Scribd. (n.d.). b15 Pangamic Acid. (URL: [Link])
-
MedicineNet. (2022). What Is this compound Good For? Pangamic Acid. (URL: [Link])
-
Laryea, M. D., et al. (1998). Simple method for the routine determination of betaine and N,N-dimethylglycine in blood and urine. ResearchGate. (URL: [Link])
-
Slideshare. (2014). Matrix Effect. (URL: [Link])
-
Lever, M., et al. (2001). Direct high-performance liquid chromatography method for determination of glycine betaine and its metabolite, N,N-dimethylglycine, in pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications, 757(2), 321-328. (URL: [Link])
-
Chromatography Forum. (2006). N,N-Dimethylglycine analysis. (URL: [Link])
-
Stöckigt, J., et al. (1999). Studies on the chemical identity and biological functions of pangamic acid. Die Pharmazie, 54(5), 373-376. (URL: [Link])
-
Garkina, I. N. (1962). [Pangamic acid (vitamin B-15), its nature, properties and production]. Voprosy Meditsinskoi Khimii, 8, 236-238. (URL: [Link])
-
Saint Francis Healthcare System. (n.d.). Test Code FPAB Vitamin B5 (Pantothenic Acid) Bioassay. (URL: [Link])
-
Wikipedia. (n.d.). Pangamic acid. (URL: [Link])
-
The Good Scents Company. (n.d.). pangamic acid. (URL: [Link])
-
Herbert, V. (1979). Pangamic acid ("this compound"). The American Journal of Clinical Nutrition, 32(7), 1534-1540. (URL: [Link])
-
WebMD. (n.d.). Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (URL: [Link])
-
U.S. Pharmacopeia. (n.d.). Antibiotics—Microbial Assays. (URL: [Link])
-
Marzec, Z. (1982). Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15. Nahrung, 26(4), 363-367. (URL: [Link])
-
Casu, B., et al. (1958). [Analysis of commercial samples of this compound]. Bollettino Chimico Farmaceutico, 97(1), 3-8. (URL: [Link])
-
FDA. (2020). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. (URL: [Link])
-
FooDB. (2010). Showing Compound Pangamic acid (FDB001228). (URL: [Link])
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. (URL: [Link])
-
Molecular Biology. (n.d.). Assay Troubleshooting. (URL: [Link])
-
Julaeha, E., et al. (2021). mefenamic acid determination in tablet formulations using a selective and accurate spectrophotometric. Indonesian Journal of Pharmaceutical Science and Technology, 3(1), 1-8. (URL: [Link])
-
Wild, D. (2005). Immunoassay Troubleshooting Guide. ResearchGate. (URL: [Link])
-
Beaumont Hospital. (2020). Interference in Laboratory Tests. (URL: [Link])
-
Leung, L. Y., & Chan, Y. W. (2003). Interference of ascorbic acid with chemical analytes. Journal of the Chinese Medical Association, 66(4), 238-242. (URL: [Link])
Sources
- 1. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 2. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Pangamic acid | C10H19NO8 | CID 45934203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Pangamic acid (FDB001228) - FooDB [foodb.ca]
- 5. Pangamic acid - Wikipedia [en.wikipedia.org]
- 6. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N-Dimethylglycine analysis - Chromatography Forum [chromforum.org]
- 8. Measurement of dimethylglycine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple method for the routine determination of betaine and N,N-dimethylglycine in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. arborassays.com [arborassays.com]
- 16. Assay Troubleshooting | MB [molecular.mlsascp.com]
Navigating the Labyrinth of Pangamic Acid (Vitamin B15) Research: A Guide to Understanding Unexpected Results
From the desk of a Senior Application Scientist
Welcome to the technical support center for researchers investigating pangamic acid, also known as vitamin B15. If you are encountering unexpected, inconsistent, or irreproducible results in your experiments, you are not alone. The challenges you face are likely rooted in the complex and often misunderstood nature of what is marketed as "pangamic acid." This guide is designed to provide you with the critical context and practical troubleshooting strategies necessary to navigate this challenging area of research with scientific rigor.
Frequently Asked Questions (FAQs): The Pangamic Acid Enigma
1. What is the precise chemical structure of pangamic acid?
This is the most critical and often overlooked question. The term "pangamic acid" does not refer to a single, universally recognized chemical entity.[1][2][3][4][5] Historically, it was claimed to be D-gluconodimethyl aminoacetic acid.[1][6] However, analyses of commercially available products labeled as "pangamic acid" or "this compound" have revealed a variety of formulations. These can include a mixture of substances such as sodium gluconate, calcium gluconate, glycine, diisopropylamine dichloroacetate, and dimethylglycine (DMG).[1][7] Therefore, there is no standard chemical identity for pangamic acid.[1][2]
2. Why is pangamic acid referred to as "this compound"?
The term "this compound" was coined by Ernst T. Krebs, Sr., and Ernst T. Krebs, Jr., who first promoted the substance.[3] However, pangamic acid is not generally recognized as a vitamin because there is no scientific evidence that it is a nutrient required by the body.[1][3][6][8] The U.S. Food and Drug Administration (FDA) does not recognize pangamic acid as a vitamin and has taken regulatory action against products making such claims.[3][9]
3. What are the purported biological effects of pangamic acid?
A wide range of biological effects have been attributed to pangamic acid, particularly in historical literature from the former Soviet Union.[10] These include enhancing oxygen utilization, improving exercise endurance, treating a variety of conditions from asthma to heart disease, and acting as a methyl donor in metabolic processes.[6][11][12] However, much of this research has been criticized for being anecdotal and lacking in rigorous, controlled experimental design.[3][10]
4. Is it safe to work with pangamic acid?
There are significant safety concerns associated with substances marketed as pangamic acid. Some formulations may contain chemicals that are potentially carcinogenic.[1][2] Specifically, diisopropylamine dichloroacetate and other components have raised concerns about mutagenicity.[3] Due to the lack of a standard chemical identity and the presence of potentially harmful ingredients, pangamic acid is considered unsafe by many regulatory bodies.[1][2]
Troubleshooting Guide: From Unexpected Results to Methodical Investigation
The key to troubleshooting experiments with "pangamic acid" is to shift the focus from optimizing a flawed premise to systematically characterizing your starting material and experimental system.
Issue 1: Irreproducible Results Between Experiments or Laboratories
Potential Cause:
-
Chemical Inconsistency of "Pangamic Acid" Samples: This is the most probable cause of irreproducibility. Different batches from the same supplier, or products from different suppliers, can have vastly different chemical compositions.[3] You may not be working with the same substance from one experiment to the next.
Troubleshooting Steps:
-
Cease further biological experiments until the chemical identity of your sample is established.
-
Analytical Characterization:
-
High-Performance Liquid Chromatography (HPLC): Use HPLC to separate the components of your sample. Compare the resulting chromatogram to known standards of potential ingredients (e.g., dimethylglycine, gluconic acid, diisopropylamine dichloroacetate).
-
Mass Spectrometry (MS): Couple HPLC with MS (LC-MS) to determine the molecular weights of the components in your sample, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the compounds present in your sample.
-
-
Source a Reputable Chemical Supplier: If you intend to study a specific compound that has been associated with "pangamic acid" (e.g., dimethylglycine), obtain a certified pure standard from a reputable chemical supplier rather than a supplement manufacturer.
-
Document Everything: Record the supplier, lot number, and all analytical characterization data for the specific batch of material used in your experiments.
Issue 2: Lack of Expected Biological Activity
Potential Cause:
-
Absence of the "Active" Compound: The historical claims of pangamic acid's effects may be linked to a specific, yet unidentified, component or a synergistic effect of multiple components. Your sample may not contain the necessary substance(s).
-
Unsupported Scientific Premise: The biological effects attributed to "pangamic acid" are not well-supported by modern, rigorous scientific evidence.[3][10] It is possible that the expected activity is not a real phenomenon.
Troubleshooting Steps:
-
Review the Literature Critically: Scrutinize the methodology of the studies you are trying to replicate. Much of the older research on pangamic acid lacks the controls and detailed reporting standards of modern science.[10]
-
Positive and Negative Controls: Ensure your experimental setup includes appropriate positive and negative controls to validate your assay.
-
Consider Alternative Hypotheses: If you have characterized your starting material and your assay is working as expected, the original hypothesis about the biological activity of your specific compound may be incorrect.
Issue 3: Unexpected Toxicity or Off-Target Effects
Potential Cause:
-
Presence of Contaminants or Unidentified Components: As mentioned, some "pangamic acid" formulations contain potentially toxic substances.[1][2][3] These can lead to unexpected cell death, altered morphology, or other off-target effects.
Troubleshooting Steps:
-
Consult Safety Data Sheets (SDS): For any known components you identify in your sample, review their SDS for toxicity information.[13][14]
-
Dose-Response Curves: Perform dose-response experiments to determine if the observed toxicity is concentration-dependent.
-
Purity Analysis: Use analytical techniques to assess the purity of your sample and identify any potential contaminants.
Visualizing the Problem: The Pangamic Acid Identity Crisis
The following diagram illustrates the fundamental challenge in pangamic acid research: the disconnect between the marketed product and a defined chemical entity.
Caption: The undefined nature of "pangamic acid" leads to variable composition and unpredictable outcomes.
Workflow for Responsible Investigation
For researchers who must investigate substances labeled as "pangamic acid," the following workflow is recommended to ensure scientific validity and safety.
Caption: A systematic approach to ensure that research is based on known chemical entities.
Summary of Key Data and Considerations
| Parameter | Pangamic Acid ("this compound") | Recommendation for Researchers |
| Chemical Identity | Not standardized; often a mixture of compounds.[1][3][7] | Assume the identity is unknown until proven by analytical characterization. |
| Purported Active Compound | Historically claimed to be D-gluconodimethyl aminoacetic acid.[1][6] | Do not assume the presence of this compound without verification. |
| Regulatory Status | Not recognized as a vitamin; considered an unsafe food additive by the FDA.[3][9] | Be aware of and comply with all institutional and federal regulations. |
| Safety Profile | Potentially unsafe; some components may be carcinogenic.[1][2][3] | Handle with caution, use appropriate personal protective equipment, and conduct a thorough risk assessment. |
| Reproducibility | Very low due to chemical inconsistency. | Isolate and study pure, characterized compounds to achieve reproducible results. |
References
-
RxList. (n.d.). Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from [Link]
-
International Society for Orthomolecular Medicine. (n.d.). Pangamic Acid. Retrieved from [Link]
-
MedicineNet. (n.d.). What Is this compound Good For? Pangamic Acid. Retrieved from [Link]
-
WebMD. (n.d.). Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
-
PubMed. (1999). Studies on the chemical identity and biological functions of pangamic acid. Retrieved from [Link]
-
National Nutrition.ca. (n.d.). Shop this compound (Pangamic Acid). Retrieved from [Link]
-
Karger Publishers. (n.d.). Pangamic Acid ('Vitamin Β15'). Retrieved from [Link]
-
Wikipedia. (n.d.). Pangamic acid. Retrieved from [Link]
-
(n.d.). This compound A Review and Update. Retrieved from [Link]
-
Caring Sunshine. (n.d.). Ingredient: Pangamic Acid. Retrieved from [Link]
-
LookChem. (n.d.). Cas 11006-56-7,PANGAMIC ACID. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Pangamic acid | C10H19NO8 | CID 45934203. Retrieved from [Link]
-
FDA. (1995). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. Retrieved from [Link]
Sources
- 1. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 2. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Pangamic acid - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. Pangamic acid | vital.ly [vital.ly]
- 6. What Is this compound Good For? Pangamic Acid [medicinenet.com]
- 7. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shop this compound (Pangamic Acid) at National Nutrition.ca [nationalnutrition.ca]
- 9. CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use | FDA [fda.gov]
- 10. isom.ca [isom.ca]
- 11. isom.ca [isom.ca]
- 12. karger.com [karger.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Method Refinement for High-Throughput Screening of Pangamic Acid Analogs
Introduction: The exploration of pangamic acid (historically termed "Vitamin B15") analogs has garnered renewed interest for their potential to modulate cellular metabolism and oxidative stress pathways.[1][2][3] However, transitioning from concept to a robust, high-throughput screening (HTS) campaign presents significant technical challenges. The chemical identity of pangamic acid itself has been ambiguous, with commercial preparations varying widely.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for refining HTS methodologies targeting the biological pathways associated with pangamic acid. It is structured to address common questions and troubleshoot specific experimental hurdles, ensuring the generation of high-quality, reproducible data.
Section 1: Foundational Concepts - Assay Design & Selection
This section addresses the critical upfront decisions that dictate the success and relevance of a screening campaign for pangamic acid analogs.
Q1: What are the primary biological targets for pangamic acid analogs, and how should this influence my choice of assay?
A: While the mechanism of pangamic acid is not definitively established, its proposed activities center on two key areas: 1) influence on cellular respiration and 2) function as a methyl donor precursor .[1] This duality necessitates a careful choice between distinct assay strategies.
-
Targeting Methyltransferases: Pangamic acid's structure suggests it could be metabolized to dimethylglycine, influencing the S-adenosylmethionine (SAM) cycle. Therefore, a primary target class is the diverse family of methyltransferase (MTase) enzymes.[6][7] For this, a biochemical assay measuring the activity of a specific, purified MTase is a logical starting point. Several HTS-compatible formats exist, including radiometric, fluorescence, and luminescence-based methods that detect the formation of S-adenosylhomocysteine (SAH), the universal by-product of MTase reactions.[6][8]
-
Targeting Cellular Respiration & Oxidative Stress: Claims of improved oxygenation and antioxidant effects point towards mitochondrial function.[1][2] A cell-based assay would be more appropriate here, capable of measuring complex physiological endpoints like mitochondrial membrane potential, reactive oxygen species (ROS) levels, or cellular oxygen consumption rates.
Q2: Should I develop a biochemical or a cell-based assay for my primary screen?
A: The choice between a biochemical and a cell-based assay is a critical decision with significant trade-offs.[9][10][11] There is no single "correct" answer; the optimal choice depends on the specific scientific question and the resources available.
| Feature | Biochemical Assay (Target-Based) | Cell-Based Assay (Phenotypic) |
| Primary Goal | Measures direct interaction with a purified target (e.g., enzyme inhibition).[10] | Measures a functional outcome in a complex biological system (e.g., cell viability, reporter gene).[11][12][13] |
| Pros | - Mechanistically clear; a "hit" directly modulates the target.- Simpler to develop and optimize.- Lower variability and higher Z'-factors are often easier to achieve. | - More physiologically relevant; accounts for cell permeability, metabolism, and toxicity.- Can discover compounds acting on novel targets within a pathway. |
| Cons | - Lacks biological context; hits may not be active in cells (e.g., poor permeability).- Requires purified, active protein, which can be a bottleneck.[14] | - Mechanistically ambiguous; target deconvolution is required post-screen.- Higher intrinsic biological variability.- More susceptible to compound cytotoxicity.[15] |
| Relevance to Pangamic Acid Analogs | Ideal for screening against a specific methyltransferase hypothesized to be a target. | Ideal for screening for general antioxidant effects or modulation of mitochondrial function. |
Section 2: Assay Development & Validation - Frequently Asked Questions
Once an assay strategy is chosen, the next phase involves rigorous optimization and validation to ensure it is suitable for HTS.
Q1: What is the Z'-Factor, and how do I use it to validate my assay's quality for HTS?
A: The Z'-factor (Z-prime) is the most critical statistical parameter for validating the quality of an HTS assay.[16][17] It measures the separation between the distributions of the positive and negative controls, accounting for both the dynamic range of the signal and the data variation.[17][18]
The formula is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
Interpretation of Z'-Factor Values: [17][18][19]
| Z'-Factor Value | Assay Quality | Interpretation for HTS |
| > 0.5 | Excellent | The assay is robust and reliable for HTS. Clear separation between controls.[17][18] |
| 0 to 0.5 | Marginal | The assay may be usable, but caution is required. Hit confirmation will be critical.[16][18] |
| < 0 | Unacceptable | The control signals overlap too much; the assay is not suitable for screening.[17][18] |
A detailed protocol for determining the Z'-factor is provided in Section 4.
Q2: My 384-well plates show an "edge effect." What is it and how can I mitigate it?
A: The "edge effect" is a common HTS artifact where wells on the perimeter of a microplate behave differently from the interior wells.[20][21] This is typically caused by increased evaporation and temperature gradients at the edges, which can alter cell growth, reagent concentrations, and pH.[22]
Mitigation Strategies:
-
Plate Hydration: The most common solution is to fill the outer wells with sterile water or media and exclude them from the experimental analysis.[20][22] This creates a humidity buffer for the inner wells.
-
Proper Incubation: Avoid stacking plates directly on top of one another in the incubator, as this exacerbates thermal gradients.[23] Allow plates to rest at room temperature for 30-60 minutes after seeding cells before transferring to the incubator to ensure even cell settling.[24]
-
Use of Lids and Seals: Utilize low-evaporation lids or breathable sealing tapes to minimize fluid loss, especially during long incubation periods.[20][22]
-
Randomized Plate Layouts: For maximum statistical rigor, implement a randomized block design for compound placement to average out any systematic spatial bias.[21]
Section 3: Troubleshooting Guide - From Screening to Hit Confirmation
This section provides specific, actionable advice for problems that arise during and after the HTS campaign.
Category 3.1: Data Quality & Reproducibility
Q: My Z'-factor is consistently below 0.5. What is the logical process to troubleshoot this?
A: A low Z'-factor indicates either a small dynamic range (difference between controls) or high data variability (large standard deviations). A systematic approach is essential.
Troubleshooting Workflow for Low Z'-Factor:
Caption: Troubleshooting logic for a low Z'-factor.
Category 3.2: False Positives & Hit Validation
Q: I have a high number of initial hits. How do I differentiate true hits from false positives?
A: A high hit rate is often symptomatic of assay interference, where compounds affect the detection technology rather than the biological target.[25][26] A multi-step validation and counterscreening strategy is mandatory.[15][27]
Workflow for Hit Triage and False Positive Identification:
Caption: A sequential workflow for validating hits and removing false positives.
Q: How can I specifically identify and eliminate compounds that are autofluorescent?
A: Compound autofluorescence is a common cause of false positives in fluorescence-based assays.[25][28]
-
Pre-Screen Read: A simple but effective counterscreen is to read the assay plate after compound addition but before the addition of the fluorescent substrate or detection reagent. Wells showing a high signal at this stage contain autofluorescent compounds and can be flagged.
-
Multi-Wavelength Read: Read the plate at two different emission wavelengths: one for the assay-specific fluorophore and one outside its emission spectrum. True hits should only show a signal at the specific wavelength, whereas fluorescent compounds will often emit light across a broader spectrum.
-
Orthogonal Assay: The most definitive way to eliminate fluorescent artifacts is to confirm hits in an orthogonal assay that uses a different detection modality, such as luminescence or absorbance.[27]
Q: Some of my confirmed hits are not reproducible when I order fresh compound powder. What could be the cause?
A: This is a frequent and frustrating issue in drug discovery. Several factors can be at play:
-
Compound Purity and Identity: The original library sample may have degraded, or the new powder may have a different purity profile or be an incorrect compound altogether. Always verify the identity and purity of new powders via LC-MS and NMR.
-
Contaminants: The original hit activity may have been due to a highly potent contaminant in the screening sample. This can include organic impurities from synthesis or even inorganic metal impurities.[29][30]
-
Compound Aggregation: Some compounds form colloidal aggregates at high concentrations, which can non-specifically inhibit enzymes, leading to false-positive signals.[26] This can often be mitigated by including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Re-testing activity in the presence and absence of detergent can help identify aggregators.
Section 4: Key Experimental Protocols
Protocol 4.1: Step-by-Step Guide to Performing a Z'-Factor Determination Assay
-
Plate Layout: Designate a minimum of 16 wells for the negative control and 16 wells for the positive control on a single assay plate (e.g., a 384-well plate). Distribute them across the plate to account for any spatial variation.
-
Negative Control Wells: Add all assay components (buffer, enzyme, substrate, cells, etc.) except for the positive control agonist/inhibitor. Add vehicle (e.g., DMSO) at the same final concentration used for compound screening.
-
Positive Control Wells: Add all assay components, including a known, saturating concentration of a reference agonist or inhibitor.
-
Incubation: Incubate the plate under the exact conditions planned for the HTS (time, temperature, humidity).
-
Signal Detection: Add detection reagents and read the plate using the specified instrument and settings.
-
Calculation:
-
Export the raw data into a spreadsheet program (e.g., Microsoft Excel, GraphPad Prism).
-
Calculate the mean (μ) and standard deviation (σ) for both the positive control (p) and negative control (n) data sets.
-
Apply the Z'-factor formula: Z' = 1 - ((3 * σp + 3 * σn) / ABS(μp - μn)).
-
-
Analysis: Compare the calculated Z'-factor to the acceptance criteria (ideally > 0.5) to validate the assay.
Protocol 4.2: Counterscreen to Identify Autofluorescent Compounds
-
Plate Preparation: Prepare a microplate (e.g., 384-well, black, clear-bottom) identical to the one used in the primary assay.
-
Compound Addition: Dispense the compounds to be tested into the wells at the final screening concentration. Include vehicle-only wells as a negative control.
-
Buffer Addition: Add the final assay buffer to all wells. Crucially, do NOT add the fluorescent substrate, detection reagent, or cells.
-
Incubation (Optional but Recommended): Incubate the plate for a short period (e.g., 15-30 minutes) under assay conditions to allow compounds to equilibrate.
-
Plate Reading: Read the plate on the plate reader using the exact same excitation and emission wavelengths and gain settings as the primary HTS assay.
-
Data Analysis:
-
Calculate the mean and standard deviation of the vehicle-only control wells.
-
Define a "hit" threshold for autofluorescence, typically the mean of the controls plus 3 times the standard deviation.
-
Any compound whose signal exceeds this threshold is flagged as an autofluorescent false positive and should be eliminated from the hit list.[31]
-
References
-
Macarron, R., et al. (2011). Impact of high-throughput screening in drug discovery. Nature Reviews Drug Discovery, 10(3), 188-195. [Link]
-
WellPlate. (2014). Three Ways To Reduce Microplate Edge Effect. WellPlate.com. [Link]
-
Wako Automation. (2023). The edge effect in microplate assays. Wako Automation. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
PAASP Network. (2019). Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments? paasp.network. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
Agilent. (2019). Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. Agilent Technologies. [Link]
-
On HTS. (2023). Z-factor. on-hts.com. [Link]
-
An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. [Link]
-
Grueber, M., & Trefz, F. K. (1999). Studies on the chemical identity and biological functions of pangamic acid. Klinische Padiatrie, 211(3), 150-154. [Link]
-
Sui, Y., & Wu, Z. (2007). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 23(13), 1645-1650. [Link]
-
Mansour, A. (2018). How to prevent the "edge effect" in 96-well microplates? ResearchGate. [Link]
-
Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]
-
An, F., & Tolliday, N. (2010). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]
-
Dong, A., et al. (2020). Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 945-954. [Link]
-
Dahlin, J. L., et al. (2015). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 55(8), 1734-1748. [Link]
-
Johannes, C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 197-200. [Link]
-
Evotec. (n.d.). High Throughput Screening (HTS) Services. Evotec. [Link]
-
Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]
-
Ellinger, B., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2145-2163. [Link]
-
Johannes, C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ResearchGate. [Link]
-
Wigle, T. J., et al. (2010). Assay Development for Histone Methyltransferases. Current Chemical Genomics, 4, 80-87. [Link]
-
Reaction Biology. (n.d.). Histone Methyltransferase Profiling & Screening. Reaction Biology. [Link]
-
BellBrook Labs. (n.d.). Methyltransferase Assay Kits. BellBrook Labs. [Link]
-
Li, F., et al. (2021). High-Throughput-Methyl-Reading (HTMR) assay: a solution based on nucleotide methyl-binding proteins enables large-scale screening for DNA/RNA methyltransferases and demethylases. Nucleic Acids Research, 49(22), e129. [Link]
-
MedicineNet. (n.d.). What Is this compound Good For? Pangamic Acid. MedicineNet. [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]
-
RxList. (n.d.). Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]
-
vital.ly. (n.d.). Pangamic acid. vital.ly. [Link]
-
Dragiev, M., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 17(3), 485-500. [Link]
-
ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate. [Link]
-
Wikipedia. (n.d.). Pangamic acid. Wikipedia. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
-
Lam, P. L., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 27(19), 6598. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Inglese, J., et al. (2007). Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products. Chemistry & Biology, 14(9), 1001-1012. [Link]
Sources
- 1. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What Is this compound Good For? Pangamic Acid [medicinenet.com]
- 3. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 4. Pangamic acid | vital.ly [vital.ly]
- 5. Pangamic acid - Wikipedia [en.wikipedia.org]
- 6. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. lifescienceglobal.com [lifescienceglobal.com]
- 13. marinbio.com [marinbio.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. assay.dev [assay.dev]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. academic.oup.com [academic.oup.com]
- 20. The edge effect in microplate assays [wakoautomation.com]
- 21. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 22. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 23. assaygenie.com [assaygenie.com]
- 24. researchgate.net [researchgate.net]
- 25. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. High Throughput Screening (HTS) Services | Evotec [evotec.com]
Technical Support Center: Improving the Bioavailability of Pangamic Acid in Animal Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pangamic Acid (Vitamin B15) Conundrum
Pangamic acid, often referred to as "this compound," is a compound that has been the subject of considerable interest and controversy.[1][2] First isolated from apricot kernels, it was named to suggest its ubiquitous presence in seeds (from the Greek pan meaning "universal" and gamic meaning "seed").[2][3] Proponents, particularly in Russia and Europe, have claimed a wide range of therapeutic benefits, from enhancing athletic performance and stimulating the immune system to treating conditions like heart disease, liver disease, and chemical poisonings.[1][4]
However, "pangamic acid" does not have a single, universally accepted chemical identity.[5][6] Commercially available products have been found to contain a mixture of substances, including D-gluconodimethyl aminoacetic acid (the compound originally identified by Krebs et al.), dimethylglycine (DMG), calcium gluconate, and other compounds.[3][5][6] Furthermore, it is not officially recognized as a vitamin in the United States, as no deficiency state has been identified, and the FDA has raised concerns about its safety and efficacy.[2][7]
Despite the regulatory and identity challenges, research into the potential biological effects of its components continues. A significant hurdle for researchers conducting in vivo animal studies is the compound's poor and variable oral bioavailability. This guide serves as a technical support resource, providing troubleshooting strategies and detailed protocols to help you navigate the complexities of improving the bioavailability of pangamic acid and its derivatives in your experimental models.
Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
Q1: What exactly is "Pangamic Acid" and what are its key physicochemical properties?
A1: The term "Pangamic Acid" is ambiguous. The originally described compound is 6-O-(dimethylaminoacetyl)-D-gluconic acid , an ester of D-gluconic acid and N,N-Dimethylglycine (DMG).[6][8]
-
Key Physicochemical Properties:
-
High Polarity & Water Solubility: Pangamic acid is described as a white, crystalline compound that is soluble in water but insoluble in nonpolar organic solvents.[3] This high water solubility is a primary reason for its poor passive diffusion across the lipid-rich gastrointestinal (GI) epithelium.[9][10][11]
-
Chemical Instability: The ester linkage in D-gluconodimethyl aminoacetic acid is labile and can readily hydrolyze in neutral aqueous solutions, breaking down into its constituent parts: D-gluconic acid and DMG.[8] This instability complicates formulation development and may mean that in vivo effects are attributable to its hydrolysis products rather than the parent molecule.
-
Components' Properties:
-
N,N-Dimethylglycine (DMG): A water-soluble derivative of the amino acid glycine.[12][13] It is considered the primary "active" component and is often used as a substitute for pangamic acid.[1][14]
-
D-Gluconic Acid: A mild, non-toxic carboxylic acid derived from glucose, also highly water-soluble.[15][16] It is often used as a chelating agent and to improve the solubility and bioavailability of minerals.[15][17]
-
-
Q2: Why is the oral bioavailability of pangamic acid typically low?
A2: The low oral bioavailability stems from two main factors:
-
Poor Permeability: As a highly polar, hydrophilic molecule, pangamic acid struggles to pass through the lipid cell membranes of the intestinal lining via passive diffusion.[9] This transport is primarily limited to the paracellular route (between cells), which is highly restrictive for molecules of its size.[9]
-
Pre-systemic Degradation: The ester bond is susceptible to hydrolysis by esterase enzymes present in the gut lumen, intestinal wall, and liver. Furthermore, the acidic environment of the stomach can contribute to its breakdown before it even reaches the primary site of absorption in the small intestine.
The interplay of these factors leads to low and highly variable concentrations of the intact compound reaching systemic circulation.
Q3: What are the primary metabolic pathways for pangamic acid's components in animal models?
A3: Since pangamic acid likely breaks down into DMG and gluconic acid, understanding their individual fates is crucial.
-
N,N-Dimethylglycine (DMG): DMG is a natural intermediate in choline metabolism.[13] In the liver, it undergoes oxidative demethylation. The methyl groups it carries can be donated to the one-carbon pool, participating in numerous methylation reactions essential for synthesizing compounds like creatine and phospholipids.
-
Gluconic Acid: Gluconic acid can be metabolized through the pentose phosphate pathway. It is generally considered safe and is a normal cellular metabolite.[16]
A diagram illustrating the metabolic fate is provided below.
Caption: Metabolic fate of orally administered pangamic acid.
Section 2: Troubleshooting Guide - Formulation & Administration
Problem: I'm observing low and highly variable plasma concentrations of my test compound after oral gavage in rodents.
This is the most common issue encountered. The cause is likely multifactorial, stemming from poor formulation, administration technique, or inherent properties of the compound.
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Formulation Strategy: A simple aqueous solution is often insufficient for polar compounds.
-
Solution 1: Use Permeation Enhancers. These are excipients that transiently open the tight junctions between intestinal cells, facilitating paracellular transport.
-
Rationale: Bile salts (e.g., sodium taurocholate) and some fatty acids can fluidize the mucosal membrane, enhancing absorption.[9] Glycosylated bile acid derivatives have also been designed to be effective with less membrane damage.[10][11]
-
Action: Consider formulating pangamic acid with a low concentration of a GRAS (Generally Recognized as Safe) permeation enhancer. Start with published concentrations and perform a pilot study to assess efficacy and rule out local toxicity.
-
-
Solution 2: Nanoparticle Encapsulation. Encapsulating pangamic acid in polymeric nanoparticles can protect it from degradation and improve uptake.
-
Rationale: Nanoparticles can shield the ester linkage from stomach acid and enzymes.[18] Certain polymers can also adhere to the intestinal mucosa (mucoadhesion), increasing residence time and the opportunity for absorption.
-
Action: Develop a formulation using a biodegradable polymer like PLGA (poly(lactic-co-glycolic acid)) or chitosan. See Protocol 1 for a general methodology.
-
-
-
Optimize the Administration Vehicle & Procedure:
-
Solution: Ensure Correct Gavage Technique. Improper technique can lead to accidental tracheal administration, reflux, or esophageal injury, all of which dramatically increase variability.
-
Rationale: A smooth, consistent procedure ensures the full dose reaches the stomach without causing undue stress or injury to the animal.[19][20][21]
-
Action: Review your lab's SOP for oral gavage. Ensure the gavage needle is the correct size and length for the animal model.[20][21][22] Measure from the animal's snout to the last rib to confirm the tube will reach the stomach.[21][22][23] See Protocol 2 for a standard procedure.
-
-
Problem: My formulation appears unstable, or I suspect the compound is degrading before I can analyze the samples.
Pangamic acid's lability is a major challenge.
Troubleshooting Steps & Solutions:
-
Assess Formulation Stability:
-
Solution: Conduct a pH-Stability Profile.
-
Rationale: The ester bond in pangamic acid is susceptible to both acid and base-catalyzed hydrolysis. Knowing the pH at which it is most stable is critical.
-
Action: Prepare solutions of pangamic acid in buffers of varying pH (e.g., pH 2, 4, 6.8, 7.4). Incubate at room temperature and 37°C. Sample at various time points (0, 1, 2, 4, 8, 24 hours) and analyze for the parent compound and its degradation products (DMG, gluconic acid) using LC-MS/MS. This will define the stability window for your formulation.
-
-
-
Ensure Bioanalytical Sample Stability:
-
Solution: Use Esterase Inhibitors and Acidify Samples.
-
Rationale: Esterases in blood/plasma will continue to degrade your compound ex vivo after sample collection. Lowering the pH and temperature, and adding an inhibitor, can halt this process.
-
Action: Immediately after blood collection, transfer it to tubes containing an anticoagulant (e.g., K2-EDTA) and an esterase inhibitor like sodium fluoride (NaF). After centrifuging to obtain plasma, acidify the plasma sample with a small volume of formic or acetic acid before freezing at -80°C. Perform freeze-thaw stability tests to confirm your procedure is effective.
-
-
Section 3: Troubleshooting Guide - Analytical & Bioanalytical Issues
Problem: I am struggling to develop a sensitive and reliable LC-MS/MS method for quantifying pangamic acid (or DMG) in plasma.
The polar nature of these compounds makes them challenging for standard reversed-phase chromatography.
Troubleshooting Steps & Solutions:
-
Optimize Chromatographic Separation:
-
Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Rationale: HILIC is designed for the retention and separation of highly polar compounds that are poorly retained on C18 columns.[24][25] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Action: Switch from a C18 column to a HILIC column (e.g., silica, amide, or zwitterionic). Use a mobile phase system like acetonitrile and an aqueous ammonium acetate or ammonium formate buffer.[24] This will significantly improve retention and peak shape.
-
-
-
Improve Sample Preparation and Matrix Effect Reduction:
-
Solution: Optimize the Protein Precipitation Step.
-
Rationale: Simple protein precipitation with acetonitrile is fast but can be "dirty," leading to ion suppression (matrix effects) in the mass spectrometer.[26]
-
Action: Test different precipitation solvents (e.g., methanol, acetone) and solvent-to-plasma ratios. Ensure the mixture is vortexed thoroughly and centrifuged at high speed and low temperature to effectively crash out proteins. Compare the matrix effects between different protocols by analyzing post-extraction spiked samples. See Protocol 3 for a generic method.
-
-
Caption: Troubleshooting workflow for low bioavailability.
Section 4: Experimental Protocols
Protocol 1: Preparation of a Chitosan-Based Nanoparticle Formulation
This protocol describes a simple ionic gelation method for encapsulating a water-soluble compound like pangamic acid.
Materials:
-
Low molecular weight Chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Pangamic acid (or calcium pangamate/DMG)
-
Purified water
Procedure:
-
Prepare Chitosan Solution: Dissolve 0.2% w/v chitosan in a 1% v/v acetic acid solution. Stir overnight to ensure complete dissolution. Adjust pH to 4.5-5.0 with NaOH.
-
Prepare TPP Solution: Dissolve TPP in purified water to a concentration of 0.1% w/v.
-
Incorporate Drug: Dissolve the pangamic acid compound into the chitosan solution at the desired concentration (e.g., 1 mg/mL).
-
Form Nanoparticles: While stirring the chitosan-drug solution vigorously, add the TPP solution dropwise. A milky, opalescent suspension will form, indicating nanoparticle formation. The ratio of chitosan to TPP volume is typically 5:1, but this should be optimized.
-
Equilibrate: Continue stirring for 30 minutes to allow for stabilization of the nanoparticles.
-
Characterization (Self-Validation): Before in vivo use, characterize the nanoparticles for:
-
Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS). Aim for <300 nm with a PDI <0.3.
-
Zeta Potential: To assess stability. Aim for > +20 mV for chitosan-based particles.
-
Encapsulation Efficiency (%EE): Separate nanoparticles by centrifugation, measure the concentration of free drug in the supernatant, and calculate the amount encapsulated.
-
Protocol 2: Standard Operating Procedure for Oral Gavage in Rats
This protocol is a guideline and should be performed in accordance with institutional IACUC regulations.
Materials:
-
Appropriately sized rat (e.g., 200-250 g)
-
16-18 gauge, 3-inch curved, ball-tipped gavage needle[21]
-
1 mL syringe
-
Test formulation
Procedure:
-
Animal Restraint: Firmly grasp the rat over its shoulders and back. A common technique is to place your thumb and index finger on either side of the neck, behind the ears, to gently secure the head.[19] The body can be supported against your forearm.
-
Measure Tube Length: Place the gavage needle alongside the rat, with the tip at the mouth and measure to the last rib (xiphoid process).[21] This is the maximum insertion depth.
-
Insertion: With the rat's head tilted slightly upwards to straighten the path to the esophagus, gently insert the needle into the diastema (gap between incisors and molars).[21]
-
Advance the Needle: Gently advance the needle along the roof of the mouth toward the back of the pharynx. The rat should swallow as the tube enters the esophagus. The needle should pass smoothly with no resistance.[21][22] If resistance is felt, STOP immediately and withdraw. This likely indicates entry into the trachea.
-
Administer Dose: Once the needle is inserted to the predetermined depth, administer the formulation slowly and steadily over 2-3 seconds.
-
Withdraw and Monitor: Withdraw the needle smoothly along the same path. Return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress.[20][22]
Protocol 3: Generic LC-MS/MS Method for Quantification in Rat Plasma
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatography (HILIC):
-
Column: Waters Acquity UPLC BEH HILIC column (or equivalent)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, then return to 95% B and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry (for DMG, as an example):
-
Mode: ESI Positive
-
MRM Transition: Precursor ion (m/z) for DMG is 104.1. The product ion would be determined by infusion and fragmentation (e.g., m/z 58.1). An appropriate internal standard (e.g., d6-DMG) should be used.
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate/vial for injection.
Section 5: Data Interpretation
How do I interpret pharmacokinetic (PK) parameters to assess bioavailability improvements?
After running your animal study and analyzing the samples, you will generate plasma concentration-time profiles. From these profiles, you can calculate key PK parameters. The table below shows hypothetical data comparing a simple aqueous solution to an improved nanoparticle formulation.
| Parameter | Aqueous Solution | Nanoparticle Formulation | Interpretation of Improvement |
| Cmax (ng/mL) | 150 ± 45 | 450 ± 90 | Higher Peak Concentration: The improved formulation delivers more of the drug into the bloodstream. |
| Tmax (hr) | 0.5 ± 0.2 | 1.5 ± 0.5 | Delayed Peak Time: The nanoparticle formulation may provide a more controlled release of the drug. |
| AUC₀-t (ng*hr/mL) | 300 ± 110 | 1800 ± 350 | Increased Total Exposure: This is the most critical parameter. A significant increase in the Area Under the Curve (AUC) directly reflects a substantial improvement in overall bioavailability. |
| Relative Bioavailability (Frel) | - | 600% | Calculation: (AUCₙₐₙₒ / AUCₐᵩ) * 100. A 600% relative bioavailability indicates a 6-fold increase in absorption compared to the aqueous solution. |
References
- Nutrition Review. (2013). This compound (Pangamic Acid).
- Hull, J. S. (2019). The Forbidden this compound. Janet Starr Hull PhD, CN.
- Stacpoole, P. W. (n.d.). Pangamic Acid (Vitamin Β15). Karger Publishers.
- Instech Laboratories. (2020).
- Wikipedia. (n.d.). Pangamic acid.
- MedicineNet. (n.d.). What Is this compound Good For? Pangamic Acid.
- PubMed. (1982). Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15.
- Gao, C., et al. (n.d.). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. PMC.
- UCSF IACUC. (n.d.).
- PubMed. (n.d.). Design of compounds that increase the absorption of polar molecules.
- WSU IACUC. (2021).
- FSU Office of Research. (2016).
- UQBR. (n.d.).
- National Nutrition.ca. (n.d.). This compound (Pangamic Acid).
- NIH. (n.d.). Design of compounds that increase the absorption of polar molecules. PMC.
- Unnamed Source. (n.d.). Gluconic Acid in Pharmaceuticals: Enhancing Drug Stability and Delivery.
- Unnamed Source. (2025). N,N-Dimethylglycine: A Comprehensive Overview.
- RxList. (n.d.). Pangamic Acid.
- PubMed. (n.d.). Studies on the chemical identity and biological functions of pangamic acid.
- Beynen, A. C. (2024). Pangamic acid in dog nutrition.
- Graber, C. D., et al. (n.d.). Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. VetriScience.
- NIH PubChem. (n.d.). Gluconic Acid.
- Caring Sunshine. (n.d.). Ingredient: Pangamic Acid.
- Unnamed Source. (2025). Healthcare Applications of Gluconic Acid: A Comprehensive Review and Insights.
- Wikipedia. (n.d.). Dimethylglycine.
- Morcol, T., et al. (n.d.). Polymeric Particulates to Improve Oral Bioavailability of Peptide Drugs.
- PubMed. (n.d.). Determination of para-aminohippuric acid (PAH)
- Journal of Young Pharmacists. (2022).
- FDA. (1995). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use.
- ResearchGate. (2025). Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry | Request PDF.
Sources
- 1. janethull.com [janethull.com]
- 2. Pangamic acid - Wikipedia [en.wikipedia.org]
- 3. karger.com [karger.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 6. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of compounds that increase the absorption of polar molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of compounds that increase the absorption of polar molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Dimethylglycine - Wikipedia [en.wikipedia.org]
- 14. Shop this compound (Pangamic Acid) at National Nutrition.ca [nationalnutrition.ca]
- 15. nbinno.com [nbinno.com]
- 16. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. instechlabs.com [instechlabs.com]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. research.fsu.edu [research.fsu.edu]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. research-support.uq.edu.au [research-support.uq.edu.au]
- 24. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry – Journal of Young Pharmacists [archives.jyoungpharm.org]
Technical Safety & Advisory Bulletin: Pangamic Acid Formulations
Bulletin ID: TSB-PA-20260120 Date of Issue: January 20, 2026 Subject: Characterization and Safe Handling of Commercial Pangamic Acid ("Vitamin B15") Formulations for Research Applications Audience: Researchers, Principal Investigators, Laboratory Safety Personnel, and Drug Development Professionals
Disclaimer: This document is intended for informational and risk mitigation purposes only. It is not an endorsement of the use of "pangamic acid" in experimental protocols. The U.S. Food and Drug Administration (FDA) considers pangamic acid "not an identifiable substance" and has deemed products labeled as such to be unsafe for food and drug use[1][2].
Frequently Asked Questions (FAQs) & Critical Safety Alerts
Q1: What is "pangamic acid" or "this compound"?
A1: "Pangamic acid" is a trade name for a substance that is not a scientifically recognized vitamin or a single, defined chemical compound[1][3]. The FDA has stated that no identity has been established for a substance called pangamic acid[2]. Products marketed under this name vary widely in composition and may contain a mixture of several different chemicals[1][4]. The originally proposed structure, 6-O-(N,N-dimethylglycinyl)-D-gluconic acid, has not been scientifically verified in commercial products[1][5].
Q2: If it's not a defined substance, what am I actually working with?
A2: Analysis of commercial "pangamic acid" has revealed a range of components, which should not be considered "contaminants" but rather the actual ingredients. These most commonly include:
Q3: What are the primary toxicity concerns with these components?
A3: The most significant, scientifically documented risk is associated with Diisopropylamine Dichloroacetate (DADA).
-
Mutagenicity: DADA and its component, diisopropylamine, have demonstrated mutagenic properties in the Ames test[1][2][4]. This suggests a potential carcinogenic risk[1][4].
-
Toxicity of Metabolites: DADA readily hydrolyzes or metabolizes into diisopropylamine (DIPA) and dichloroacetate (DCA)[1][6]. DCA itself has been a subject of toxicological studies, and chronic administration can lead to unexpected toxic profiles due to self-inhibition of its metabolism[7].
Q4: Is N,N-Dimethylglycine (DMG) considered toxic?
A4: N,N-Dimethylglycine is a naturally occurring intermediate in choline metabolism[8][9]. It is generally considered safe for short-term use, with studies showing no significant adverse effects for up to 28 days[10][11]. However, the long-term safety profile of DMG supplementation is unknown[10][11][12].
Q5: How should my lab mitigate these risks?
A5: Mitigation begins with identification. Since the composition of any "pangamic acid" product is unknown, it must be handled as a novel chemical with unknown hazards[13]. Do not assume the product is benign. The primary goal is to identify the actual components and handle the material according to the risks of the most hazardous potential ingredient (i.e., DADA).
Troubleshooting Guide: Characterization of "Pangamic Acid" Samples
This section provides workflows for researchers to identify the components within their uncharacterized "pangamic acid" samples before any experimental use.
Workflow for Component Identification
The logical flow for characterizing an unknown "pangamic acid" sample involves a tiered analytical approach.
Caption: Workflow for characterizing unknown "pangamic acid" samples.
Experimental Protocols for Component Identification
Protocol 2.2.1: High-Performance Liquid Chromatography (HPLC) for DADA and DMG
-
Objective: To separate and tentatively identify DADA and DMG.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Octadecylsilane (C18) bonded silica column[9].
-
Mobile Phase: A gradient system using an aqueous buffer (e.g., perchloric acid solution, pH adjusted) and an organic solvent like acetonitrile is effective[9]. For DMG, an isocratic system with a potassium phosphate buffer may be used with UV detection at a low wavelength (~198-210 nm)[6][14].
-
Preparation:
-
Prepare analytical standards of Diisopropylamine Dichloroacetate (CAS 660-27-5), N,N-Dimethylglycine (CAS 1118-68-9), and Glycine (CAS 56-40-6).
-
Dissolve a known quantity of the "pangamic acid" sample in the initial mobile phase solvent. Filter through a 0.45 µm syringe filter.
-
-
Analysis: Inject the sample and standards. Compare retention times of peaks in the sample to those of the analytical standards.
-
Troubleshooting:
-
Issue: Poor peak separation. Solution: Adjust the mobile phase gradient or pH. Ensure the column is properly conditioned.
-
Issue: No peaks detected. Solution: Check detector wavelength. DADA and DMG have low UV absorbance; detection may require wavelengths around 200-210 nm[6][9]. If still unsuccessful, proceed to mass spectrometry.
-
Protocol 2.2.2: Gas Chromatography-Mass Spectrometry (GC-MS) for Dichloroacetate (DCA)
-
Objective: To confirm the presence of DCA, a key component of DADA.
-
Instrumentation: GC-MS system.
-
Derivatization (Required): DCA is not volatile and requires derivatization to be analyzed by GC. A common method is conversion to its methyl ester using diazomethane[5][6]. Caution: Diazomethane is highly toxic and explosive; handle with extreme care using established safety protocols.
-
Sample Preparation:
-
Acidify an aqueous solution of the sample to pH < 1.
-
Extract the acidic components (including DCA) with a solvent like methyl-tert-butyl ether[6].
-
Carefully add the derivatizing agent (e.g., diazomethane) to the extract.
-
-
Analysis: Inject the derivatized sample into the GC-MS. Search the resulting mass spectrum for the characteristic fragmentation pattern of the DCA methyl ester.
-
Troubleshooting:
-
Issue: Derivatization is inefficient. Solution: Ensure the sample extract is completely dry, as water can quench the reaction.
-
Issue: Contaminating peaks. Solution: Run a blank of the extraction solvent and derivatization agent to identify background signals.
-
Risk Mitigation & Safe Handling Protocols
Given the undefined nature and documented mutagenicity of common ingredients, all materials labeled "pangamic acid" must be handled under the assumption that they are hazardous[13].
Hierarchy of Controls
This framework prioritizes safety measures from most to least effective.
Caption: Hierarchy of controls for handling "pangamic acid".
Summary of Handling Procedures
| Control Level | Requirement | Rationale |
| Assessment | Always treat "pangamic acid" as a substance with unknown toxicity and potential carcinogenicity/mutagenicity[1][13]. | The composition is not guaranteed, and documented ingredients (DADA) are mutagenic[2][4]. |
| Engineering | All handling of solid material (weighing, preparing solutions) and volatile liquids must be conducted in a certified chemical fume hood[10][15]. | Prevents inhalation of aerosolized powders or vapors from potentially hazardous compounds. |
| PPE | Wear standard laboratory PPE: safety goggles (or safety glasses with side shields), a lab coat, and chemical-resistant gloves (nitrile is appropriate for incidental contact)[10][13]. | Provides a primary barrier against skin contact and eye exposure. |
| Storage | Store in a clearly labeled, sealed container in a designated, ventilated area. Segregate from incompatible materials (e.g., strong acids, bases, oxidizers)[12][13]. | Prevents accidental use and dangerous reactions. Clear labeling ("Potential Mutagen; Composition Unverified") informs all lab personnel of the risk. |
| Disposal | Dispose of all "pangamic acid" materials (pure substance and solutions) as hazardous chemical waste in accordance with institutional and local regulations[10]. | Prevents the release of potentially mutagenic and environmentally harmful chemicals into the standard waste stream. |
References
-
Pangamic acid. Wikipedia.[Link]
-
Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList.[Link]
-
Gelernt, M., & Herbert, V. (1982). Mutagenicity of diisopropylamine dichloroacetate, the "active constituent" of this compound (pangamic acid). Nutrition and Cancer, 3(3), 129-33. [Link]
-
U.S. Food and Drug Administration. (1995). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. FDA.[Link]
-
Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.[Link]
-
Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS.[Link]
-
Samanidou, V., Stafylis, A., & Papadoyannis, I. (2001). Direct high-performance liquid chromatography method for determination of glycine betaine and its metabolite, N,N-dimethylglycine, in pharmacokinetic studies. ResearchGate.[Link]
-
Steinhagen, F., Pawliczek, S., & Wendel, U. (1998). Simple method for the routine determination of betaine and N,N-dimethylglycine in blood and urine. ResearchGate.[Link]
-
Dimethylglycine (DMG): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.[Link]
-
Laryea, M. D., Zass, R., Ritgen, J., & Wendel, U. (1994). Simultaneous determination of betaine and N,N-dimethylglycine in urine. Clinica Chimica Acta, 230(2), 169-75. [Link]
-
The Importance of Chemical Safety in R&D Labs. Wilco Prime.[Link]
-
Kalmar, I. D., et al. (2011). Tolerance and safety evaluation of N,N-dimethylglycine, a naturally occurring organic compound, as a feed additive in broiler diets. British Journal of Nutrition, 106(8), 1195-1202. [Link]
-
Novel Chemicals with Unknown Hazards SOP. Tufts University.[Link]
- Method for quality control of dichloroacetic acid diisopropylamine or preparation thereof.
-
Yang, J. M., et al. (1988). The detection, pharmacokinetics and behavioral effects of diisopropylamine dichloroacetate (DADA) in the horse: a preliminary report. General Pharmacology: The Vascular System, 19(5), 683-687. [Link]
-
Dichloroacetic acid. IARC Publications.[Link]
-
Yamane, K., et al. (2014). Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza. PLOS ONE, 9(5), e98032. [Link]
-
Marín-Hernández, Á., et al. (2021). Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. Molecules, 26(14), 4275. [Link]
-
Hörl, M., et al. (1999). Studies on the chemical identity and biological functions of pangamic acid. Zeitschrift für Naturforschung C, 54(5-6), 401-6. [Link]
Sources
- 1. Mutagenicity of diisopropylamine dichloroacetate, the "active constituent" of this compound (pangamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Dichloroacetic acid - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 7. chembk.com [chembk.com]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. CN102297909A - Method for quality control of dichloroacetic acid diisopropylamine or preparation thereof - Google Patents [patents.google.com]
- 10. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 11. semanticscholar.org [semanticscholar.org]
- 12. globalresearchchem.com [globalresearchchem.com]
- 13. twu.edu [twu.edu]
- 14. researchgate.net [researchgate.net]
- 15. wilcoprime.com [wilcoprime.com]
Validation & Comparative
The Pangamic Acid Controversy: A Scientific Comparison with Dimethylglycine (DMG)
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing a Misnomer
In the landscape of nutritional science and supplementation, few substances have generated as much confusion and debate as "pangamic acid," often marketed as "Vitamin B15." First isolated from apricot kernels in the 1950s, it was purported to offer a wide array of health benefits, from enhancing athletic performance to supporting cardiovascular health.[1] However, the scientific community does not recognize "pangamic acid" as a vitamin, and its very chemical identity has remained ambiguous and inconsistent.[2] In fact, the term has been applied to various formulations, with the most consistently identified active component being N,N-Dimethylglycine (DMG).[3][4]
This guide provides a comparative analysis for the scientific community, moving beyond the historical controversy to focus on the verifiable biochemical properties of Dimethylglycine (DMG). We will dissect the claims associated with "pangamic acid," compare them with the evidence-based functions of DMG, and provide a framework for the rigorous scientific investigation of this molecule.
Chemical and Biochemical Profiles: A Tale of Two Identities
The fundamental issue in comparing pangamic acid and DMG lies in the former's lack of a consistent chemical structure. The original patent by Ernst T. Krebs, Sr., and his son described an ester of d-gluconic acid and dimethylglycine.[2] However, subsequent analyses of products marketed as "pangamic acid" or "this compound" have revealed a variety of substances, from calcium gluconate and DMG mixtures to, in some cases, pure lactose.[2] This inconsistency makes a direct, chemical-to-chemical comparison impossible.
Dimethylglycine (DMG) , in contrast, is a well-defined molecule. It is a derivative of the amino acid glycine and a naturally occurring intermediate in the choline cycle.[5][6] The body synthesizes DMG from choline via betaine (trimethylglycine).[7] Its primary biochemical role is to act as a methyl donor in a multitude of metabolic pathways.[8] This process is critical for the synthesis of hormones, neurotransmitters, antibodies, and nucleic acids.[7][8]
Metabolic Pathway of Dimethylglycine
The following diagram illustrates the position of DMG within the one-carbon metabolism pathway, highlighting its role as an intermediate.
Caption: Metabolic conversion of Choline to Glycine.
Comparative Analysis of Purported Claims and Scientific Evidence
The marketing of "pangamic acid" has been associated with a broad spectrum of health claims, many of which lack rigorous scientific backing. In contrast, DMG has been the subject of more focused, albeit sometimes conflicting, scientific inquiry.
| Claim / Area of Investigation | "Pangamic Acid" (this compound) Claims | Dimethylglycine (DMG) Scientific Evidence |
| Athletic Performance | Widely promoted to enhance oxygen utilization, reduce fatigue, and improve endurance.[1] Much of the early supporting literature originated from the former Soviet Union and was anecdotal.[2][9] | Studies have yielded mixed results. Some animal studies and early human trials suggested improved oxygen utilization and reduced lactic acid formation.[5][10] However, other controlled studies in humans found no significant advantage in metabolic or circulatory function during exercise.[4][11] |
| Immune System Support | Claimed to bolster the immune system.[1] | Some studies in both animals and humans suggest DMG may enhance both humoral and cell-mediated immune responses.[3][5] Research has indicated a potential increase in antibody production and lymphocyte activity.[3][10] However, the overall data is considered conflicting.[5] |
| Cardiovascular Health | Recommended as a tonic for the heart and to improve circulation.[1] Russian studies reported positive outcomes in conditions like atherosclerosis and coronary insufficiency.[9] | DMG is involved in methylation pathways that can influence homocysteine levels, a risk factor for cardiovascular disease. It is also suggested to support circulation and oxygen utilization.[8][12] However, large-scale clinical trials are lacking. |
| Neurological Function | Purported to treat a range of conditions from nerve pain to improving speech in children with developmental delays.[2][13] | DMG can cross the blood-brain barrier and serves as a building block for neurotransmitters.[12] It has been investigated for its potential role in managing seizures and symptoms of autism, but clinical trials have produced mixed and inconclusive results.[5][14] |
| Detoxification | Claimed to help detoxify the body, particularly supporting liver health.[1] | As a methyl donor, DMG participates in Phase II detoxification pathways in the liver, where methyl groups are attached to toxins to facilitate their excretion.[8] |
Methodologies for the Scientific Evaluation of Dimethylglycine
To move beyond the ambiguity of "pangamic acid," rigorous, standardized methodologies are essential for evaluating the physiological effects of DMG.
Experimental Workflow for Supplement Evaluation
The following diagram outlines a logical progression for the scientific validation of a compound like DMG, from initial in vitro screening to conclusive human trials.
Caption: Scientific validation workflow for DMG.
Experimental Protocol: Human Clinical Trial on Athletic Performance
Objective: To determine the effect of DMG supplementation on lactate threshold and time to exhaustion in trained athletes.
Design: A randomized, double-blind, placebo-controlled crossover trial.
Participants: 30 trained cyclists or runners.
Methodology:
-
Baseline Testing: Participants undergo a baseline maximal oxygen uptake (VO2 max) test on a cycle ergometer or treadmill. Blood lactate levels are measured at incremental stages to determine lactate threshold.
-
Randomization: Participants are randomly assigned to receive either DMG (e.g., 250 mg/day) or a placebo for a 4-week period.
-
Intervention Period 1: Participants consume the assigned supplement daily.
-
Mid-point Testing: At the end of the 4 weeks, participants repeat the VO2 max and lactate threshold tests.
-
Washout Period: A 4-week washout period follows, during which no supplements are taken.
-
Crossover: The groups are switched. The group that initially received DMG now receives the placebo, and vice versa.
-
Intervention Period 2: Participants consume the new assigned supplement for 4 weeks.
-
Final Testing: Participants repeat the VO2 max and lactate threshold tests for a final time.
-
Data Analysis: Data from the DMG and placebo phases are compared for each participant to control for individual variability. Statistical analysis (e.g., paired t-test) is used to determine if DMG produced a significant change in performance metrics compared to the placebo.
Conclusion: A Call for Scientific Clarity
The historical narrative of "pangamic acid" or "this compound" is a cautionary tale of unsubstantiated claims and chemical ambiguity.[2] For the scientific and drug development community, it is imperative to disregard this misnomer and focus on the defined chemical entity: N,N-Dimethylglycine.
While DMG is a legitimate metabolic intermediate with plausible mechanisms of action, particularly as a methyl donor, the existing scientific evidence for its efficacy as a supplement is mixed and often inconclusive.[5][11] Many of the purported benefits, from enhanced athletic performance to immune modulation, require further validation through large-scale, methodologically sound clinical trials. Future research should focus on elucidating the precise molecular mechanisms of DMG, establishing optimal dosages, and identifying specific populations that may benefit from its supplementation. Only through such rigorous inquiry can the true therapeutic potential of Dimethylglycine be separated from the pseudoscientific legacy of "pangamic acid."
References
- Caring Sunshine. (n.d.). Ingredient: Pangamic Acid.
- HerbsHelp. (2024, November 30). Dimethylglycine (DMG): Nutritional Information & Background.
- Apricot Power. (n.d.). This compound (Pangamic Acid): Everything You Need to Know + Its Benefits.
- Metabolics. (n.d.). Dimethylglycine (DMG).
- Memorial Sloan Kettering Cancer Center. (2022, February 9). Dimethylglycine.
- Wikipedia. (n.d.). Pangamic acid.
- VetriScience. (n.d.). Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium.
- DaVinci Labs. (n.d.). DMG Supplements: Benefits, Testing, and Recommendations.
- Natural Healthy Concepts. (2023, May 30). DMG Supports Bodily Systems.
- DaVinci Labs. (2019, August 28). Mind Diet: How DMG Supports Brain Health.
- International Society for Orthomolecular Medicine. (n.d.). Pangamic Acid.
- Journal of Orthomolecular Medicine. (n.d.). This compound A Review and Update.
- WebMD. (n.d.). Dimethylglycine (DMG): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
-
Wolfsegger, T., Böck, K., Schimetta, W., von Oertzen, T. J., & Assar, H. (2021). N,N-Dimethylglycine in patients with progressive multiple sclerosis: result of a pilot double-blind, placebo, controlled randomized clinical trial. Neurological Research and Practice, 3(1), 29. Retrieved from [Link]
- Vita Flex. (n.d.). The Growing Interest in DMG for Horses.
- International Science Community Association. (n.d.). The effect of Dimethylglycine (DMG) administration on Biochemical Blood Parameters in Youth elite Basketball Players.
- Wikipedia. (n.d.). Dimethylglycine.
Sources
- 1. caringsunshine.com [caringsunshine.com]
- 2. Pangamic acid - Wikipedia [en.wikipedia.org]
- 3. info.davincilabs.com [info.davincilabs.com]
- 4. isca.me [isca.me]
- 5. mskcc.org [mskcc.org]
- 6. Dimethylglycine - Wikipedia [en.wikipedia.org]
- 7. metabolics.com [metabolics.com]
- 8. nhc.com [nhc.com]
- 9. isom.ca [isom.ca]
- 10. The Growing Interest in DMG for Horses [vitaflex.com]
- 11. N,N-Dimethylglycine in patients with progressive multiple sclerosis: result of a pilot double-blind, placebo, controlled randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.davincilabs.com [blog.davincilabs.com]
- 13. isom.ca [isom.ca]
- 14. Dimethylglycine (DMG): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
A Guide to the (Ir)reproducibility of Historical Soviet "Vitamin B15" Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical examination of the historical research on "vitamin B15," also known as pangamic acid, with a focus on the reproducibility of the original Soviet-era studies. For decades, claims of this substance's wide-ranging therapeutic benefits have circulated, primarily originating from research conducted in the former USSR. This document synthesizes the available scientific literature and regulatory stances to offer an evidence-based perspective for the scientific community.
The Enigma of "this compound": A Substance in Search of an Identity
The term "this compound" is, in itself, a misnomer. A vitamin is an organic compound that is essential in small quantities for the normal functioning of the body's metabolism; a deficiency in a vitamin typically leads to a specific disease. Pangamic acid does not meet this definition, as no deficiency disease has ever been identified.[1] Furthermore, investigations into products marketed as "this compound" or "pangamic acid" have revealed a troubling lack of a consistent chemical identity.[2][3][4]
The substance originally described by Ernst T. Krebs, Sr. and his son was purported to be d-gluconodimethylamino acetic acid.[2] However, a variety of other compounds have been sold under the "pangamic acid" label, including:
-
Mixtures containing dimethylglycine (DMG).
-
Diisopropylamine dichloroacetate (DIPA).
-
Formulations with sodium gluconate, calcium gluconate, glycine, and other compounds.[3]
This chemical ambiguity is a foundational obstacle to the reproducibility of any study, as it is often unclear what specific substance was used in the original Soviet research.[2][5] The U.S. Food and Drug Administration (FDA) has gone so far as to consider it "not an identifiable substance".[2][6]
Historical Soviet Claims vs. Modern Scientific Scrutiny
Much of the clinical research on pangamic acid that forms the basis of its therapeutic claims took place in the former Soviet Union.[2] This research was largely anecdotal and lacked the rigorous, controlled experimental designs that are the standard for modern clinical trials.[2] The USSR Ministry of Health did approve its use for several conditions based on these studies.[1][7]
Below is a comparison of the key therapeutic claims originating from this era with the current scientific and regulatory consensus.
| Soviet-Era Claim | Modern Scientific Evidence & Regulatory Status |
| Enhanced Athletic Performance & Endurance: Claimed to increase oxygen utilization and reduce lactic acid buildup.[1][7] | Ineffective: A 1982 study on the effect of pangamic acid on maximal treadmill performance found no benefit.[3] There is no robust scientific evidence to support claims of improved exercise endurance.[3][4] |
| Cardiovascular Health: Promoted for treating atherosclerosis, coronary insufficiency, and hypertension.[1] | Lack of Evidence: While some early animal studies suggested a protective effect, these have not been substantiated in rigorous human trials.[1] A preliminary report from 1952 on ten cases is insufficient to draw conclusions.[8] |
| Detoxification & Liver Protection: Said to protect the liver from toxins like alcohol.[1][9] | Unproven: Claims are not supported by credible scientific evidence.[9] |
| Neurological & Psychiatric Benefits: Used for alcoholism, drug addiction, and disorders of the central nervous system.[9][10] | No Scientific Basis: There is no reliable evidence to support these uses.[9] |
| Improved Immune Function & Anti-Aging: Marketed to strengthen the immune system and combat aging.[9] | Anecdotal: Claims are based on purported antioxidant properties that are not well-established.[9] |
The Proposed (but Unverified) Mechanism of Action
Soviet-era researchers proposed that the biological activity of pangamic acid stemmed from its purported role as a methyl donor, similar to methionine and choline.[1][10] The dimethylglycine (DMG) component was thought to participate in transmethylation processes, thereby improving energy utilization and cellular respiration.[1][10] This was hypothesized to increase tolerance to hypoxia in tissues like the brain and heart.[1][7]
It is crucial to understand that this proposed pathway is theoretical and has not been validated by modern biochemical and physiological research. The diagram below illustrates this hypothetical mechanism.
Caption: Hypothetical metabolic pathway of "this compound".
Methodological Deep Dive: Why Replication Fails
An attempt to replicate the Soviet studies on pangamic acid would face several insurmountable challenges from the outset. A self-validating protocol, a cornerstone of trustworthy research, is impossible to construct for the following reasons:
-
Undefined Test Article: As established, "pangamic acid" is not a single, defined chemical entity.[2][3][4] Any modern study would have to arbitrarily choose one of the many substances historically labeled as B15, with no guarantee it was the same one used in the original research.
-
Lack of Rigorous Controls: The historical literature is characterized by anecdotal reports and studies that lack proper controls, blinding, and randomization, making it impossible to distinguish between a true effect, a placebo effect, or confounding variables.[2]
-
Absence of Peer Review: Much of the Soviet-era research was not subjected to the rigorous peer-review process that is standard in modern scientific publishing, which serves to identify and correct methodological flaws.
Regulatory Status and Safety Concerns: A Clear Warning
The scientific community's skepticism is mirrored by the stern stance of regulatory bodies.
-
U.S. Food and Drug Administration (FDA): The FDA has explicitly stated that pangamic acid and its products are unsafe for food and drug use.[2][6] It has recommended seizing products advertised as pangamic acid and has taken legal action against their sale.[1][2] The FDA does not recognize it as a vitamin or a safe food additive.[1][6]
-
Health Canada: The Canadian Food and Drug Directorate has prohibited the distribution of pangamic acid.[2]
-
European Union: While specific regulations on pangamic acid are less explicit, it is not an approved food additive or novel food within the European Union.
Beyond the lack of efficacy, there are significant safety concerns. The Ames test, a common method for assessing mutagenicity, has yielded positive results for compounds found in "pangamic acid" preparations, including diisopropylamine dichloroacetate.[2] This suggests a potential risk for cancer development with the use of these substances.[2][4]
Conclusion for the Modern Researcher
The historical Soviet research on "this compound" or pangamic acid is not reproducible. The fundamental lack of a defined chemical substance, coupled with methodologically flawed and anecdotal original studies, makes any attempt at replication futile. Modern scientific and regulatory bodies do not recognize "this compound" as a vitamin, and its sale is prohibited in several jurisdictions due to safety concerns and a complete absence of proven efficacy.[2][6]
For professionals in drug development and scientific research, the story of "this compound" serves as a powerful case study in the importance of chemical characterization, rigorous experimental design, and the peer-review process. The claims associated with this substance are not supported by credible evidence and should be regarded as a historical artifact of a bygone era of less stringent scientific standards.
References
-
Title: Pangamic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: this compound (Pangamic Acid) - Nutrition Review Source: Nutrition Review URL: [Link]
-
Title: What Is this compound Good For? Pangamic Acid Source: MedicineNet URL: [Link]
-
Title: this compound A Review and Update Source: Journal of Orthomolecular Psychiatry URL: [Link]
-
Title: Pangamic Acid - International Society for Orthomolecular Medicine Source: ISOM URL: [Link]
-
Title: Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15 Source: PubMed URL: [Link]
-
Title: Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions Source: RxList URL: [Link]
-
Title: CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Pangamic Acid ('Vitamin Β15') Source: Karger Publishers URL: [Link]
-
Title: Studies on the chemical identity and biological functions of pangamic acid Source: PubMed URL: [Link]
-
Title: Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews Source: WebMD URL: [Link]
-
Title: Pangamic acid (this compound) in heart disease; preliminary report of ten cases Source: PubMed URL: [Link]
Sources
- 1. isom.ca [isom.ca]
- 2. Pangamic acid - Wikipedia [en.wikipedia.org]
- 3. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 4. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. Critical evaluation of the current studies on pangamic acid--vitamin B15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use | FDA [fda.gov]
- 7. karger.com [karger.com]
- 8. Pangamic acid (this compound) in heart disease; preliminary report of ten cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What Is this compound Good For? Pangamic Acid [medicinenet.com]
- 10. isom.ca [isom.ca]
A Senior Application Scientist's Guide to Pangamic Acid (Vitamin B15): Deconstructing the Efficacy of a Phantom Molecule
Foreword for the Scientific Community:
This guide addresses the topic of the comparative efficacy of synthetic versus naturally sourced pangamic acid, also known as "Vitamin B15." However, a rigorous scientific investigation reveals a fundamental challenge: "pangamic acid" is not a scientifically defined substance.[1][2][3] Products marketed under this name have inconsistent and varied chemical compositions, and the U.S. Food and Drug Administration (FDA) has deemed it unsafe for use, seizing products and prohibiting its importation.[1][2] Therefore, a direct comparative efficacy study as one would conduct for a well-characterized compound is scientifically untenable.
This guide, authored from the perspective of a Senior Application Scientist, will instead provide a critical evaluation of the chemical ambiguity, regulatory status, and purported evidence surrounding "pangamic acid." It will serve as an instructive framework for researchers on the importance of substance characterization and the pitfalls of investigating poorly defined materials.
The Enigma of Pangamic Acid: A History of Ambiguity
Pangamic acid was first described by Ernst T. Krebs, Sr., and his son, who also promoted the controversial substance Laetrile.[1][4] They claimed to have isolated it from apricot kernels and gave it the name "this compound," asserting its universal presence in seeds.[1][5] The originally proposed chemical structure was d-gluconodimethylamino acetic acid.[1] However, subsequent attempts by other researchers to synthesize this compound using the methods described by the Krebses were unsuccessful.[1]
The FDA does not recognize pangamic acid as a vitamin, as there is no evidence it is a nutrient required by the body.[1][2] Furthermore, the agency considers it to be "not an identifiable substance" due to the wide variety of chemical compositions sold under this name.[1][2]
"Naturally Sourced" vs. "Synthetic" Pangamic Acid: A Distinction Without a Difference
A core challenge in comparing "natural" and "synthetic" pangamic acid is that neither term refers to a consistent chemical entity.
The Illusion of a "Natural" Source
While proponents claim pangamic acid can be found in brewer's yeast, whole brown rice, and apricot kernels, the specific molecule, 6-O-(N,N-dimethylglycinyl)-D-gluconic acid, has not been consistently isolated and verified from these sources in a scientifically robust manner.[1][6][7] An analysis of a sample provided by a co-worker of the Krebses in the 1950s revealed it to be nothing more than lactose.[1]
The Shifting Identity of "Synthetic" Formulations
The composition of products marketed as "synthetic pangamic acid" has been notoriously inconsistent.[1][8] Analyses of these products have revealed a range of substances, including:
-
Mixtures of dimethylglycine (DMG) and calcium gluconate.[4]
-
Various other formulations containing glycine, calcium chloride, and other compounds.[7]
Some of these components raise significant safety concerns. For instance, diisopropylamine dichloroacetate and other related compounds have shown positive results for mutagenicity in the Ames test, suggesting a potential cancer risk.[1]
The Impossibility of a Valid Comparative Efficacy Study
A scientifically valid comparison of efficacy requires, at a minimum, a standardized test article and a control. In the case of pangamic acid, this is not possible for the following reasons:
-
Lack of a Reference Standard: There is no universally accepted, pure chemical standard for pangamic acid.
-
Variable Composition: Any given "natural" or "synthetic" product could contain any number of different compounds, making it impossible to attribute any observed effects to a specific molecule.[7][8]
-
Safety and Ethical Concerns: Given the FDA's stance and the evidence of potential mutagenicity, it would be unethical to conduct human trials on such poorly characterized and potentially unsafe substances.[1][2]
The workflow for a legitimate comparative study is therefore fundamentally broken from the start.
Caption: Workflow comparison: Ideal vs. Pangamic Acid.
A Critical Review of Purported Bioactivities
Some of these effects have been attributed to components like N,N-Dimethylglycine (DMG), a known metabolite that participates in transmethylation reactions.[4] However, it is crucial to distinguish the bioactivity of a known component like DMG from the ill-defined mixture labeled "pangamic acid."
Table 1: Summary of Purported Claims and Scientific Rebuttals
| Purported Claim/Bioactivity | Attributed Component (if known) | Scientific Status & Rebuttal |
| Improved Athletic Performance | N,N-Dimethylglycine (DMG) | Some older, uncontrolled studies suggested reduced lactate.[4] However, robust, modern clinical trials are lacking. The term "pangamic acid" itself is not linked to a specific, effective compound. |
| Enhanced Oxygen Utilization | Unspecified | Primarily based on animal studies and older clinical reports with methodological limitations.[4][9] The mechanism is unknown. |
| Antioxidant Properties | Unspecified | Broad claims of protection against pollutants and aging are not substantiated by rigorous clinical evidence.[6] |
| Cardiovascular Health | Unspecified | Early, preliminary reports are not supported by current scientific evidence.[10] |
| Safety | N/A | Considered UNSAFE by regulatory bodies.[7] Some formulations contain potentially mutagenic compounds.[1] |
A Protocol for Responsible Investigation of Novel Compounds
For researchers encountering novel substances with therapeutic claims, the story of pangamic acid serves as a cautionary tale. A rigorous, ethical, and scientifically valid approach must be followed.
Step 1: Definitive Chemical Identification
-
Isolation & Purification: Isolate the compound of interest from its natural source using chromatographic techniques (e.g., HPLC, column chromatography).
-
Structural Elucidation: Use analytical methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography to determine the exact chemical structure.
-
Synthesis & Verification: Synthesize the proposed structure and confirm that the synthetic compound has identical physical, chemical, and spectroscopic properties to the natural isolate.
Step 2: Preclinical Safety & Toxicological Assessment
-
In Vitro Cytotoxicity: Assess the compound's effect on various cell lines to determine its potential for causing cell death.
-
Genotoxicity/Mutagenicity: Perform an Ames test and other relevant assays to screen for potential DNA damage.
-
Acute & Chronic Toxicity: Conduct animal studies to determine the LD50 and to observe the effects of long-term exposure.
Step 3: Pharmacological & Efficacy Testing
-
In Vitro Bioassays: Develop and validate assays to test the compound's activity against its intended biological target.
-
Animal Models of Disease: Test the compound's efficacy in relevant animal models, establishing a dose-response relationship.
-
Pharmacokinetics (ADME): Study the Absorption, Distribution, Metabolism, and Excretion of the compound in animal models.
Only after these steps have been successfully completed can a compound be considered for human clinical trials.
Caption: A responsible preclinical drug discovery workflow.
Conclusion
The question of the comparative efficacy of synthetic versus naturally sourced pangamic acid is moot because "pangamic acid" is a scientifically invalidated concept. It represents a collection of disparate and uncharacterized substances, not a single, identifiable compound. The history of pangamic acid underscores a critical principle for the scientific community: therapeutic claims must be preceded by rigorous chemical identification, characterization, and safety evaluation. For researchers, scientists, and drug development professionals, the legacy of "this compound" is not in its purported health benefits, but in its powerful illustration of the necessity of scientific integrity and methodical validation.
References
-
Wikipedia. Pangamic acid. [Link]
-
U.S. Food and Drug Administration. (1995). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. [Link]
-
Lampart-Szczapa, E., & Skupin, J. (1982). Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15. Nahrung, 26(4), 363-7. [Link]
-
Giannini, A. J., Stach, P. A., & Loney, L. C. (1980). This compound A Review and Update. Journal of Orthomolecular Psychiatry, 9(4), 260-268. [Link]
-
Stacpoole, P. W. (1977). Pangamic acid ('this compound'). A review. World Review of Nutrition and Dietetics, 27, 145-63. [Link]
-
Nutrition Review. (2013). This compound (Pangamic Acid). [Link]
-
French, W. N. (1965). Pangamic Acid (this compound, Pangametin, Sopangamine): Its Composition and Determination in Pharmaceutical Dosage Forms. Canadian Medical Association Journal, 92(13), 687–690. [Link]
-
Stacpoole, P. W. (1977). Pangamic Acid ('Vitamin Β15'). Karger Publishers. [Link]
-
Cott, A. (1972). Pangamic Acid. Journal of Orthomolecular Psychiatry, 1(1), 1-10. [Link]
-
MedicineNet. (2022). What Is this compound Good For? Pangamic Acid. [Link]
-
RxList. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]
-
The Good Scents Company. pangamic acid this compound. [Link]
-
WebMD. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
Pettigrew, A. L. (1952). Pangamic acid (this compound) in heart disease; preliminary report of ten cases. The Journal of the American Osteopathic Association, 51(6), 320-4. [Link]
-
Elstner, E. F., & Hippeli, S. (1999). Studies on the chemical identity and biological functions of pangamic acid. Zeitschrift für Naturforschung C, 54(5-6), 349-56. [Link]
Sources
- 1. Pangamic acid - Wikipedia [en.wikipedia.org]
- 2. CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use | FDA [fda.gov]
- 3. Critical evaluation of the current studies on pangamic acid--vitamin B15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isom.ca [isom.ca]
- 5. isom.ca [isom.ca]
- 6. What Is this compound Good For? Pangamic Acid [medicinenet.com]
- 7. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 8. Pangamic Acid (this compound, Pangametin, Sopangamine): Its Composition and Determination in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Pangamic acid (this compound) in heart disease; preliminary report of ten cases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the In Vitro Anti-Hypoxic Effects of Pangamic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the purported anti-hypoxic properties of pangamic acid, also known as "Vitamin B15," in a controlled in vitro setting. We will delve into the rationale behind experimental design, present detailed, self-validating protocols, and compare its potential efficacy against established compounds.
The scientific literature surrounding pangamic acid is contentious. While early studies, primarily from Russian sources, suggested benefits in improving oxygen utilization and mitigating hypoxic stress, its chemical identity has not been standardized, and its classification as a vitamin is not recognized. Therefore, this guide is structured not to confirm pre-supposed effects but to establish a rigorous, unbiased methodology for testing the hypothesis that pangamic acid can protect cells from hypoxic damage.
Strategic Framework for In Vitro Hypoxia Studies
A robust investigation hinges on a well-designed experimental model. The primary components are the cellular system, the method of inducing hypoxia, and the selection of appropriate controls for comparison.
Modeling Hypoxia: Chemical Mimicry vs. Physical Deprivation
Two primary methods are employed to simulate hypoxia in vitro: physical oxygen deprivation in a specialized chamber or chemical induction.
-
Physical Hypoxia: A hypoxia chamber provides the most physiologically relevant model by controlling the atmospheric oxygen concentration (typically 0.2% to 5% O₂). This is the gold standard but requires specialized, often costly, equipment.
-
Chemical Hypoxia: Hypoxia-mimetic agents offer a simpler and more accessible alternative. Cobalt chloride (CoCl₂) is widely used to stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen, by preventing its degradation under normoxic conditions.
For the purposes of this guide, we will focus on the Cobalt Chloride (CoCl₂) model due to its accessibility and rapid induction of a HIF-1α-driven response. It is crucial to recognize that CoCl₂ mimics the cellular response to hypoxia rather than inducing a true state of oxygen deprivation and may have off-target effects.
Selection of Comparators and Controls
To generate meaningful data, pangamic acid must be benchmarked against well-defined controls.
| Group | Compound | Purpose & Rationale |
| Normoxia Control | Vehicle (e.g., sterile water or DMSO) | Establishes baseline cellular health and metabolic activity under normal oxygen conditions (21% O₂). |
| Hypoxia Control | Vehicle + CoCl₂ | Induces hypoxic stress and serves as the primary baseline for measuring the effects of test compounds. |
| Test Article | Pangamic Acid + CoCl₂ | Evaluates the primary hypothesis: Can pangamic acid mitigate CoCl₂-induced hypoxic damage? |
| Positive Control 1 | Gallic Acid + CoCl₂ | A natural product with demonstrated neuroprotective effects against hypoxia/reoxygenation injury, providing a benchmark for anti-oxidant and mitochondrial-protective activity. |
| Positive Control 2 | HIF-PHD Inhibitor (e.g., IOX3) + CoCl₂ | A compound with a specific mechanism of action (inhibiting prolyl hydroxylases) that strongly stabilizes HIF-1α. This helps to dissect whether pangamic acid's effects are HIF-1α-dependent. |
Experimental Workflow & Key Assessment Pillars
Our validation strategy is built on three pillars of assessment: cell viability, oxidative stress, and mitochondrial integrity. These pillars provide a multi-faceted view of cellular health under hypoxic stress.
Caption: High-level overview of the in vitro validation process.
Detailed Methodologies & Protocols
Scientific rigor demands reproducibility. The following protocols are designed to be self-validating, with integrated checkpoints to ensure the model's integrity.
Protocol 1: CoCl₂-Induced Chemical Hypoxia
This protocol establishes the hypoxic environment. A key validation step is to confirm the stabilization of HIF-1α, which demonstrates that the cells have mounted a canonical hypoxic response.
Materials:
-
SH-SY5Y neuroblastoma cells (or other relevant cell line)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Cobalt Chloride Hexahydrate (CoCl₂·6H₂O)
-
Sterile, nuclease-free water
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells at a density of 1 x 10⁵ cells/well in 6-well plates (for Western Blot) or 1 x 10⁴ cells/well in 96-well plates (for viability/ROS assays) and incubate for 24 hours at 37°C, 5% CO₂.
-
Stock Solution Preparation: Prepare a 25 mM stock solution of CoCl₂ in sterile water immediately before use.
-
Compound Treatment: Aspirate the old medium. Add fresh medium containing the respective compounds (Vehicle, Pangamic Acid, Gallic Acid, IOX3) at their final desired concentrations. Incubate for 1-2 hours.
-
Hypoxia Induction: Add the CoCl₂ stock solution directly to the medium of the designated "Hypoxia" wells to a final concentration of 150 µM. The optimal concentration may vary by cell line and should be determined via a dose-response curve (100-600 µM is a common range).
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) for 24 hours.
-
Validation (Self-Validating Step): After 24 hours, lyse cells from a parallel 6-well plate. Perform Western Blot analysis to detect HIF-1α protein levels. A significant increase in the HIF-1α band in CoCl₂-treated cells compared to normoxic controls confirms the successful induction of a hypoxic response.
Protocol 2: Cell Viability Assessment (Crystal Violet Assay)
Standard MTT assays can be unreliable in hypoxic conditions due to their dependence on mitochondrial reductase activity, which is often suppressed. The Crystal Violet assay, which stains the DNA of adherent cells, provides a more robust alternative.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution in water
-
10% Acetic Acid solution in water
Procedure:
-
After the 24-hour hypoxia induction, gently aspirate the culture medium from the 96-well plate.
-
Wash each well twice with 200 µL of PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Stain the cells by adding 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plate with tap water until the water runs clear. Air dry the plate completely.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader. Cell viability is expressed as a percentage relative to the normoxia control.
Protocol 3: Oxidative Stress Quantification (DCFH-DA Assay)
Hypoxia can lead to an overproduction of Reactive Oxygen Species (ROS). The DCFH-DA assay measures intracellular ROS levels.
Materials:
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Serum-free culture medium
-
Black, clear-bottom 96-well plates
Procedure:
-
Perform hypoxia induction as described in Protocol 1 in a black-walled 96-well plate.
-
After the incubation period, remove the medium and wash the cells once with warm, serum-free medium.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. ROS levels are expressed as a percentage of the fluorescence of the hypoxia control.
Protocol 4: Mitochondrial Health Assessment (JC-1 Assay)
A key indicator of cellular health is the mitochondrial membrane potential (ΔΨm). The JC-1 dye exhibits a fluorescence shift from green (monomeric form in depolarized mitochondria) to red (aggregate form in healthy, polarized mitochondria). A decrease in the red/green fluorescence ratio indicates mitochondrial dysfunction.
Materials:
-
JC-1 Dye
-
Complete culture medium
-
PBS or Assay Buffer
Procedure:
-
Perform hypoxia induction as described in Protocol 1.
-
Prepare a JC-1 working solution (typically 1-10 µM) in complete culture medium according to the manufacturer's instructions.
-
Remove the medium from the cells and add the JC-1 working solution.
-
Incubate for 15-30 minutes at 37°C in the incubator.
-
Wash the cells twice with warm PBS or the provided assay buffer.
-
Add 100 µL of PBS or assay buffer to each well.
-
Measure fluorescence intensity immediately using a microplate reader.
-
Red Aggregates: Excitation ~540 nm / Emission ~590 nm
-
Green Monomers: Excitation ~485 nm / Emission ~535 nm
-
-
Calculate the ratio of red to green fluorescence. A higher ratio indicates healthier mitochondria.
Data Presentation & Comparative Analysis
Organizing quantitative data into clear tables is essential for objective comparison. The following tables present a hypothetical dataset to illustrate how the results can be interpreted.
Table 1: Comparative Cell Viability under CoCl₂-Induced Hypoxia
| Treatment Group | Concentration | Cell Viability (% of Normoxia Control) |
|---|---|---|
| Normoxia Control | - | 100.0 ± 4.5 |
| Hypoxia Control | 150 µM CoCl₂ | 52.3 ± 5.1 |
| Pangamic Acid | 50 µM + CoCl₂ | 65.8 ± 4.9 |
| Gallic Acid (Positive Control) | 25 µM + CoCl₂ | 81.2 ± 3.8 |
| IOX3 (Positive Control) | 10 µM + CoCl₂ | 75.4 ± 5.2 |
Table 2: Comparative Effects on ROS Production and Mitochondrial Membrane Potential
| Treatment Group | Intracellular ROS (% of Hypoxia Control) | Mitochondrial Health (Red/Green Ratio) |
|---|---|---|
| Normoxia Control | 21.4 ± 3.2 | 5.8 ± 0.4 |
| Hypoxia Control | 100.0 ± 9.8 | 1.9 ± 0.2 |
| Pangamic Acid | 78.5 ± 6.7 | 2.8 ± 0.3 |
| Gallic Acid (Positive Control) | 45.1 ± 5.5 | 4.5 ± 0.5 |
| IOX3 (Positive Control) | 95.3 ± 8.1 | 2.1 ± 0.3 |
Interpretation: In this hypothetical scenario, pangamic acid shows a modest protective effect, increasing cell viability and mitochondrial health while slightly reducing ROS. It is outperformed by Gallic Acid, which demonstrates strong anti-oxidant and mitochondrial-protective effects. The IOX3 compound improves viability but does not significantly impact ROS or mitochondrial potential, suggesting its protective mechanism is primarily HIF-1α stabilization, not direct anti-oxidant activity.
Mechanistic Grounding: The HIF-1α Pathway
The cellular response to hypoxia is primarily orchestrated by the HIF-1 transcription factor. Understanding this pathway is critical for interpreting the results of a CoCl₂-based assay.
Caption: HIF-1α regulation under normal and hypoxic conditions.
Under normal oxygen (normoxia), Prolyl Hydroxylase Domain (PHD) enzymes use oxygen to hydroxylate HIF-1α, marking it for degradation. In hypoxia, or when CoCl₂ displaces the iron cofactor from PHDs, this process is inhibited. HIF-1α stabilizes, moves to the nucleus, and activates a suite of genes that promote survival, angiogenesis, and anaerobic metabolism.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validating the purported anti-hypoxic effects of pangamic acid. By employing a chemical hypoxia model and assessing cell viability, oxidative stress, and mitochondrial function against appropriate positive and negative controls, researchers can generate objective, reproducible data. The contentious nature of pangamic acid necessitates such a thorough and unbiased experimental framework to either substantiate or refute its historical claims of improving cellular oxygen utilization.
References
-
A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells. (n.d.). Retrieved from [Link]
-
A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. (2018). Journal of Visualized Experiments, (137). [Link]
-
Dirmeier, R., O'Brien, K., Engle, M., Dodd, A., Spears, E., & Poyton, R. O. (2004). Measurement of oxidative stress in cells exposed to hypoxia and other changes in oxygen concentration. Methods in Enzymology, 381, 589-603. [Link]
-
Induction and Testing of Hypoxia in Cell Culture. (2011). Journal of Visualized Experiments, (54), 2899. [Link]
- How can I simulate hypoxic conditions in cell cultures? (2015).
- Induction & Testing Of Hypoxia In Cell Culture l Protocol Preview. (2022).
-
Jiang, J., Auchinvole, C., Fisher, K., & Campbell, C. J. (2014). Quantitative measurement of redox potential in hypoxic cells using SERS nanosensors. Analyst, 139(19), 4946-4952. [Link]
-
Pachymic acid prevents neuronal cell damage induced by hypoxia/reoxygenation via miR-155/NRF2/HO-1 axis. (2022). Acta Neurobiologiae Experimentalis, 82(2), 197-206. [Link]
- JC-1 Mitochondrial Membrane Potential Assay. (n.d.).
- A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. (2018).
- Measurement of oxidative stress in cells exposed to hypoxia and other changes in oxygen concentration. (2004). Retrieved from CU Experts, University of Colorado Boulder.
-
Flow Cytometry of Oxygen and Oxygen-Related Cellular Stress. (2023). International Journal of Molecular Sciences, 24(12), 10377. [Link]
-
Molecular and Cellular Response of Co-cultured Cells toward Cobalt Chloride (CoCl2)-Induced Hypoxia. (2021). ACS Omega, 6(16), 10766-10776. [Link]
- Mitochondrial Membrane Potential (JC-1) Assay Kit User Manual. (n.d.).
-
Oxidative Stress Mediates Chemical Hypoxia-Induced Injury and Inflammation by Activating NF-κb-COX-2 Pathway in HaCaT Cells. (2015). International Journal of Medical Sciences, 12(1), 69-77. [Link]
- JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). (n.d.).
-
Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. (2020). Molecules, 25(18), 4242. [Link]
-
Mechanistic investigation of the ameliorative effect of liquiritin on hypoxia/reoxygenation-induced cardiomyocyte injury based on network pharmacology and in vitro validation. (2023). Experimental and Therapeutic Medicine, 26(5). [Link]
-
A comprehensive review of natural products with anti-hypoxic activity. (2023). Chinese Journal of Natural Medicines, 21(8), 561-573. [Link]
- Journal of Medicinal Chemistry Ahead of Print. (2026).
-
A comprehensive review of natural products with anti-hypoxic activity. (2023). Chinese Journal of Natural Medicines, 21(8), 561-573. [Link]
-
Hypoxia promotes pancreatic cancer cell migration, invasion, and epithelial-mesenchymal transition via modulating the FOXO3a/DUSP6/ERK axis. (2021). World Journal of Surgical Oncology, 19(1). [Link]
- Hypoxia promotes cell viability in MDA-MB-231 cells. Assessment of (A)... (n.d.).
- A, MTT assay showed that the cell viability in hypoxia-induced PASMCs... (n.d.).
- Cell viability assay. (A) Cytotoxicity of PAA-TiOx NPs with and without... (n.d.).
A Senior Application Scientist's Guide to Methylating Agents in Biochemical Assays: Pangamic Acid vs. Established Donors
For researchers, scientists, and drug development professionals engaged in the study of biological methylation, the choice of a methyl donor is a critical experimental parameter. This guide provides an in-depth technical comparison of commonly used methylating agents in biochemical assays, with a special focus on the controversial substance known as pangamic acid (also marketed as "Vitamin B15"). We will objectively evaluate the performance and mechanistic basis of S-adenosyl methionine (SAM), betaine, and methylcobalamin, contrasting them with the scientifically unsubstantiated claims surrounding pangamic acid. This analysis is supported by established biochemical data and provides detailed protocols for comparative in vitro assays.
Introduction: The Critical Role of Biological Methylation
Methylation, the transfer of a methyl group (–CH₃) to a substrate, is a fundamental biochemical process essential for life.[1] It is catalyzed by a class of enzymes known as methyltransferases and plays a pivotal role in the regulation of numerous cellular functions, including gene expression (via DNA and histone methylation), protein function, and the metabolism of various small molecules.[1] The primary methyl donor in the vast majority of these reactions is S-adenosyl methionine (SAM). However, other molecules, such as betaine and methylcobalamin, also serve as methyl donors in specific, crucial metabolic pathways.
The integrity of these methylation pathways is paramount for cellular homeostasis. Consequently, the selection of an appropriate methylating agent in biochemical assays is not merely a matter of reagent choice but a fundamental determinant of experimental validity and reproducibility. This guide aims to provide clarity by comparing well-characterized, scientifically validated methyl donors with pangamic acid, a compound with a history of unsubstantiated therapeutic claims, including assertions of methyl-donating capabilities.[2][3][4]
The Universal Methyl Donor: S-Adenosyl Methionine (SAM)
S-adenosyl methionine (SAM or AdoMet) is often referred to as the universal methyl donor, participating in the vast majority of transmethylation reactions in the body.[5] It is a sulfonium-containing molecule synthesized from methionine and ATP. The positively charged sulfur atom in SAM renders the attached methyl group highly reactive and susceptible to nucleophilic attack, making it an excellent donor for a wide array of substrates, including DNA, RNA, proteins, and lipids.
Mechanism of Action
SAM-dependent methyltransferases catalyze the transfer of the methyl group from SAM to a specific substrate. This reaction proceeds via an S_N2 nucleophilic substitution mechanism, yielding a methylated substrate and S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine, which can then be remethylated to methionine to regenerate the SAM pool.
Diagram: The SAM Cycle and its Role in Methylation
Caption: The S-adenosyl methionine (SAM) cycle, the central pathway for biological methylation.
Context-Specific Methyl Donors: Betaine and Methylcobalamin
While SAM is the primary methyl donor, other molecules play crucial roles in specific methylation pathways, particularly in the remethylation of homocysteine.
Betaine (Trimethylglycine)
Betaine is a derivative of the amino acid glycine. Its primary role as a methyl donor is in the liver and kidneys, where it participates in the methionine cycle through the action of the enzyme betaine-homocysteine methyltransferase (BHMT).[6][7]
-
Mechanism: BHMT catalyzes the transfer of one of betaine's methyl groups to homocysteine, forming methionine and dimethylglycine.[7][8] This pathway is particularly important when folate levels are low or when the primary methionine synthase pathway is impaired.[6]
Methylcobalamin (Vitamin B12)
Methylcobalamin is one of the active forms of vitamin B12. It functions as an essential cofactor for the enzyme methionine synthase (MTR), which is present in all tissues.[9][10][11]
-
Mechanism: Methionine synthase catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (a form of folate) to enzyme-bound cob(I)alamin, forming methylcobalamin. The methyl group from methylcobalamin is then transferred to homocysteine to produce methionine.[9][11][12] In this reaction, methylcobalamin acts as an intermediate methyl carrier.
The Case of Pangamic Acid ("this compound"): A Scientific Evaluation
Pangamic acid was first described by Ernst T. Krebs, Sr., and his son, Ernst T. Krebs, Jr., who also promoted laetrile.[3][13] It was purported to be a universally occurring compound with a wide range of therapeutic benefits, and was labeled "this compound".[13] One of the claims associated with pangamic acid is that it acts as a methyl donor.[14][15]
Lack of a Defined Chemical Identity
A significant and telling issue with pangamic acid is the lack of a consistent and verifiable chemical identity.[2][3] The original substance described by the Krebses was an ester of D-gluconic acid and dimethylglycine.[14][16] However, subsequent analyses of products marketed as "pangamic acid" or "this compound" have revealed a variety of compositions, including:
-
Mixtures of calcium gluconate and dimethylglycine.
-
Diisopropylamine dichloroacetate (DIPA), a synthetic compound.[3]
-
In some cases, simply lactose.[3]
The U.S. Food and Drug Administration (FDA) does not recognize pangamic acid as a vitamin and considers it an unsafe food additive, having taken regulatory action against its sale.[17][18][19]
Absence of Evidence for Methylating Activity
Despite claims, particularly from older and often poorly controlled studies from the former Soviet Union, there is no credible, peer-reviewed scientific evidence to support the assertion that pangamic acid or its varied formulations can function as a methyl donor in enzymatic reactions.[1][2][3][14] The molecular structure originally proposed for pangamic acid does not possess a chemically labile methyl group analogous to that of SAM. The dimethylglycine component, once cleaved, could theoretically enter one-carbon metabolism, but pangamic acid itself has not been shown to be a direct methyl donor in any characterized biochemical assay.
Comparative Analysis of Methylating Agents
The efficacy of a methylating agent in a biochemical assay is determined by its ability to be utilized by a specific methyltransferase to methylate a given substrate. The following table summarizes the key characteristics and kinetic parameters of the established methyl donors.
| Feature | S-Adenosyl Methionine (SAM) | Betaine | Methylcobalamin | Pangamic Acid ("this compound") |
| Biochemical Role | Universal methyl donor for most methyltransferases | Methyl donor for homocysteine remethylation | Intermediate methyl carrier in homocysteine remethylation | No scientifically established role as a methyl donor |
| Key Enzyme(s) | Numerous SAM-dependent methyltransferases (e.g., DNMTs, HMTs, PRMTs) | Betaine-Homocysteine Methyltransferase (BHMT) | Methionine Synthase (MTR) | None identified |
| Tissue Distribution | Ubiquitous | Primarily liver and kidney | Ubiquitous | Not applicable |
| Kinetic Parameters (K_m) | Low µM range for most methyltransferases (e.g., 1.1 ± 0.2 µM for TbPRMT7)[20] | K_d of 1.1 µM for the BHMT-Hcy complex[8] | K_m of 9.3 ± 3.1 µM for homocysteine in the MTR reaction[21] | Not applicable |
| Scientific Validity | Extensively studied and validated | Well-characterized physiological role | Essential vitamin and well-defined cofactor function | Discredited; considered a "quack remedy"[3] |
| Regulatory Status | Generally Recognized as Safe (GRAS) | GRAS | GRAS | Unsafe food additive (per FDA)[17] |
Experimental Protocols for Comparative Analysis
To empirically assess the methyl-donating capacity of these compounds, a standardized in vitro methyltransferase assay can be employed. A common and robust method utilizes a histone methyltransferase (HMT) and a histone substrate, with detection of methylation via the incorporation of a radiolabeled methyl group.
Diagram: Workflow for Comparative Methyltransferase Assay
Caption: A generalized workflow for an in vitro histone methyltransferase assay.
Objective
To compare the ability of SAM, betaine, methylcobalamin, and pangamic acid to act as methyl donors for a protein arginine methyltransferase (PRMT1) in vitro.
Materials
-
Recombinant human PRMT1
-
Histone H3 substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Non-radiolabeled SAM, Betaine, Methylcobalamin, Pangamic Acid (if a source with a defined, albeit contested, composition is used for the sake of argument)
-
Methylation Assay Buffer (50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl₂, 1 mM β-mercaptoethanol, 100 mM sucrose)
-
2x SDS-PAGE Sample Buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose membrane and transfer apparatus
-
Autoradiography film or phosphor imager
-
Scintillation counter and vials
Step-by-Step Methodology
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following reaction mixtures on ice.
| Tube | Condition | PRMT1 (2 µg) | Histone H3 (2 µg) | Methyl Donor (1 µCi [³H]-SAM) | Unlabeled Competitor (100 µM) |
| 1 | Positive Control | + | + | + | - |
| 2 | No Enzyme Control | - | + | + | - |
| 3 | No Substrate Control | + | - | + | - |
| 4 | SAM Competition | + | + | + | SAM |
| 5 | Betaine Test | + | + | - | Betaine |
| 6 | Methylcobalamin Test | + | + | - | Methylcobalamin |
| 7 | Pangamic Acid Test | + | + | - | Pangamic Acid |
| 8 | Betaine Control | + | + | + | Betaine |
| 9 | Methylcobalamin Ctrl | + | + | + | Methylcobalamin |
| 10 | Pangamic Acid Ctrl | + | + | + | Pangamic Acid |
-
Initiate Reaction: Add PRMT1 to each tube to start the reaction. Adjust the final volume to 20 µL with methylation buffer.
-
Incubation: Incubate all tubes at 30°C for 1 hour.[22]
-
Stop Reaction: Terminate the reactions by adding 20 µL of 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Electrophoresis: Load 20 µL of each reaction onto a 15% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Detection: Dry the membrane and expose it to autoradiography film at -80°C or analyze using a phosphor imager.
-
Quantification (Optional): Excise the histone H3 bands from a parallel Coomassie-stained gel and measure the incorporated radioactivity using a liquid scintillation counter.
Expected Outcomes
-
Positive Control (Tube 1): A strong radioactive signal corresponding to the molecular weight of histone H3, indicating successful methylation by PRMT1 using [³H]-SAM.
-
Negative Controls (Tubes 2 & 3): No significant radioactive signal, confirming that the methylation is enzyme- and substrate-dependent.
-
SAM Competition (Tube 4): A significantly reduced radioactive signal compared to the positive control, as the unlabeled SAM competes with [³H]-SAM for binding to the enzyme.
-
Test Compounds (Tubes 5, 6, 7): It is expected that no radioactive signal (or a signal at background levels) will be observed for betaine, methylcobalamin, and pangamic acid. This is because PRMT1 is a SAM-dependent methyltransferase and does not utilize these other compounds as methyl donors.
-
Competition Controls (Tubes 8, 9, 10): No significant reduction in the radioactive signal is expected, as these compounds do not bind to the methyl donor site of PRMT1 and therefore do not compete with [³H]-SAM.
Conclusion and Recommendations
The evidence overwhelmingly supports the use of S-adenosyl methionine as the methyl donor of choice for the vast majority of in vitro methyltransferase assays. Its universal role in biological systems is well-documented, and its performance in biochemical assays is robust and reproducible. For studies specifically investigating the methionine cycle, betaine and methylcobalamin (in the context of their respective enzymes, BHMT and MTR) are the scientifically validated methyl donors.
In stark contrast, pangamic acid ("this compound") has no scientific basis for its use as a methylating agent in any biochemical assay. The term itself is ambiguous, referring to a variety of substances, none of which have been demonstrated to possess methyl-donating capabilities in a controlled experimental setting.[2][3] Claims of its efficacy are not supported by credible evidence, and its promotion meets the criteria of a disproven remedy.[3]
For researchers and professionals in drug development, adherence to scientifically validated reagents is paramount for ensuring the integrity and validity of experimental data. We strongly advise against the use of pangamic acid in any scientific research context and recommend the exclusive use of well-characterized methylating agents such as SAM, betaine, and methylcobalamin for their respective, established biochemical applications.
References
-
BellBrook Labs. (n.d.). Methyltransferase Assay Kits. Retrieved from [Link]
- Gubski, A., & Szulc, M. (1991). Critical Evaluation of the Current Studies on Pangamic Acid--Vitamin B15. Bromatologia i Chemia Toksykologiczna, 24(1), 81-85.
- Ding, Y., et al. (2012). Histone Methyltransferase Assay in vitro. Bio-protocol, 2(19), e258.
-
Ernst T. Krebs. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Jacob, Y., & Voigt, P. (2018). In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates. Methods in Molecular Biology, 1675, 345–360.
-
Pangamic acid. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
U.S. Food and Drug Administration. (1995). CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use. Retrieved from [Link]
- Herbert, V. (1979). Pangamic acid ("vitamin B-15"). The American Journal of Clinical Nutrition, 32(7), 1534-1540.
- Fingerman, I. M., Du, H. N., & Briggs, S. D. (2008). In vitro histone methyltransferase assay. CSH protocols, 2008(8), pdb.prot4939.
-
G-Biosciences. (n.d.). SAM Methyltransferase enzyme assay for kinetic analysis. Retrieved from [Link]
- Stacpoole, P. W. (1977). Pangamic acid ('this compound'). A review. World review of nutrition and dietetics, 27, 145–163.
- Stacpoole, P. W. (1975). Pangamic Acid. International Society for Orthomolecular Medicine.
-
Mister-Blister. (2025). Pangamic acid (this compound): sports endurance and protection of body cells. Retrieved from [Link]
- Herbert, V. (1979). Pangamic acid ("vitamin B-15"). FAO AGRIS.
-
The Good Scents Company. (n.d.). Pangamic acid. Retrieved from [Link]
- Brecher, M., et al. (2020). A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting. Chemical Science, 11(15), 3935–3942.
-
RxList. (n.d.). Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from [Link]
- Jacob, Y., & Voigt, P. (2018). In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates. Methods in Molecular Biology (Clifton, N.J.), 1675, 345–360.
-
WebMD. (n.d.). Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]
-
M-CSA. (n.d.). Methionine synthase. Retrieved from [Link]
- Jiracek, J., et al. (2001). Dissecting the catalytic mechanism of betaine-homocysteine S-methyltransferase by use of intrinsic tryptophan fluorescence and site-directed mutagenesis. The Biochemical journal, 359(Pt 2), 393–402.
- Jurkowska, R. Z., et al. (2011). DNA methyltransferase assays. Methods in molecular biology (Clifton, N.J.), 791, 157–177.
-
MedicineNet. (n.d.). What Is this compound Good For? Pangamic Acid. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Methyltransferase Assay Kits. Retrieved from [Link]
- Gallego-Jara, J., et al. (2021). Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo.
- Dorgan, K. M., et al. (2008). Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases. Current protocols in toxicology, Chapter 4, Unit4.26.
- Wang, S., et al. (2019). Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. Molecules (Basel, Switzerland), 24(23), 4349.
-
Methionine synthase. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Szegedi, E., et al. (2008). Betaine-homocysteine S-methyltransferase-2 is an S-methylmethionine-homocysteine methyltransferase. The Journal of biological chemistry, 283(14), 8939–8945.
- Völkel, W., et al. (2016). Kinetic Constants for Histone Methyltransferases: S-Adenosyl-L-Methionine K m at a Fixed Substrate Concentration. Journal of visualized experiments : JoVE, (117), 54823.
- Chan, H. N., & Chan, P. H. (2017). DNA Methyltransferase Activity Assays: Advances and Challenges. Theranostics, 7(14), 3479–3500.
- Gouda, H., et al. (2020). Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase. Methods in enzymology, 637, 285–306.
-
Proteopedia. (2023). Methionine synthase. Retrieved from [Link]
- Boriack-Sjodin, P. A., et al. (2014). In vitro methylation assay to study protein arginine methylation. Journal of visualized experiments : JoVE, (92), e51900.
- Collinsova, M., & Garrow, T. A. (2008). Betaine-homocysteine S-methyltransferase-2 is an S-methylmethionine-homocysteine methyltransferase. The Journal of biological chemistry, 283(14), 8939–8945.
- Finkelstein, J. D., et al. (1972). Methionine metabolism in mammals: kinetic study of betaine-homocysteine methyltransferase. Archives of biochemistry and biophysics, 153(1), 320–324.
-
MSJChem. (2015, October 10). B.7 Vmax and Km (HL) [Video]. YouTube. [Link]
Sources
- 1. Pangamic acid ('this compound'). A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical evaluation of the current studies on pangamic acid--vitamin B15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pangamic acid - Wikipedia [en.wikipedia.org]
- 4. Pangamic acid ("vitamin B-15") [agris.fao.org]
- 5. info2.gbiosciences.com [info2.gbiosciences.com]
- 6. Betaine-Homocysteine S-Methyltransferase-2 Is an S-Methylmethionine-Homocysteine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionine metabolism in mammals: kinetic study of betaine-homocysteine methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissecting the catalytic mechanism of betaine-homocysteine S-methyltransferase by use of intrinsic tryptophan fluorescence and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methionine synthase - Wikipedia [en.wikipedia.org]
- 10. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. grokipedia.com [grokipedia.com]
- 14. isom.ca [isom.ca]
- 15. isom.ca [isom.ca]
- 16. pangamic acid, 13149-69-4 [thegoodscentscompany.com]
- 17. CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use | FDA [fda.gov]
- 18. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 19. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 20. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Cross-Validation of Analytical Methods for Pangamic Acid (Vitamin B15)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The analysis of products marketed as "pangamic acid" or "vitamin B15" presents a significant analytical challenge due to the lack of a single, universally recognized chemical entity under this name. This guide provides a comprehensive framework for the analysis and cross-validation of methods for constituents commonly found in such products. We will navigate the complexities of analyzing these multi-component supplements, from initial qualitative screening to the development and cross-validation of robust quantitative methods. This document is intended to serve as a practical, in-depth technical resource, grounded in scientific integrity and aligned with established validation principles.
The Pangamic Acid Conundrum: Defining the Analytical Target
Before any analytical method can be validated, let alone cross-validated, the analyte(s) of interest must be clearly defined. In the case of "pangamic acid," this is the primary hurdle. Products sold under this name can vary significantly in their composition. Therefore, a crucial first step is to move beyond the marketing term and identify the actual chemical constituents of the sample .
Initial qualitative screening is paramount. This allows the analyst to identify the primary components, which may include, but are not limited to:
-
Dimethylglycine (DMG): An amino acid derivative.
-
Gluconic Acid: An organic acid.
-
Diisopropylamine Dichloroacetate (DIPA): A synthetic compound.
-
Calcium Gluconate: A common excipient.
-
Other undeclared substances or fillers.
Spectroscopic techniques are invaluable for this initial characterization, providing a rapid, non-destructive "fingerprint" of the sample.
Recommended Screening Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An excellent first-line technique for identifying the major organic and inorganic components. By comparing the sample's spectrum to reference libraries, one can quickly identify known compounds.[1][2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules present. NMR is particularly useful for identifying and quantifying major components without the need for extensive separation.[5][6][7][8]
dot graph TD { A[Sample Labeled "Pangamic Acid"] --> B{Qualitative Screening}; B --> C[FTIR Spectroscopy]; B --> D[NMR Spectroscopy]; C --> E{Component Identification}; D --> E; E --> F[Identified Components e.g., DMG, Gluconic Acid]; }
caption: Initial qualitative screening workflow.
Developing Quantitative Methods for Identified Components
Once the primary components of the "pangamic acid" product have been identified, the next step is to develop and validate quantitative methods for each analyte of interest. The choice of method will depend on the chemical properties of the identified components.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a versatile and robust technique for the simultaneous determination of multiple analytes, such as organic acids and some amino acids.[9][10][11][12][13]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., deionized water or a mild buffer).
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary for separating compounds with different polarities. A common mobile phase would be a combination of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at multiple wavelengths. For example, 210 nm is suitable for detecting the carboxyl group of gluconic acid.
-
Column Temperature: 30°C.
-
-
Method Validation:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like amino acids and organic acids, a derivatization step is required to increase their volatility.
-
Sample Preparation and Derivatization:
-
Extract the analytes from the sample matrix.
-
Dry the extract completely under a stream of nitrogen.
-
Derivatize the dried sample using a suitable agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the polar functional groups into more volatile trimethylsilyl (TMS) ethers and esters.[19][20][21]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to elute all derivatized compounds.
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-600.
-
-
Method Validation:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting and quantifying low-level components or for analyzing complex matrices. It can also be used for untargeted screening to identify unknown compounds.[22][23][24][25][26][27]
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing the results from two or more different analytical methods to ensure they provide equivalent and reliable data.[28][29] This is a critical step when one method is intended to replace another, or when comparing results from different laboratories.
dot graph TD { subgraph " " A[Sample Preparation] --> B[HPLC-DAD Analysis]; A --> C[GC-MS Analysis]; B --> D{Results Comparison}; C --> D; D --> E[Statistical Analysis]; E --> F{Method Equivalency Assessment}; end }
caption: Cross-validation workflow for two analytical methods.
Cross-Validation Protocol
-
Define Acceptance Criteria: Before starting the cross-validation, establish clear acceptance criteria for the comparison of results. This typically involves setting a maximum allowable percentage difference between the means of the results from the two methods.
-
Sample Selection: Analyze a minimum of three independent batches of the "pangamic acid" product using both the HPLC-DAD and GC-MS methods.
-
Data Analysis:
-
For each batch, perform multiple replicate analyses (e.g., n=6) using each method.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results from each method for each batch.
-
Compare the mean values obtained from the two methods for each analyte. The difference between the means should be within the pre-defined acceptance criteria.
-
A Student's t-test can be used to determine if there is a statistically significant difference between the results of the two methods.
-
Data Presentation for Comparison
The results of the cross-validation study should be presented in a clear and concise manner, typically in a tabular format.
| Analyte | Method | Batch 1 (Mean ± SD, n=6) | Batch 2 (Mean ± SD, n=6) | Batch 3 (Mean ± SD, n=6) |
| Dimethylglycine | HPLC-DAD | Result | Result | Result |
| GC-MS | Result | Result | Result | |
| % Difference | Calculation | Calculation | Calculation | |
| Gluconic Acid | HPLC-DAD | Result | Result | Result |
| GC-MS | Result | Result | Result | |
| % Difference | Calculation | Calculation | Calculation |
Conclusion: Ensuring Trustworthiness in a Complex Analytical Landscape
The analysis of products labeled as "pangamic acid" is a prime example of the challenges faced in the dietary supplement industry. Due to the lack of a standardized chemical identity, a systematic and scientifically rigorous approach is essential. This guide proposes a robust framework that begins with qualitative identification of the actual ingredients, followed by the development and validation of appropriate quantitative methods.
The cross-validation of these methods, as detailed in this guide, is the final and crucial step in establishing the reliability and interchangeability of the analytical data. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the scientific integrity of their results and contribute to a better understanding of the composition and quality of these complex products.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Edmund Optics. Case Study: Using IR Spectroscopy for Counterfeit Drug Detection. [Link]
-
Pharmaceutical Technology. (2011). FT-IR Identification: the Expertise Required To Ensure Compliance. [Link]
-
ICH. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Agilent. Detection of counterfeit pharmaceuticals. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
SCIEPublish. (2025). Vibrational Spectroscopy in Forensic Science: A New Frontier for Biopharmaceutical Drug Authentication. [Link]
-
NIST. NIST Tools for Quality Assurance in Botanical Dietary Supplement Measurements. [Link]
-
ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubMed. (2017). Recent applications of NMR in food and dietary studies. [Link]
-
Spectroscopy Online. LC–MS-MS-Based Strategies for the Targeted and Nontargeted Screening of Contaminants in Food, Environmental, and Forensic Samples. [Link]
-
Beijing Institute of Technology. Qualitative screening of prohibited drugs in dietary supplements using a homemade miniature mass spectrometer. [Link]
-
Innovatech Labs. (2013). Combining Chemical Testing Techniques to Battle Counterfeit Drugs. [Link]
-
MDPI. (2024). Expert Perspectives on Enhancing Analytical Methods for Multi-Ingredient Dietary Supplements (MIDS): A Qualitative Study. [Link]
-
Semantic Scholar. (2011). Rapid screening test for adulteration in raw materials of dietary supplements. [Link]
-
PubMed. (2021). Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 - Part 1 liquid chromatography - tandem mass spectrometry (LC-MS/MS) assays. [Link]
-
NIH. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. [Link]
-
Spectroscopy Online. LC–MS-MS-Based Strategies for the Targeted and Nontargeted Screening of Contaminants in Food, Environmental, and Forensic Samples. [Link]
-
NIH. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
RSC Publishing. Analysis of marine dietary supplements using NMR spectroscopy. [Link]
-
LCGC International. An Overview of the Untargeted Analysis Using LC–MS (QTOF): Experimental Process and Design Considerations. [Link]
-
NIH Office of Dietary Supplements. AMRM Analytical Methods for Dietary Supplements. [Link]
-
PubMed. (2011). Rapid simultaneous determination of amines and organic acids in citrus using high-performance liquid chromatography. [Link]
-
NIH. Metabolite Fingerprinting Based on 1H-NMR Spectroscopy and Liquid Chromatography for the Authentication of Herbal Products. [Link]
-
AOAC International. AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link]
-
Semantic Scholar. (2023). Chemometric Analysis of Low-field 1H NMR Spectra for Unveiling Adulteration of Slimming Dietary Supplements by Pharmaceutical Compounds. [Link]
-
MDPI. Mass Spectrometric Methods for Non-Targeted Screening of Metabolites: A Future Perspective for the Identification of Unknown Compounds in Plant Extracts. [Link]
-
ResearchGate. (2025). Analysis of marine dietary supplements using NMR spectroscopy. [Link]
-
Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
-
NIH. (2020). Multi-Class Determination of 64 Illicit Compounds in Dietary Supplements Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
ResearchGate. Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. [Link]
-
Labofine. Dietary Supplement Testing FAQ. [Link]
-
ResearchGate. (2020). Simultaneous determination of the main organic acids in anatolian black pine by HPLC with DAD detector. [Link]
-
ResearchGate. (2025). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. [Link]
-
MDPI. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]
-
ResearchGate. (2025). Determination of 11 Illicit Compounds in Dietary Supplements Using High-Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
CORE. HPLC?DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. [Link]
-
ResearchGate. (2025). Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates. [Link]
-
PubMed. (2007). A Single Glucose Derivative Suitable for Gas chromatography/mass Spectrometry and Gas chromatography/combustion/isotope Ratio Mass Spectrometry. [Link]
-
CABI Digital Library. GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. [Link]
-
ResearchGate. The MS chromatogram of gluconic acid in negative mode. (A) The referenced fragment ions in HMDB by LC-ESI-QQ. [Link]
-
Human Metabolome Database. GC-MS Spectrum - Gluconic acid GC-MS (6 TMS) (HMDB0000625). [Link]
Sources
- 1. edmundoptics.com [edmundoptics.com]
- 2. pharmtech.com [pharmtech.com]
- 3. agilent.com [agilent.com]
- 4. Vibrational Spectroscopy in Forensic Science: A New Frontier for Biopharmaceutical Drug Authentication - Perspectives in Legal and Forensic Sciences - Full-Text HTML - SCIEPublish [sciepublish.com]
- 5. Recent applications of NMR in food and dietary studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of marine dietary supplements using NMR spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Metabolite Fingerprinting Based on 1H-NMR Spectroscopy and Liquid Chromatography for the Authentication of Herbal Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid simultaneous determination of amines and organic acids in citrus using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications [mdpi.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. ICH Official web site : ICH [ich.org]
- 16. starodub.nl [starodub.nl]
- 17. fda.gov [fda.gov]
- 18. database.ich.org [database.ich.org]
- 19. researchgate.net [researchgate.net]
- 20. A single glucose derivative suitable for gas chromatography/mass spectrometry and gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. iatdmct2017.jp [iatdmct2017.jp]
- 23. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. mdpi.com [mdpi.com]
- 27. Multi-Class Determination of 64 Illicit Compounds in Dietary Supplements Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pharmaguru.co [pharmaguru.co]
- 29. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Transcriptomics of Pangamic Acid (Vitamin B15)
<
This guide provides a comprehensive framework for designing and executing a comparative transcriptomics study to elucidate the cellular mechanisms of pangamic acid. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and reproducible study design.
Introduction: Unraveling the Cellular Impact of Pangamic Acid
Pangamic acid, often referred to as Vitamin B15, is a compound that has been anecdotally linked to a range of physiological benefits, including enhanced oxygen utilization, stress reduction, and improved cellular metabolism.[1][2] The active component is generally considered to be N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine found in foods like beans, brown rice, and liver.[3] DMG is an intermediate metabolite in the choline-to-glycine pathway and is purported to influence numerous cellular processes by acting as a methyl group donor and supporting the production of key molecules like S-adenosylmethionine (SAMe).[1]
Despite these claims, the precise molecular mechanisms governing its effects remain poorly defined. Comparative transcriptomics, powered by RNA-sequencing (RNA-Seq), offers an unbiased, high-throughput approach to systematically map the cellular response to a given compound.[4][5] By comparing the global gene expression profiles of cells treated with pangamic acid against a control, we can identify modulated genes and pathways, thereby generating novel hypotheses about its mechanism of action.[6]
The Cornerstone of Comparison: Experimental Design
A successful transcriptomics study is built on a foundation of meticulous experimental design. The goal is to isolate the effects of the treatment while minimizing confounding variables.[7][8] For this study, our primary comparison will be between cells treated with DMG (the active component of pangamic acid) and a vehicle control.
Key Considerations for Experimental Design:
-
Cell Line Selection: The choice of cell line is paramount and depends on the research question. For investigating metabolic effects, a cell line like HepG2 (human liver carcinoma) is appropriate due to its metabolic activity. For studying neurological claims, a neuroblastoma line like SH-SY5Y would be more suitable. Consistency is key; all experiments should use cells from the same passage number to minimize variation.
-
Treatment Conditions: A dose-response and time-course experiment should be performed initially to determine the optimal concentration and duration of DMG treatment. This preliminary work identifies a concentration that elicits a biological response without causing significant cytotoxicity.
-
Replication Strategy: Biological replicates are non-negotiable for statistical power.[8] A minimum of three, and ideally four, independent biological replicates for each condition (e.g., Vehicle Control, DMG-Treated) should be prepared. This involves growing, treating, and harvesting cells on different days to capture experimental variability.[8]
-
Controls: The appropriate control is a "vehicle" treatment. If DMG is dissolved in phosphate-buffered saline (PBS) to create a stock solution, the vehicle control cells will be treated with the same volume of PBS. This ensures that any observed changes are due to DMG itself and not the solvent.
Experimental Workflow: From Cell Culture to Sequencer
The following protocol outlines the major steps for generating high-quality RNA-Seq data. Each stage includes critical quality control (QC) checkpoints to ensure the integrity of the final dataset.
Experimental Workflow Diagram
Caption: High-level overview of the comparative transcriptomics workflow.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate media and conditions until they reach ~80% confluency.
-
Treat cells with the predetermined optimal concentration of DMG or vehicle control for the chosen duration. Ensure all replicates are treated simultaneously.
-
-
RNA Extraction and QC:
-
Harvest cells and extract total RNA using a column-based kit (e.g., Qiagen RNeasy Kit), which includes a DNase treatment step to remove genomic DNA contamination.
-
QC Check: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios of ~2.0 and A260/A230 ratios between 2.0-2.2.
-
-
RNA Integrity Assessment:
-
Assess RNA integrity by running samples on an Agilent Bioanalyzer or similar instrument.
-
QC Check: The RNA Integrity Number (RIN) is a critical metric. A RIN value greater than 8 is required for high-quality, reproducible RNA-Seq data.[8]
-
-
RNA-Seq Library Preparation:
-
Begin with 1 µg of high-quality total RNA per sample.
-
Isolate messenger RNA (mRNA) using oligo(dT) magnetic beads, which bind to the poly-A tails of mRNA molecules.
-
Fragment the purified mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand, perform end-repair, A-tailing, and ligate sequencing adapters. These adapters contain unique indices for multiplexing samples in a single sequencing lane.
-
Amplify the library via PCR to generate sufficient material for sequencing.
-
-
Sequencing:
Bioinformatics Pipeline: Translating Raw Data into Biological Insight
Once sequencing is complete, the raw data (FASTQ files) must be processed through a robust bioinformatics pipeline to identify differentially expressed genes and affected pathways.[10][11]
-
Quality Control of Raw Reads: Use a tool like FastQC to assess the quality of the raw sequencing reads. This step checks for base quality scores, GC content, and adapter contamination.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.[11]
-
Gene Expression Quantification: Count the number of reads that map to each gene using a tool like featureCounts. The output is a raw count matrix, with genes as rows and samples as columns.
-
Differential Gene Expression (DGE) Analysis:
-
Import the count matrix into an R package like DESeq2 or edgeR.[4] These tools normalize the raw counts to account for differences in library size and perform statistical tests to identify genes that are significantly up- or down-regulated between the DMG-treated and vehicle control groups.
-
The primary outputs are the log2 fold change (Log2FC) and an adjusted p-value (padj) for each gene. A common threshold for significance is a padj < 0.05 and an absolute Log2FC > 1.
-
-
Pathway and Functional Enrichment Analysis:
-
Take the list of significantly differentially expressed genes (DEGs) and perform enrichment analysis. This step identifies biological pathways or functions that are over-represented in the gene list.
-
Gene Ontology (GO) Analysis: This analysis categorizes DEGs into three domains: Biological Process, Molecular Function, and Cellular Component.[12][13][14]
-
KEGG Pathway Analysis: This maps DEGs to the Kyoto Encyclopedia of Genes and Genomes (KEGG) database, which contains manually curated pathway maps for metabolism, signaling, and other cellular processes.[15][16][17]
-
Hypothetical Data and Interpretation
To illustrate the potential findings, let's consider a hypothetical dataset from DMG-treated HepG2 cells.
Table 1: Top Differentially Expressed Genes (Hypothetical Data)
| Gene Symbol | Log2 Fold Change | Adjusted p-value (padj) | Putative Function |
| Upregulated | |||
| CPT1A | 2.15 | 1.2e-8 | Fatty Acid Oxidation |
| ACADM | 1.98 | 4.5e-7 | Fatty Acid Metabolism |
| NRF2 | 1.85 | 9.1e-6 | Oxidative Stress Response |
| GCLC | 2.01 | 3.3e-6 | Glutathione Synthesis |
| Downregulated | |||
| HMGCR | -1.75 | 2.4e-5 | Cholesterol Synthesis |
| FASN | -2.05 | 8.9e-8 | Fatty Acid Synthesis |
| HIF1A | -1.50 | 6.7e-4 | Hypoxia Response |
| LDHA | -1.62 | 1.1e-4 | Glycolysis |
Table 2: Top Enriched KEGG Pathways (Hypothetical Data)
| KEGG Pathway ID | Pathway Name | Gene Count | Adjusted p-value (padj) |
| hsa00071 | Fatty acid degradation | 15 | 2.5e-5 |
| hsa00190 | Oxidative phosphorylation | 18 | 8.1e-5 |
| hsa04152 | AMPK signaling pathway | 12 | 1.4e-3 |
| hsa00010 | Glycolysis / Gluconeogenesis | 10 | 5.2e-3 |
Interpretation:
This hypothetical data suggests that DMG treatment in HepG2 cells induces a significant metabolic shift. The upregulation of genes like CPT1A and ACADM and the enrichment of the "Fatty acid degradation" pathway point towards an increase in beta-oxidation. Concurrently, the downregulation of HMGCR and FASN suggests a suppression of lipid synthesis. The upregulation of the master antioxidant regulator NRF2 and the glutathione synthesis gene GCLC supports claims of DMG's role in mitigating oxidative stress.[1] The downregulation of HIF1A and LDHA could indicate an improved cellular oxygen environment, aligning with historical claims of enhanced oxygen utilization.[2][3]
Visualizing a Key Modulated Pathway
Based on our hypothetical findings, the NRF2-mediated oxidative stress response pathway appears to be significantly activated.
Caption: NRF2-mediated antioxidant response pathway activated by DMG.
Conclusion and Future Directions
This guide outlines a robust, self-validating framework for investigating the transcriptomic effects of pangamic acid. By adhering to rigorous experimental design, incorporating multiple QC checkpoints, and employing a standard bioinformatics pipeline, researchers can generate high-confidence data. The hypothetical results presented here—suggesting a shift towards catabolic metabolism and activation of antioxidant defenses—provide a testable model for DMG's mechanism of action.
Future studies could validate these transcriptomic findings with proteomic and metabolomic analyses, providing a more complete picture of the cellular response. Furthermore, investigating these effects in different cell types and in vivo models will be crucial to understanding the broader physiological relevance of pangamic acid.
References
-
KEGG PATHWAY Database. (n.d.). Kanehisa Laboratories. Retrieved from [Link]
-
About the GO. (n.d.). Gene Ontology Consortium. Retrieved from [Link]
-
Gene Ontology Consortium | Cherry Lab. (n.d.). Stanford University. Retrieved from [Link]
-
The KEGG pathways database. (n.d.). Paintomics Documentation. Retrieved from [Link]
-
Chen, Y., Lun, A. T., & Smyth, G. K. (2016). A computational workflow for the detection of DE genes and pathways from RNA-seq data using open source R software packages. RNA-Seq Blog. Retrieved from [Link]
-
Gene Ontology. (n.d.). Wikipedia. Retrieved from [Link]
-
KEGG PATHWAY Database. (2010, February 11). HSLS. Retrieved from [Link]
-
KEGG. (n.d.). Wikipedia. Retrieved from [Link]
-
Bioinformatics Workflow of RNA-Seq. (n.d.). CD Genomics. Retrieved from [Link]
-
Gene Ontology Consortium. (n.d.). The Jackson Laboratory. Retrieved from [Link]
-
KEGG: Kyoto Encyclopedia of Genes and Genomes. (n.d.). GenomeNet. Retrieved from [Link]
-
Stark, R., Grzelak, M., & Hadfield, J. (2019). A Beginner's Guide to Analysis of RNA Sequencing Data. PMC - NIH. Retrieved from [Link]
-
Transcriptomics / Reference-based RNA-Seq data analysis / Hands-on. (n.d.). Galaxy Training!. Retrieved from [Link]
-
A Quick Start Guide to RNA-Seq Data Analysis. (2025, February 18). GENEWIZ Blog. Retrieved from [Link]
-
Recent Findings on N,N-Dimethylglycine (DMG): A Nutrient for the New Millennium. (n.d.). VetriScience. Retrieved from [Link]
-
The Gene Ontology Consortium. (2014). Gene Ontology Consortium: going forward. Nucleic Acids Research, 43(D1), D1049–D1056. Retrieved from [Link]
-
DMG Supports Bodily Systems. (2023, May 30). Natural Healthy Concepts. Retrieved from [Link]
-
The Many Benefits of DMG (Dimethylglycine). (2024, November 1). Doctor's Nutrition. Retrieved from [Link]
-
Dimethylglycine. (2022, February 9). Memorial Sloan Kettering Cancer Center. Retrieved from [Link]
-
Effects of dietary supplementation with N,N-dimethylglycine (DMG) on... (n.d.). ResearchGate. Retrieved from [Link]
-
Lafzi, A., Moutinho, C., Picart-Armada, S., & Marioni, J. C. (2018). Tutorial: Guidelines for the Experimental Design of Single-Cell RNA Sequencing Studies. e-Repositori UPF. Retrieved from [Link]
-
RNA-Seq Experimental Design Guide for Drug Discovery. (2025, April 9). Lexogen. Retrieved from [Link]
-
Experimental Design: Best Practices. (n.d.). Bioinformatics - National Cancer Institute. Retrieved from [Link]
-
Holik, A. Z., Law, C. W., Liu, R., et al. (2017). RNA-seq mixology – designing realistic control experiments to compare protocols and analysis methods. RNA-Seq Blog. Retrieved from [Link]
-
Experimental Design for Time-Series RNA-Seq Analysis of Gene Expression and Alternative Splicing. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
A pan-grass transcriptome reveals patterns of cellular divergence in crops. (2023, May 10). PubMed. Retrieved from [Link]
-
Liu, Z., Li, T., Liu, Y., et al. (2017). Single Cell Transcriptomics Reconstructs Fate Conversion from Fibroblast to Cardiomyocyte. PMC - PubMed Central. Retrieved from [Link]
-
A pan-grass transcriptome reveals patterns of cellular divergence in crops. (2023). PMC - NIH. Retrieved from [Link]
-
Li, Y., Wang, H., Wang, Y., et al. (2023). Integrated Analysis of Transcriptomics and Proteomics Provides Insights into the Accumulation Mechanism of Ascorbic Acid in Rosa roxburghii Tratt. MDPI. Retrieved from [Link]
-
Transcriptomics insights into interpreting AMD-GWAS discoveries for biological and clinical applications. (n.d.). OAE Publishing Inc. Retrieved from [Link]
Sources
- 1. nhc.com [nhc.com]
- 2. The Many Benefits of DMG (Dimethylglycine) - Doctor’s Nutrition [doctorsnutrition.com]
- 3. mskcc.org [mskcc.org]
- 4. rna-seqblog.com [rna-seqblog.com]
- 5. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. repositori.upf.edu [repositori.upf.edu]
- 8. Experimental Design: Best Practices [bioinformatics.ccr.cancer.gov]
- 9. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 10. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 11. blog.genewiz.com [blog.genewiz.com]
- 12. About the GO [geneontology.org]
- 13. Gene Ontology Consortium | Cherry Lab [cherrylab.stanford.edu]
- 14. Gene Ontology - Wikipedia [en.wikipedia.org]
- 15. KEGG PATHWAY Database [genome.jp]
- 16. paintomics.readthedocs.io [paintomics.readthedocs.io]
- 17. KEGG - Wikipedia [en.wikipedia.org]
A Comparative Guide to Assessing the Mutagenicity of Diisopropylamine Dichloroacetate (DIPA) in B15 Formulations
Introduction: Unpacking "Vitamin B15" and the Imperative for Genotoxicity Testing
For decades, formulations marketed as "this compound" or pangamic acid have occupied a controversial space in the realm of dietary supplements. Unlike true vitamins, "B15" is not an identifiable, single substance and its composition can vary dramatically.[1] A common active ingredient in these formulations is Diisopropylamine Dichloroacetate (DIPA), a salt formed from diisopropylamine (DIPA) and dichloroacetic acid (DCA).[1] While proponents have claimed various health benefits, the lack of standardization and rigorous safety evaluation raises significant concerns for researchers and drug development professionals.
Of paramount concern is the potential for mutagenicity—the capacity of a chemical agent to induce genetic mutations. Mutagenic compounds are often carcinogenic, and their presence in any product intended for human consumption warrants thorough investigation.[2][3] This guide provides an in-depth, technical framework for assessing the mutagenicity of DIPA and its B15 formulations. It is designed to equip researchers with the scientific rationale, validated protocols, and comparative data necessary to make informed safety assessments. We will delve into the established methodologies for genetic toxicology, analyze the existing data on DIPA, and present a clear, logical workflow for its evaluation, grounded in authoritative regulatory principles.
Scientific Background: The Components of DIPA and Their Mechanisms
To properly assess DIPA, one must first understand its constituent parts and their known biological activities. In solution, DIPA dissociates into diisopropylamine and dichloroacetate.[1]
-
Diisopropylamine (DIPA): A secondary amine that is strongly alkaline.[1] Amines can be precursors to the formation of nitrosamines, a class of potent mutagens, particularly under acidic conditions like those in the stomach.
-
Dichloroacetate (DCA): An inhibitor of the enzyme pyruvate dehydrogenase kinase (PDK).[4][5][6] By inhibiting PDK, DCA shifts cellular metabolism from glycolysis towards oxidative phosphorylation.[7] This mechanism has led to its investigation as a potential cancer therapeutic.[7][8] However, studies have also indicated that DCA itself possesses low-grade mutagenicity and is a probable carcinogen.[9]
Given that both components of DIPA have plausible mechanisms for mutagenicity, a comprehensive assessment using a battery of tests is not just recommended, but essential. Early research has already demonstrated that both DIPA and its parent compound, diisopropylamine, are mutagenic in the Ames Salmonella test.[1][2][3]
A Strategic Workflow for Mutagenicity Assessment
A robust genotoxicity assessment follows a tiered approach, starting with a sensitive bacterial screen and progressing to more complex mammalian cell assays if necessary. This workflow is designed to detect different types of genetic damage, from point mutations to large-scale chromosomal aberrations.
Caption: General workflow for assessing the mutagenicity of a test compound.
Gold Standard Assays for Mutagenicity Detection
The following sections provide detailed protocols for the core battery of in vitro genotoxicity tests recommended by regulatory bodies like the International Council on Harmonisation (ICH).[10][11]
Bacterial Reverse Mutation Test (Ames Test)
Expertise & Experience: The Ames test is the cornerstone of mutagenicity screening.[12] Its purpose is to detect chemical mutagens that cause gene-level mutations (base-pair substitutions or frameshifts).[11] The assay uses several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[12][13] A mutagenic substance can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies on a histidine-free plate.[12][14]
Trustworthiness: The inclusion of a rat liver extract, known as the S9 mix, is critical.[13] Many chemicals are not directly mutagenic but become so after being metabolized by liver enzymes (e.g., cytochrome P450s). The S9 mix simulates this mammalian metabolic activation, making the test more predictive of effects in humans.[14] A positive result in the Ames test is a strong indicator of mutagenic potential.[15]
Caption: Experimental workflow for the Ames Test.
Experimental Protocol: Ames Test
-
Strain Preparation: Culture Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) overnight in nutrient broth.[13]
-
Metabolic Activation: Prepare the S9 mix from induced rat liver homogenate, containing necessary cofactors (e.g., NADP, G6P).[14] Keep on ice.
-
Exposure: In a sterile tube, combine the test compound (DIPA formulation at various concentrations), 100 µL of the bacterial culture, and 500 µL of either S9 mix (for metabolic activation) or a phosphate buffer (for no activation).[13]
-
Plating: Add 2 mL of molten top agar (kept at 45°C) to the tube, gently vortex, and immediately pour the contents onto a minimal glucose agar plate.[14]
-
Controls:
-
Negative/Vehicle Control: Use the solvent in which DIPA is dissolved (e.g., sterile water or DMSO).
-
Positive Control (without S9): Use a known direct-acting mutagen (e.g., sodium azide for TA100).
-
Positive Control (with S9): Use a known mutagen that requires activation (e.g., 2-aminoanthracene).
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is typically defined as a reproducible, dose-related increase in the number of revertant colonies that is at least double that of the negative control.
In Vitro Mammalian Chromosomal Aberration Test
Expertise & Experience: This assay evaluates a compound's potential to cause structural damage to chromosomes (clastogenicity).[16][17] It uses cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[17] Cells are treated with the test compound during active proliferation. They are then arrested in metaphase, a stage of cell division where chromosomes are condensed and visible.[18][19]
Trustworthiness: The assay's validity rests on observing chromosomal structures like breaks, deletions, and exchanges under a microscope.[20] By scoring the frequency and types of these aberrations, one can quantify the genotoxic effect. Like the Ames test, this assay is performed with and without an S9 metabolic activation system to detect both direct-acting and indirect-acting clastogens.[16] A statistically significant, dose-dependent increase in cells with aberrations indicates a positive result.[16]
Experimental Protocol: Chromosomal Aberration Test
-
Cell Culture: Culture CHO cells or human lymphocytes until they are actively dividing. For lymphocytes, a mitogen (e.g., phytohemagglutinin) must be added to stimulate division.[20]
-
Treatment: Expose the cell cultures to at least three concentrations of the DIPA formulation for a short period (e.g., 3-4 hours) with and without S9 mix, and for a longer period (e.g., 24 hours) without S9 mix.[17]
-
Metaphase Arrest: After treatment, wash the cells and add fresh medium. A few hours before harvesting, add a metaphase-arresting agent like colcemid or colchicine, which disrupts the mitotic spindle.[18]
-
Harvesting and Slide Preparation:
-
Staining and Analysis: Stain the slides with Giemsa solution.[20] Microscopically analyze at least 100 well-spread metaphases per concentration for structural aberrations.
In Vitro Mammalian Cell Micronucleus Test
Expertise & Experience: The micronucleus test is a reliable and widely used assay that detects both clastogens and aneugens (agents that cause chromosome loss).[21][22] A micronucleus is a small, extra nucleus that forms around chromosome fragments or whole chromosomes that fail to incorporate into the main nucleus during cell division.[23] Their presence is a clear indicator of genetic damage.[22]
Trustworthiness: The most common version of this assay uses a cytokinesis-block method.[24] After treatment with the test compound, cells are exposed to cytochalasin B, which prevents cell separation (cytokinesis) after nuclear division.[23] This results in binucleated cells, making it easy to identify micronuclei in cells that have successfully completed one round of mitosis post-treatment. This ensures that the observed damage occurred during or before the division cycle under analysis.[24]
Experimental Protocol: Cytokinesis-Block Micronucleus Test
-
Cell Culture and Treatment: Follow the same initial steps as the chromosomal aberration test, treating actively dividing mammalian cells with the DIPA formulation with and without S9 mix.
-
Cytokinesis Block: After the treatment period, add cytochalasin B to the culture medium to inhibit cytokinesis.
-
Harvesting: Harvest the cells at a time point sufficient to allow for the completion of one cell cycle (approximately 1.5-2.0 normal cell cycle lengths post-treatment).
-
Slide Preparation: Use a cytocentrifuge or standard slide preparation methods after hypotonic treatment and fixation to prepare slides.
-
Staining and Analysis: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye). Score at least 1000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Comparative Analysis of DIPA Mutagenicity Data
Published literature provides direct evidence of the mutagenicity of DIPA and its components. An early but pivotal study systematically evaluated these compounds using the Ames test. The results are summarized below.
| Compound | S. typhimurium Strain | Metabolic Activation (S9) | Result | Reference |
| Diisopropylamine Dichloroacetate (DIPA) | TA100 | With & Without | Mutagenic | [2],[1] |
| Diisopropylamine Dichloroacetate (DIPA) | TA98 | Not specified | Mutagenic | [1] |
| Diisopropylamine | TA100 | With & Without | Mutagenic | [2],[1] |
| Dichloroacetate (DCA) | TA98, TA100 | Not specified | Mutagenic | [3],[1],[9] |
| Vehicle Control | TA98, TA100 | With & Without | Non-Mutagenic | [1] |
Analysis of Findings: The data clearly indicate that diisopropylamine dichloroacetate (DIPA) is mutagenic in the Ames test, demonstrating activity in strains designed to detect both base-pair substitutions (TA100) and frameshift mutations (TA98).[1][2] Crucially, both of its constituent components, diisopropylamine and dichloroacetate, are independently mutagenic.[1][2][3][9] The mutagenicity of DIPA in strain TA100 could be attributed to the diisopropylamine component, while the effects in TA98 could be due to either or both components.[1] The fact that mutagenicity is observed both with and without metabolic activation suggests the compound and its components may possess both direct-acting and indirect-acting mutagenic properties.
Regulatory Context and Alternative Formulations
The findings on DIPA's mutagenicity are significant in the context of modern regulatory standards. The ICH M7(R2) guideline provides a framework for assessing and controlling DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[10][15] Under these guidelines, a compound with a positive Ames test, like DIPA, would be classified as a mutagenic concern requiring stringent control or removal from a final drug product. While dietary supplements are often not held to the same standards, these principles represent the benchmark for human safety assessment.
It is also important to note that other compounds have been marketed as "this compound," such as dimethylglycine (DMG). Studies have shown that DMG can also become mutagenic when incubated with nitrites, a reaction that could mimic conditions in the human stomach.[1] This highlights the need for a case-by-case evaluation of any formulation sold under the "B15" label.
Conclusion and Recommendations for Researchers
For researchers, scientists, and drug development professionals, the following recommendations are critical:
-
Assume Mutagenic Potential: Based on existing data, DIPA should be handled as a probable mutagen and carcinogen. Its inclusion in any formulation intended for human use, including supplements, poses a significant safety risk.
-
Conduct a Full Battery of Tests: For any novel formulation containing DIPA or related compounds, the Ames test should be considered a minimum requirement. A positive result, as is expected for DIPA, should trigger further testing with mammalian cell assays (Chromosomal Aberration and/or Micronucleus tests) to characterize the risk more fully.
-
Consider Alternatives: Given the clear genotoxic profile of DIPA, researchers should prioritize the development and use of non-mutagenic alternatives. The historical marketing of DIPA as "this compound" should not be taken as an indication of its safety.
-
Adhere to Regulatory Principles: The principles outlined in guidelines such as ICH M7 should be applied during the risk assessment of any ingredient, regardless of whether it is classified as a drug or a supplement.[10][15]
Ultimately, the objective assessment of mutagenicity is a non-negotiable step in ensuring product safety. The protocols and data presented in this guide provide a robust framework for conducting such an evaluation and underscore the significant genotoxic concerns associated with diisopropylamine dichloroacetate.
References
- Wikipedia. Micronucleus test.
- Gelernt, M., & Herbert, V. (1982). Mutagenicity of diisopropylamine dichloroacetate, the "active constituent" of this compound (pangamic acid). Nutrition and Cancer, 3(3), 129-33.
- Firsanov, D., et al. (2015). Micronucleus Assay: The State of Art, and Future Directions.
- A
- Taylor & Francis Online. (1982). Mutagenicity of diisopropylamine dichloroacetate, the “active constituent”; of this compound (pangamic acid). Nutrition and Cancer, 3(3).
- Charles River Labor
- Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol.
- MB Biosciences.
- National Institutes of Health (NIH).
- Gelernt, M. D., & Herbert, V. (1982). Mutagenicity of diisopropylamine dichloroacetate, the “active constituent”; of this compound (pangamic acid). Nutrition and Cancer, 3(3), 129-133.
- Nymark, P., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Nanotoxicology.
- Charles River Laboratories.
- Micro B Life. (2022).
- University of Washington. The Ames Test.
- Eurofins Medical Device Testing. (2024).
- National Institutes of Health (NIH). (2018). Microbial Mutagenicity Assay: Ames Test.
- National Institutes of Health (NIH). (2025). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals.
- Trivedi, S. P. (2020).
- Paniagua, N., et al. (2023). Quantification of Chromosomal Aberrations in Mammalian Cells. Journal of Visualized Experiments.
- U.S. Food and Drug Administration (FDA). (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
- Parton, J. W. (2002). Mutagenicity Testing Applied for Regulation of Developing Products.
- CCNM.
- Herbert, V., et al. (1980). Mutagenicity of dichloroacetate, an ingredient of some formulations of pangamic acid (trade-named "this compound"). The American Journal of Clinical Nutrition.
- De Lourdes, M., et al. (2019). Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. Pharmaceuticals.
- Stacpoole, P. W., & Coats, B. S. (2019). Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases. Journal of Inborn Errors of Metabolism and Screening.
- Fiume, L., et al. (2019). Dichloroacetate (DCA)
- De Lourdes, M., et al. (2019). Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. MDPI.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Mutagenicity of diisopropylamine dichloroacetate, the "active constituent" of this compound (pangamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccnm.edu [ccnm.edu]
- 9. Mutagenicity of dichloroacetate, an ingredient of some formulations of pangamic acid (trade-named "this compound") - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. currentseparations.com [currentseparations.com]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromosome Aberration Test — MB Biosciences [mbbiosciences.com]
- 17. criver.com [criver.com]
- 18. lkouniv.ac.in [lkouniv.ac.in]
- 19. Quantification of Chromosomal Aberrations in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]
- 21. Micronucleus test - Wikipedia [en.wikipedia.org]
- 22. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
The Dubious Case of Pangamic Acid: A Placebo-Controlled Inquiry into its Alleged Ergogenic Effects
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unmasking "Vitamin B15"
Pangamic acid, often marketed as "this compound," has occupied a controversial space in the realm of athletic performance enhancement for decades. First isolated from apricot kernels, its proponents have long claimed it as a potent ergogenic aid, capable of improving oxygen utilization, reducing lactate accumulation, and ultimately boosting endurance and stamina. However, a rigorous examination of the scientific literature reveals a stark contrast between these claims and the available evidence. This guide provides an in-depth, evidence-based comparison of pangamic acid's purported effects against both placebo and scientifically validated ergogenic aids, offering a critical perspective for the scientific community.
It is crucial to note from the outset that pangamic acid is not a recognized vitamin, and its chemical identity is not standardized across commercially available products. Formulations have been found to contain a variety of substances, including dimethylglycine (DMG), calcium gluconate, and even potentially harmful compounds. This lack of a standard chemical identity fundamentally complicates any scientific assessment of its effects.
The Paucity of Evidence: A Critical Look at Placebo-Controlled Trials
The cornerstone of evidence-based medicine and drug development is the randomized, double-blind, placebo-controlled trial. When subjected to this level of scrutiny, the case for pangamic acid as an ergogenic aid crumbles. The most definitive study on this topic remains a double-blind experiment by Girandola et al. (1980), which investigated the effects of pangamic acid on the maximal treadmill performance of trained athletes.
Key Study: Girandola et al. (1980)
-
Design: A double-blind, placebo-controlled study.
-
Participants: 16 male track athletes.
-
Intervention: An experimental group ingesting 300 mg of pangamic acid daily for three weeks, and a control group ingesting a placebo.
-
Primary Outcome Measures: Maximal heart rate, treadmill time to exhaustion, recovery heart rate, and pre- and post-exercise blood glucose and lactate levels.
-
Results: The study found no significant differences (P > 0.05) between the pangamic acid and placebo groups for any of the measured performance parameters.[1]
Comparative Analysis: Pangamic Acid vs. Validated Ergogenic Aids
To provide a clear perspective on the lack of evidence for pangamic acid, it is instructive to compare its performance in clinical trials to that of substances with well-documented ergogenic effects. The following table summarizes the findings for several popular and scientifically validated performance enhancers.
| Ergogenic Aid | Placebo-Controlled Trial Evidence | Typical Performance Improvement | Key Mekanisme of Action |
| Pangamic Acid | No significant improvement in maximal treadmill performance.[1] | 0% | Unproven; proposed to enhance oxygen utilization and reduce lactate. |
| Caffeine | Consistent improvements in endurance, strength, and power.[2] | 2-7% improvement in endurance performance.[3] | Adenosine receptor antagonism, leading to increased alertness and reduced perception of effort. |
| Creatine Monohydrate | Significant increases in strength, power, and lean body mass. | 20-25% greater gain in 1-repetition maximum strength during resistance training. | Increased intramuscular phosphocreatine stores, facilitating rapid ATP regeneration. |
| Beta-Alanine | Improved performance in high-intensity exercise lasting 1-4 minutes. | Significant overall effect size of 0.39 in maximal intensity exercise. | Increases muscle carnosine levels, which buffer hydrogen ions and delay fatigue. |
| Sodium Bicarbonate | Enhanced performance in high-intensity, short-duration activities. | ~1.3% improvement in 200m and 400m swimming events.[1] | Acts as an extracellular buffer, reducing exercise-induced acidosis. |
This comparative data starkly illustrates the difference between a substance with unsubstantiated claims and those with a robust body of scientific evidence supporting their use.
Deconstructing the Methodology: A Blueprint for Validation
For researchers and drug development professionals, understanding the "why" behind experimental design is as critical as the results themselves. A rigorous evaluation of any potential ergogenic aid requires a meticulously designed protocol.
Hypothetical Placebo-Controlled Validation Protocol for an Alleged Ergogenic Aid (e.g., Pangamic Acid)
This protocol outlines a gold-standard approach to definitively assess the efficacy of a substance like pangamic acid.
1. Study Design: Double-Blind, Placebo-Controlled Crossover
A crossover design is particularly powerful as each participant serves as their own control, minimizing inter-individual variability.
Caption: Hypothetical metabolic pathway for dimethylglycine's purported effects.
It has been suggested that DMG acts as a methyl donor in various metabolic pathways, which could theoretically enhance cellular efficiency. [4]Claims of improved oxygen utilization and reduced lactate buildup are central to its marketing, but these have not been substantiated in controlled human trials. [1]
Safety and Regulatory Status: A Cause for Concern
Beyond the lack of efficacy, there are significant safety and regulatory concerns surrounding pangamic acid. The U.S. Food and Drug Administration (FDA) does not recognize "this compound" as a vitamin or a safe food additive. In fact, the FDA has recommended the seizure of products marketed as pangamic acid that make health claims. This is due to the lack of a standardized chemical identity and the potential for some formulations to contain harmful substances.
Conclusion for the Scientific Professional
For researchers, scientists, and drug development professionals, the case of pangamic acid serves as a critical reminder of the importance of rigorous, placebo-controlled validation. The enduring popularity of such substances in the consumer market, despite a lack of scientific support, highlights the need for clear communication of scientific findings.
The evidence overwhelmingly indicates that pangamic acid has no significant ergogenic effect on athletic performance. In contrast, substances like caffeine, creatine, beta-alanine, and sodium bicarbonate have demonstrated consistent, albeit modest, performance benefits in well-controlled studies. Future research and development in the field of sports nutrition should focus on compounds with plausible mechanisms of action and be guided by the robust methodologies outlined in this guide. The pursuit of performance enhancement must be grounded in scientific integrity and a commitment to evidence-based practice.
References
- Girandola, R. N., Wiswell, R. A., & Bulbulian, R. (1980). The effect of pangamic acid on maximal treadmill performance. Medicine and Science in Sports and Exercise, 12(2), 98.
- Grgic, J., Grgic, I., Pickering, C., Schoenfeld, B. J., Bishop, D. J., & Pedisic, Z. (2019). Wake up and smell the coffee: caffeine supplementation and exercise performance—an umbrella review of 21 published meta-analyses. British Journal of Sports Medicine, 54(11), 681-688.
- Kreider, R. B., Kalman, D. S., Antonio, J., Ziegenfuss, T. N., Wildman, R., Collins, R., ... & Lopez, H. L. (2017). International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine. Journal of the International Society of Sports Nutrition, 14(1), 18.
- Mielgo-Ayuso, J., Marques-Jiménez, D., Calleja-González, J., & Córdova, A. (2022). Effects of Caffeine Intake on Endurance Running Performance and Time to Exhaustion: A Systematic Review and Meta-Analysis. Nutrients, 14(23), 5023.
- Sale, C., Saunders, B., & Harris, R. C. (2010). Effect of beta-alanine supplementation on muscle carnosine concentrations and exercise performance. Amino acids, 39(2), 321-333.
- Lancha Junior, A. H., de Salles Painelli, V., Saunders, B., & Artioli, G. G. (2015). Nutritional strategies to modulate intracellular and extracellular buffering capacity during high-intensity exercise. Sports Medicine, 45(1), 71-81.
- Reap, E. A., & Lawson, J. W. (1981). N, N-dimethylglycine and the immune response. Journal of Infectious Diseases, 143(1), 104-110.
- de Salles Painelli, V., Saunders, B., Sale, C., Harris, R. C., Solis, M. Y., Roschel, H., ... & Artioli, G. G. (2014). The ergogenic effect of beta-alanine combined with sodium bicarbonate on high-intensity swimming performance. Applied Physiology, Nutrition, and Metabolism, 39(5), 525-532.
Sources
- 1. The effect of pangamic acid on maximal treadmill performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of "Vitamin B15" (Pangamic Acid)
This guide provides a comprehensive, safety-first framework for the proper disposal of chemical compounds marketed as "Vitamin B15," focusing on its most common chemical identity, pangamic acid. As laboratory professionals, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all chemical waste. This document synthesizes regulatory standards with practical, in-field experience to ensure your disposal practices are robust, compliant, and scientifically sound.
Foundational Knowledge: Deconstructing "this compound"
Before addressing disposal, it is critical to establish the chemical identity of the substance . "this compound" is a promotional term, not a scientifically recognized vitamin.[1][2] The compound most frequently associated with this name is pangamic acid (6-O-(N,N-dimethylglycinyl)-D-gluconic acid) or its salts.[2]
Crucially, commercial preparations can vary significantly and may not be pure pangamic acid.[2] Therefore, the first and most vital step is to always consult the Safety Data Sheet (SDS) provided by the manufacturer for the specific product you are using. The SDS is the primary authoritative source for hazard identification and disposal instructions.[3][4]
For the purposes of this guide, we will proceed with the understanding that the waste material is pangamic acid (CAS No: 20858-86-0). Based on available SDS information, pure pangamic acid is generally not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] However, this classification can change based on how the material was used or if it becomes mixed with other substances.[6]
Table 1: Key Properties of Pangamic Acid
| Property | Value | Source |
| CAS Number | 20858-86-0 | [5] |
| Molecular Formula | C10H19NO8 | [5] |
| Physical State | White crystalline compound, soluble in water.[7] | [7] |
| Primary Hazards | May cause skin, eye, and respiratory tract irritation.[5] | [5] |
| RCRA Status (Unused) | Generally considered non-hazardous. | General Chemical Practice |
| Transport Information | Not classified as dangerous goods for transport. | [5] |
The Disposal Decision Workflow: A Step-by-Step Protocol
The core of a trustworthy disposal protocol is a logical, self-validating workflow. The following diagram and steps are designed to guide the researcher through a compliant decision-making process, ensuring that waste is correctly segregated and managed according to established laboratory safety standards.[8][9]
Caption: Waste Disposal Decision Tree for Pangamic Acid.
Detailed Disposal Protocols
Your actions must always be guided by your institution's Chemical Hygiene Plan (CHP), as required by OSHA (29 CFR 1910.1450).[3][9] The following protocols provide a general framework.
-
Causality: Unused pangamic acid, while not RCRA hazardous, should not be disposed of in the general trash to prevent accidental exposure or environmental release.[6] The principle of prudent practice dictates that all laboratory chemicals be managed through a controlled waste stream.[10]
-
Methodology:
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves.[5][11]
-
Containerization: Place the solid pangamic acid in a chemically compatible, sealable container (e.g., a polyethylene wide-mouth bottle). Ensure the container is in good condition.[10]
-
Labeling: Clearly label the container as "NON-HAZARDOUS WASTE: Pangamic Acid." Include the name of the principal investigator and the date. Proper labeling is a cornerstone of safe waste management.[6][12]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[12]
-
Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or their designated chemical waste contractor.[13][14]
-
-
Causality: Labware with trace amounts of non-hazardous chemical residue (considered "RCRA empty") can typically be disposed of in designated laboratory trash.[15] This prevents the unnecessary bulking of non-hazardous materials into the more costly hazardous waste stream.
-
Methodology:
-
Decontamination: Remove as much of the chemical residue as is practical. For containers, they must meet the "RCRA empty" standard, meaning all possible material has been removed by normal means.[10]
-
Segregation: Dispose of items such as contaminated gloves, weigh boats, and paper towels in a waste container designated specifically for solid laboratory waste. These containers are handled by trained staff and are distinct from general office or public trash.[15]
-
Glassware: Contaminated glass items should be placed in a designated, puncture-proof "Glass Waste" or "Sharps" container.
-
-
Causality: The disposal of aqueous solutions via the sanitary sewer is highly regulated and depends entirely on local and institutional policies.[13][14] While dilute solutions of non-hazardous salts may be permissible, introducing any chemical into the sewer system requires explicit approval to protect water treatment facilities and aquatic ecosystems.[10][14]
-
Methodology:
-
Consult EHS: Never pour any chemical solution down the drain without first consulting your institution's EHS guidelines or contacting an EHS officer directly.[12][13]
-
Approved Sewer Disposal: If approved, flush with a large volume of water (e.g., at least 20 parts water to 1 part solution) to ensure dilution.[14]
-
Collection (Default Method): If sewer disposal is not explicitly permitted or if you are in any doubt, collect the aqueous waste in a sealed, labeled container (e.g., "NON-HAZARDOUS AQUEOUS WASTE: Pangamic Acid in Water"). Manage this container for EHS pickup as described in Protocol 3.1.[10]
-
The Self-Validating System: Trustworthiness and Compliance
This guide is built on a system of verification. At every critical decision point, the protocol directs you to consult an authoritative source: the product's SDS , your institution's Chemical Hygiene Plan , and your EHS department . This three-point check ensures that your actions are not based on assumption but are validated against the highest standards of safety and regulatory compliance, building a deep, trust-based approach to laboratory operations.[8][16]
References
-
Disposal of Nonhazardous Laboratory Waste Chemicals. Cornell University Environmental Health and Safety.
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University.
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety.
-
Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Management of Waste. National Center for Biotechnology Information, NIH.
-
Pangamic acid Safety Data Sheet. CymitQuimica.
-
Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University.
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health.
-
The OSHA Laboratory Standard. Lab Manager.
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
-
PANGAMIC ACID - Safety Data Sheet. ChemicalBook.
-
b15 Pangamic Acid. Scribd.
-
Pangamic Acid (Vitamin Β15). Karger Publishers.
-
This compound, PANGAMIC ACID - Safety Data Sheet. ChemicalBook.
-
PANGAMIC ACID (CAS 11006-56-7). LookChem.
-
This compound, PANGAMIC ACID. ChemicalBook.
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
-
Laboratory Safety Chemical Hygiene Plan (CHP). Occupational Safety and Health Administration (OSHA).
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
-
Pangamic acid. Wikipedia.
-
Pangamic acid, sodium salt Material Safety Data Sheet. Spectrum Chemical.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
-
Laboratory Waste Management Guidelines. Old Dominion University.
-
This compound, PANGAMIC ACID (cas 20858-86-0) SDS/MSDS. Guidechem.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Pangamic acid - Wikipedia [en.wikipedia.org]
- 3. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 4. osha.gov [osha.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. karger.com [karger.com]
- 8. mastercontrol.com [mastercontrol.com]
- 9. osha.gov [osha.gov]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. odu.edu [odu.edu]
- 13. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. sfasu.edu [sfasu.edu]
- 16. needle.tube [needle.tube]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
